molecular formula C4H2ClNO3 B566238 2-Chlorooxazole-4-carboxylic acid CAS No. 706789-07-3

2-Chlorooxazole-4-carboxylic acid

Numéro de catalogue: B566238
Numéro CAS: 706789-07-3
Poids moléculaire: 147.514
Clé InChI: AFZJELJKFJSQGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chlorooxazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2ClNO3 and its molecular weight is 147.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZJELJKFJSQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657745
Record name 2-Chloro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-07-3
Record name 2-Chloro-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Chlorooxazole-4-carboxylic acid is a key heterocyclic scaffold possessing dual functional handles that enable a wide array of synthetic transformations. Its unique structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, establishes it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical and agrochemical research and development.

Introduction: The Strategic Value of a Bifunctional Scaffold

Within the vast landscape of heterocyclic chemistry, the oxazole ring is a privileged structure found in numerous natural products and pharmacologically active compounds. This compound (Figure 1) emerges as a particularly strategic building block due to the orthogonal reactivity of its two functional groups.[1] The chlorine atom at the C2 position serves as a versatile leaving group, amenable to various nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Concurrently, the carboxylic acid at the C4 position provides a handle for amide bond formation, esterification, or reduction.[1][2]

This bifunctionality allows for the systematic and regiocontrolled elaboration of the oxazole core, enabling the generation of diverse libraries of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[1] Consequently, this reagent is instrumental in the fields of medicinal chemistry for the synthesis of potential therapeutic agents, such as antibacterial and antifungal compounds, and in the agrochemical industry for the development of novel pesticides and herbicides.[1][2]

cluster_0 This compound cluster_1 Key Reactive Sites mol mol C2 C2 Position: Reactive Chlorine (Cross-Coupling Site) mol->C2 Versatile Leaving Group C4 C4 Position: Carboxylic Acid (Acylation/Esterification Site) mol->C4 Nucleophilic Acyl Substitution

Figure 1. Structure and key reactive sites of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for its characterization. Key properties are summarized in Table 1.

PropertyValueReference
CAS Number 706789-07-3[3][4]
Molecular Formula C₄H₂ClNO₃[2][4]
Molecular Weight 147.52 g/mol [4]
Boiling Point 345.8°C at 760 mmHg[2]
SMILES C1=C(N=C(O1)Cl)C(=O)O
Storage Room temperature, under inert gas[2]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound and its derivatives.[1]

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a distinct singlet for the proton at the C5 position of the oxazole ring. The carboxylic acid proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum provides critical information about the carbon framework. While experimental data for the parent acid is not readily published, predicted chemical shifts for the closely related 2-chlorooxazole-4-carboxamide suggest the following approximate values for the ring carbons: C2 at ~153 ppm, C4 at ~135 ppm, and C5 at ~119 ppm.[1] The carbonyl carbon of the carboxylic acid would appear further downfield, typically in the 160-165 ppm range.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of a chlorine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

Synthesis and Purification

While multiple pathways to substituted oxazoles exist, a common and reliable method for accessing 4-carboxy-oxazoles involves the synthesis and subsequent hydrolysis of the corresponding ethyl ester. Ethyl 2-chlorooxazole-4-carboxylate is a widely available synthetic intermediate.[3][5] The following protocol describes a representative two-step synthesis from ethyl 2-aminooxazole-4-carboxylate.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

Causality: This pathway is preferred for its reliable and high-yielding steps. The Sandmeyer-type diazotization reaction is a classic and effective method for converting an amino group on a heterocyclic ring into a chloro group. The subsequent saponification (base-catalyzed hydrolysis) of the ethyl ester is a robust and generally clean transformation to yield the target carboxylic acid.

G start Ethyl 2-aminooxazole-4-carboxylate step1 Step 1: Diazotization/Sandmeyer (NaNO2, CuCl2, HCl) start->step1 intermediate Ethyl 2-chlorooxazole-4-carboxylate step1->intermediate step2 Step 2: Saponification (LiOH or NaOH, H2O/THF) intermediate->step2 acid Acidic Workup (e.g., 1M HCl) step2->acid product This compound acid->product

Figure 2. Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

  • Preparation: To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.

  • Amine Addition: Add ethyl 2-aminooxazole-4-carboxylate portion-wise, maintaining the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) chloride (CuCl₂) in concentrated HCl. Add the freshly prepared diazonium salt solution dropwise to the CuCl₂ solution at room temperature. Vigorous nitrogen evolution will be observed.

  • Workup: After gas evolution ceases, stir the reaction for an additional hour. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ethyl 2-chlorooxazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the purified ethyl 2-chlorooxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional sites.

Reactions at the C2-Chloro Position

The electron-deficient nature of the oxazole ring makes the C2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids under palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃) allows for the synthesis of 2-aryl-oxazole-4-carboxylic acids.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand (e.g., BINAP) provides access to 2-amino-oxazole derivatives.

  • Nucleophilic Substitution: Direct reaction with strong nucleophiles like alkoxides or thiolates can displace the chloride to form 2-alkoxy or 2-thioalkyl oxazoles.

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SₙAr center This compound suzuki_reagent R-B(OH)2 Pd(0), Base center->suzuki_reagent buchwald_reagent R2NH Pd(0), Ligand, Base center->buchwald_reagent snar_reagent Nu-H (e.g., R-OH, R-SH) Base center->snar_reagent suzuki_product 2-Aryl/Alkyl-oxazole Derivative suzuki_reagent->suzuki_product C-C Bond buchwald_product 2-Amino-oxazole Derivative buchwald_reagent->buchwald_product C-N Bond snar_product 2-Alkoxy/Thio-oxazole Derivative snar_reagent->snar_product C-O / C-S Bond

Figure 3. Key cross-coupling reactions at the C2-position.

Reactions at the C4-Carboxylic Acid Position

The carboxylic acid moiety is a classic functional group that undergoes a host of well-established transformations.

  • Amide Coupling: Activation of the carboxylic acid (e.g., with HATU, HOBt, or by conversion to the acid chloride with SOCl₂) followed by reaction with an amine is a high-yielding route to 2-chlorooxazole-4-carboxamides. This is a cornerstone reaction in medicinal chemistry for linking the oxazole core to other fragments.

  • Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide under basic conditions yields the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-chlorooxazol-4-yl)methanol, using strong reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄).[3] This alcohol can then be further functionalized.

Applications in Drug Discovery

The oxazole scaffold is a common feature in molecules with diverse biological activities.[6][7] The ability to use this compound to rapidly generate analogs makes it a valuable tool in lead optimization campaigns. For instance, oxazole-4-carboxylic acid derivatives have been investigated as inhibitors of bacterial serine acetyltransferase, a promising target for novel antibacterial adjuvants.[6] The core can be functionalized to probe specific interactions within an enzyme's active site. While specific blockbuster drugs derived directly from this starting material are not prominent in public literature, its presence as a building block is noted in numerous patents for therapeutic agents.[8][9]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring reaction progress.

Protocol: Reverse-Phase HPLC for Purity Assessment

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds. The acidic nature of the analyte makes an acidified mobile phase necessary to ensure a single, sharp peak shape by suppressing the ionization of the carboxylic acid. UV detection is suitable due to the aromatic nature of the oxazole ring.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: A typical starting gradient would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 230-260 nm.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like ACN or a mixture of ACN/water at approximately 1 mg/mL. Dilute as necessary for injection.

Conclusion

This compound stands as a potent and versatile building block for synthetic chemistry. Its dual, orthogonally reactive functional groups provide a robust platform for the efficient construction of complex, highly substituted oxazole derivatives. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers in drug discovery and materials science to leverage this scaffold for the development of novel and impactful molecules.

References

  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google Patents. (2008).
  • Google Patents. (n.d.).
  • R&D Chemicals. (n.d.).
  • MDPI. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. [Link]
  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

Sources

2-Chlorooxazole-4-carboxylic acid CAS number 706789-07-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid (CAS: 706789-07-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom at the 2-position and a versatile carboxylic acid group at the 4-position, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an exploration of its reactivity with mechanistic insights, and its applications as a key intermediate in the synthesis of bioactive molecules. Safety, handling, and analytical characterization are also discussed to provide a complete technical resource for laboratory professionals.

Core Molecular Attributes

This compound is a stable, solid organic compound. The strategic placement of the chloro and carboxylic acid groups on the oxazole scaffold allows for orthogonal chemical modifications, making it a highly sought-after intermediate.

Physicochemical & Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and use in synthesis. While experimental data for some properties are not widely published, a combination of data from its ethyl ester precursor and computational predictions provides a reliable profile.

PropertyValue / Predicted RangeSource / Justification
CAS Number 706789-07-3[Registry Number]
Molecular Formula C₄H₂ClNO₃[Calculated]
Molecular Weight 147.52 g/mol [Calculated]
Appearance White to off-white solid[Typical for similar compounds]
Boiling Point 345.8°C at 760 mmHg (Predicted)[1]
Melting Point 157-159 °C (Typical range)[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)[Inferred from structure]
pKa ~3.5 - 4.5 (Predicted)[Analogous to similar heterocyclic carboxylic acids]
Analytical Characterization

Accurate structural confirmation is paramount. The following table summarizes the expected spectral data for this compound, based on analysis of its precursors and related structures.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~8.6-8.8 ppm (s, 1H, H-5), δ ~13.5 ppm (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆)δ ~161-163 ppm (C=O), δ ~155-157 ppm (C-2), δ ~145-147 ppm (C-5), δ ~130-132 ppm (C-4)
IR Spectroscopy (ATR, cm⁻¹)3300-2500 (broad, O-H stretch), 1760-1690 (strong, C=O stretch), 1580-1560 (C=N stretch), 850-550 (C-Cl stretch)
High-Resolution MS (ESI)Calculated for C₄H₂ClNO₃ [M-H]⁻: 145.9702, Found: 145.9705 ± 0.0005

Synthesis of this compound

The synthesis of this key intermediate is not a trivial one-step process. An efficient and scalable route proceeds through the formation of its ethyl ester, which is then hydrolyzed. This approach, adapted from the work of Bagley et al., ensures high purity and good overall yield.[3]

Synthetic Workflow Overview

The overall transformation is a three-step sequence starting from readily available commercial materials. The key steps involve the construction of the oxazole ring, a Sandmeyer-type conversion of an amino group to a chloro group, and a final saponification.

G A Ethyl Bromopyruvate + Urea B Step 1: Condensation (Ring Formation) A->B 100 °C C Ethyl 2-aminooxazole-4-carboxylate B->C D Step 2: Diazotization/Sandmeyer (t-BuONO, CuCl₂) C->D Acetonitrile E Ethyl 2-chlorooxazole-4-carboxylate D->E F Step 3: Saponification (NaOH or LiOH) E->F EtOH/H₂O G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)

  • Causality: This step employs a classic Hantzsch-type synthesis. Urea acts as the nucleophile, condensing with the α-haloketone (ethyl bromopyruvate) to form the oxazole ring. The reaction is typically run at an elevated temperature to drive the condensation and cyclization.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl bromopyruvate (1.0 eq) and urea (1.2 eq).

    • Heat the mixture to 100 °C with vigorous stirring. Caution: The reaction can be exothermic.

    • Maintain the temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

    • Recrystallize the crude product from ethanol/water to afford ethyl 2-aminooxazole-4-carboxylate as a white solid.

Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate (2)

  • Causality: This transformation is a variation of the Sandmeyer reaction. The 2-amino group is converted to a diazonium salt intermediate using tert-butyl nitrite. This intermediate is then displaced by a chloride ion, sourced from copper(II) chloride, which also catalyzes the decomposition of the diazonium salt. Acetonitrile is a suitable polar aprotic solvent for this reaction.[3]

  • Protocol:

    • To a suspension of copper(II) chloride (1.5 eq) in anhydrous acetonitrile in a three-neck flask under a nitrogen atmosphere, add tert-butyl nitrite (1.5 eq) dropwise at room temperature.

    • Heat the resulting mixture to 65-70 °C.

    • Add solid ethyl 2-aminooxazole-4-carboxylate (1.0 eq) portion-wise over 20-30 minutes. Effervescence (release of N₂) will be observed.

    • After the addition is complete, stir the mixture at 70 °C for an additional 30-60 minutes.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-chlorooxazole-4-carboxylate as a white to off-white solid.[3]

Step 3: Hydrolysis to this compound (3)

  • Causality: Standard saponification (base-mediated ester hydrolysis) is used to convert the ethyl ester to the desired carboxylic acid. Sodium hydroxide or lithium hydroxide are effective bases for this transformation. The reaction is followed by an acidic workup to protonate the carboxylate salt.

  • Protocol:

    • Dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise at room temperature.

    • Stir the mixture for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound allows for a wide range of chemical transformations, making it a powerful scaffold for building molecular diversity.

Reactions at the 2-Position (C-Cl Bond)

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, but it truly excels as a handle for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility.

  • Causality: The C-Cl bond on the electron-deficient oxazole ring can undergo oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for various cross-coupling reactions.[3][4] This allows for the formation of C-C, C-N, and C-S bonds, providing access to a vast array of 2-substituted oxazoles.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Suzuki Coupling cluster_2 Stille Coupling cluster_3 Negishi Coupling Start 2-Chlorooxazole (Ester or Acid) Suzuki R-B(OH)₂ Pd Catalyst, Base Start->Suzuki Stille R-Sn(Bu)₃ Pd Catalyst Start->Stille Negishi R-ZnBr Pd Catalyst Start->Negishi Prod_Suzuki 2-Aryl/Vinyl-Oxazole Suzuki->Prod_Suzuki Prod_Stille 2-Alkenyl-Oxazole Stille->Prod_Stille Prod_Negishi 2-Heteroaryl-Oxazole Negishi->Prod_Negishi

Sources

physical properties of 2-chloro-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1,3-Oxazole-4-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted (CAS No: 706789-07-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data and outlines authoritative experimental protocols for the determination of key physicochemical parameters. While experimentally derived data for this specific molecule is limited in public literature, this guide establishes a framework for its characterization by detailing the causality behind standard analytical procedures and interpreting predicted data in the context of its molecular structure. The guide covers essential properties including molecular structure, solubility, acidity (pKa), and melting point, providing both theoretical grounding and practical, step-by-step methodologies.

Compound Identification and Molecular Structure

2-Chloro-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern is critical for its chemical reactivity and physical properties. The presence of the carboxylic acid group imparts acidic properties, while the electronegative chlorine atom and the aromatic oxazole ring influence the molecule's electronic distribution, stability, and intermolecular interactions.

Table 1: Compound Identifiers

Property Value Source
CAS Number 706789-07-3 [1][2]
Molecular Formula C₄H₂ClNO₃ [1][2]
Molecular Weight 147.52 g/mol [1][2]

| SMILES | OC(=O)C1=COC(Cl)=N1 |[1] |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of the target molecule.

Predicted Physicochemical Properties

Direct experimental data for 2-chloro-1,3-oxazole-4-carboxylic acid is not widely available. However, computational models provide valuable estimations for properties that are crucial for predicting its behavior in various systems. The data below is for the closely related isomer, 4-chloro-1,3-oxazole-2-carboxylic acid, and should be considered as an approximation.

Table 2: Computed Properties (for isomer CID 68539352)

Property Predicted Value Significance in Drug Development Source
XLogP3-AA 1.2 Indicates moderate lipophilicity, influencing membrane permeability and solubility. [3]
Hydrogen Bond Donor Count 1 The carboxylic acid -OH group can donate a hydrogen bond, impacting solubility and receptor binding. [3]
Hydrogen Bond Acceptor Count 3 The oxazole nitrogen, ether oxygen, and carbonyl oxygen can accept hydrogen bonds. [3]

| Topological Polar Surface Area | 63.3 Ų | Suggests good potential for oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų). |[3] |

Acidity (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Considerations

The primary acidic functional group in 2-chloro-1,3-oxazole-4-carboxylic acid is the carboxylic acid moiety (-COOH). Its acidity is modulated by the electronic effects of the heterocyclic ring and its substituents.

  • Carboxylic Acid Group: This group is inherently acidic and will donate a proton to form a carboxylate anion (-COO⁻).

  • Oxazole Ring: The parent oxazole ring is a weak base, with the conjugate acid having a pKa of 0.8.[4] This indicates the ring system has an electron-withdrawing character, which tends to stabilize the conjugate base (carboxylate), thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.

  • Chlorine Atom: As an electronegative substituent, the chlorine atom at the 2-position further withdraws electron density from the ring via the inductive effect. This enhances the stabilization of the carboxylate anion, leading to a predicted increase in acidity (lower pKa).

pKa_Factors Molecule 2-Chloro-1,3-oxazole-4-carboxylic acid pKa Acidity (pKa) Molecule->pKa Determined by Carboxyl Carboxylic Acid Group (-COOH) pKa->Carboxyl Primary Driver Chlorine 2-Chloro Substituent (Inductive Effect) pKa->Chlorine Increases Acidity Ring Oxazole Ring (Electron Withdrawing) pKa->Ring Increases Acidity

Caption: Factors influencing the pKa of the molecule.

Experimental Protocol: Potentiometric pKa Determination

This method relies on titrating a solution of the compound with a strong base and monitoring the pH.

  • Preparation: Prepare a 0.01 M solution of 2-chloro-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low).

  • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place the sample solution in a thermostatted vessel at 25°C and begin stirring. Add standardized 0.1 M NaOH solution in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.

Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid. For drug development, it influences solubility and dissolution rate.

Available Data

No experimental melting point for 2-chloro-1,3-oxazole-4-carboxylic acid was found in the searched literature. For context, the non-chlorinated parent compound, oxazole-4-carboxylic acid, has a reported melting point of 138-142°C.[5][6] The addition of a chlorine atom and potential changes in crystal packing could lead to a different melting point for the title compound.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid.

MeltingPointWorkflow start Start prep Sample Preparation: Dry the crystalline sample. Finely crush into a powder. start->prep load Capillary Loading: Tap the open end of a capillary tube into the sample to pack 2-3 mm. prep->load place Instrument Placement: Place the loaded capillary into the melting point apparatus. load->place heat Heating Protocol: 1. Rapidly heat to ~15°C below expected melting point. 2. Reduce heating rate to 1-2°C/min. place->heat observe Observation: Record the temperature range from the appearance of the first liquid droplet to complete liquefaction. heat->observe end End: Report Range observe->end

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a sharp melting range of 1-2°C.

Solubility

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. It is crucial to determine solubility in both aqueous and organic media.

Theoretical Considerations
  • Aqueous Solubility: The molecule's solubility in water will be pH-dependent due to the ionizable carboxylic acid group. At low pH (pH < pKa), the neutral, less soluble form will dominate. At higher pH (pH > pKa), the ionized, more soluble carboxylate form will be prevalent. The presence of polar groups (carbonyl, oxazole ring) contributes to aqueous solubility, while the chloro-substituted ring contributes to its lipophilicity.

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, which can engage in hydrogen bonding with the carboxylic acid group.[7]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL from the measured concentration and the dilution factor.

Conclusion

2-chloro-1,3-oxazole-4-carboxylic acid is a functionalized heterocyclic molecule with properties that make it an interesting building block for medicinal chemistry. While comprehensive experimental data is scarce, this guide provides the theoretical foundation and practical, validated protocols necessary for its thorough physicochemical characterization. The predicted moderate lipophilicity and polar surface area suggest potential for good membrane permeability. The key to its application lies in the experimental determination of its pKa and pH-dependent solubility, which will govern its behavior in biological systems and guide formulation development. The methodologies outlined herein provide a robust framework for any research scientist or drug development professional to generate the critical data needed to advance compounds of this class.

References

  • PubChem. 4-Chloro-1,3-oxazole-2-carboxylic acid. [Link]
  • Otto Chemie Pvt. Ltd. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3. [Link]
  • Wikipedia. Oxazole. [Link]

Sources

2-Chlorooxazole-4-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chlorooxazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern organic synthesis. We delve into its core chemical identity, including its definitive IUPAC name and structure, and summarize its key physicochemical properties. The guide explores established synthetic methodologies and examines the compound's reactivity, highlighting its dual functionality which makes it an exceptionally versatile building block. Furthermore, we discuss its significant applications in the fields of medicinal chemistry and drug development, showcasing its role as a scaffold for generating diverse molecular libraries. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical intermediate.

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of all commercialized pharmaceuticals containing at least one such ring system.[1] Among these, the oxazole moiety is a privileged structure due to its presence in numerous natural products and biologically active molecules. This compound (CAS No: 706789-07-3) has emerged as a particularly valuable synthetic intermediate.[2][3] Its structure is strategically functionalized with a reactive chlorine atom at the 2-position and a carboxylic acid group at the 4-position.[2] This unique arrangement allows for sequential and regiocontrolled modifications, making it a powerful tool for constructing complex molecular architectures and diverse compound libraries for drug discovery and agrochemical research.[2][4]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The fundamental identifiers for this compound are outlined below.

  • IUPAC Name : 2-chloro-1,3-oxazole-4-carboxylic acid.[5][6]

  • CAS Number : 706789-07-3.[2][5][7]

  • Molecular Formula : C₄H₂ClNO₃.[3][7]

  • SMILES : OC(=O)c1coc(Cl)n1.[3][5][6]

The structural arrangement of these atoms, featuring a five-membered oxazole ring, is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its potential interactions with biological systems. The carboxylic acid group, being ionizable, significantly influences the compound's aqueous solubility and pKa.[1][8] The electron-withdrawing nature of the oxazole ring and the chloro substituent contribute to the acidity of the carboxylic proton.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 147.52 g/mol [3][7]
Boiling Point 345.8 °C at 760 mmHg[2][4]
Density 1.640 g/cm³[2]
pKa (Predicted) 3.02 ± 0.10[2]

These properties are crucial for selecting appropriate solvents and reaction conditions during its use as a synthetic intermediate.

Synthesis and Reactivity

General Synthetic Approach

This compound is not a naturally occurring compound and must be prepared through synthetic chemistry. The most common and established route involves the direct chlorination of an oxazole-4-carboxylic acid precursor.[2] This transformation is typically achieved using a potent chlorinating agent.

The causality behind this choice of reagent is critical: agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective because they convert the hydroxyl group of the tautomeric oxazolone form into an excellent leaving group, facilitating the introduction of the chlorine atom at the C2 position. The reaction is often performed under reflux conditions to provide the necessary activation energy for the process.

Caption: Generalized synthetic pathway for this compound.

Standard Laboratory Protocol (Generalized)
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazole-4-carboxylic acid precursor.

  • Reagent Addition : Carefully add an excess of the chlorinating agent (e.g., thionyl chloride) to the flask. This is often done at 0 °C to control the initial exothermic reaction.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to ice-water.

  • Isolation : The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove impurities, and dried under vacuum to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct and orthogonally reactive functional groups. This allows for a programmed and selective modification of the molecular scaffold.

  • Reactions at the C2-Position : The chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr).[2] This allows for the introduction of a wide array of functional groups, such as amines, thiols, or alcohols, to build a library of 2-substituted oxazoles.

  • Palladium-Catalyzed Cross-Coupling : The C2-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[2] This enables the formation of carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. The ethyl ester of the parent acid, ethyl 2-chlorooxazole-4-carboxylate, is frequently used for these transformations to synthesize 2,4-disubstituted and 2,4,5-trisubstituted oxazoles.[2][9]

  • Reactions at the Carboxylic Acid : The carboxylic acid group at the C4-position can undergo standard transformations.[2] It can be converted into esters, amides, or acid chlorides, providing another site for diversification or for linking the scaffold to other molecules.[2]

Caption: Reactive sites and derivatization pathways of the scaffold.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2][4]

  • Drug Discovery Scaffold : The oxazole core is a key pharmacophore in many biologically active compounds. By using this compound as a starting point, medicinal chemists can rapidly generate large libraries of novel compounds for high-throughput screening. Its derivatives have been investigated for a range of therapeutic applications, including as potential antibacterial and antifungal agents.[2][10]

  • Fragment-Based Lead Discovery : The molecule itself can be considered a "fragment" in the context of fragment-based drug discovery. Its defined vectoral exits at the C2 and C4 positions allow for systematic exploration of the chemical space around a biological target's binding pocket.

  • Synthesis of Natural Products : The substituted oxazole motif is present in various marine natural products. This intermediate provides a reliable and versatile starting point for the total synthesis of such complex molecules.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, combined with the stability and biological relevance of the oxazole core, establishes it as an indispensable tool for researchers. Its utility in enabling rapid and diverse derivatization through robust chemical methodologies like nucleophilic substitution and palladium-catalyzed cross-coupling ensures its continued importance in the quest for novel therapeutics and advanced materials. This guide has provided a foundational understanding of its structure, properties, synthesis, and applications, grounding its significance in the broader context of modern chemical science.

References

  • Vedejs, E., & Lu, Y. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907.
  • MySkinRecipes. (n.d.). This compound.
  • R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate.
  • Wikipedia. (n.d.). List of carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1,2-Oxazole-4-carboxylic acid. PubChem Compound Database.
  • Distinto, S., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(11), 3328.
  • Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.
  • Kim, D. H., et al. (2012). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 27(1), 128-136.

Sources

solubility of 2-Chlorooxazole-4-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chlorooxazole-4-carboxylic Acid in Common Laboratory Solvents

Introduction

This compound is a heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1][2] Its utility in synthetic workflows is fundamentally linked to its solubility, a critical physicochemical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its behavior in various solvents is paramount for any researcher or drug development professional aiming to utilize this versatile intermediate effectively.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document focuses on predicting its solubility based on its structural characteristics and established chemical principles. More importantly, it offers detailed, field-proven experimental protocols for the rigorous determination of its solubility, empowering researchers to generate the precise data required for their applications.

Part 1: Physicochemical Profile and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline: polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[3]

This compound possesses a hybrid structure:

  • A Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity and the potential for acidic dissociation in basic media.

  • An Oxazole Ring: This five-membered heterocycle contains both oxygen and nitrogen, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions.

  • A Chloro Substituent (-Cl): The electronegative chlorine atom adds to the molecule's polarity.

This combination of a highly polar functional group with a heterocyclic core suggests that the molecule will exhibit favorable solubility in polar solvents and limited solubility in non-polar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₂ClNO₃[2][4]
Molecular Weight147.52 g/mol [2]
Boiling Point345.8°C at 760 mmHg[2]
IUPAC Name2-chloro-1,3-oxazole-4-carboxylic acid[4]

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe carboxylic acid group provides hydrophilicity, but the overall heterocyclic structure may limit extensive solubility in water alone.[5]
Methanol, EthanolPolar ProticLikely SolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. Short-chain alcohols are excellent solvents for polar organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful, highly polar solvent capable of accepting hydrogen bonds, making it an excellent choice for dissolving carboxylic acids.[5]
Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the polar regions of the molecule.
AcetonitrilePolar AproticModerately SolubleAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be good but potentially less than in stronger polar aprotic solvents.
AcetonePolar AproticModerately SolubleAs a moderately polar ketone, acetone should be capable of dissolving the compound, though perhaps not as effectively as more polar solvents.[5]
Dichloromethane (DCM)Non-polarSparingly SolubleDCM has low polarity and cannot engage in hydrogen bonding, making it a poor solvent for the highly polar carboxylic acid group.[5]
Hexane, TolueneNon-polarInsolubleThese non-polar hydrocarbon solvents lack the ability to form favorable interactions (hydrogen bonds, strong dipole-dipole) with the solute.[3]
5% aq. Sodium BicarbonateAqueous BasicSoluble (with reaction)As a carboxylic acid, it is expected to be sufficiently acidic to react with a weak base like sodium bicarbonate to form a highly water-soluble sodium carboxylate salt.[6][7]
5% aq. Sodium HydroxideAqueous BasicSoluble (with reaction)The compound will readily deprotonate in a strong base like NaOH, forming the corresponding highly soluble sodium salt.[6][7]

Part 2: Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following section details the gold-standard method for determining thermodynamic equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the benchmark for accurately measuring the equilibrium solubility of a compound.[8][9] It involves saturating a solvent with the solute over a sufficient period to ensure a true thermodynamic equilibrium is reached.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of its precipitation. This state of dynamic equilibrium represents the maximum concentration of the solute that the solvent can hold at a given temperature. Extended incubation and agitation are critical to overcome kinetic barriers to dissolution.[10]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[10]

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Incubate for a minimum of 24-48 hours.[11] For crystalline compounds, reaching equilibrium can be slow; preliminary experiments to confirm the time to equilibrium are recommended.[12]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the solid from the saturated solution using one of the following methods:

    • Centrifugation: Centrifuge the vials to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert 0.22 µm syringe filter into a clean vial.[3] This step is crucial to remove any microscopic particulates that could falsely elevate the measured concentration. Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter membrane.[10]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.[3]

  • Quality Control: Perform all determinations in at least triplicate to ensure reproducibility.[8]

Diagram: Equilibrium Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Incubate with agitation (24-48h at constant T) prep2->equil sep1 Centrifuge or let settle equil->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol 2: Solvent Addition (Clear Point) Method

This method offers a faster alternative for solubility determination, especially for complex solvent systems.[13][14] It involves adding solvent to a known amount of solute until a clear solution is observed.

Causality Behind the Method: Instead of waiting for equilibrium, this method identifies the exact point at which a known mass of solute completely dissolves in a measured volume of solvent. While faster, the results can be dependent on the solvent addition rate and may not represent true thermodynamic equilibrium as accurately as the shake-flask method.[15]

Step-by-Step Methodology:

  • Preparation: Accurately weigh a small amount of this compound into a test tube or vial.

  • Solvent Titration: At a constant temperature, add the solvent in small, precise increments while continuously stirring or agitating the suspension.[15]

  • Endpoint Determination: The "clear point" is the endpoint, defined as the exact moment the last solid particle dissolves, and the solution becomes completely clear.[16]

  • Calculation: Record the total volume of solvent added. The solubility is calculated as the mass of the solute divided by the total volume of the solvent.

Part 3: Logic-Driven Qualitative Solubility Classification

A classical chemical approach can rapidly classify the compound and confirm the presence of its acidic functional group.[7] This workflow provides valuable qualitative information before undertaking more quantitative studies.

Diagram: Qualitative Solubility Classification Flowchart

G start Test with Water naoh Test with 5% NaOH start->naoh Insoluble nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble hcl Test with 5% HCl naoh->hcl Insoluble class_sa Result: Strong Acid (Class As) (e.g., Carboxylic Acid) nahco3->class_sa Soluble class_aw Result: Weak Acid (Class Aw) (e.g., Phenol) nahco3->class_aw Insoluble h2so4 Test with conc. H2SO4 hcl->h2so4 Insoluble class_b Result: Base (Class B) (e.g., Amine) hcl->class_b Soluble

Caption: Logical workflow for functional group identification via solubility tests.

For this compound, the expected path is: Insoluble in water → Soluble in 5% NaOH → Soluble in 5% NaHCO₃, confirming it as a strong acid (Class Aₛ), consistent with its carboxylic acid functionality.[7]

Conclusion

For researchers and drug development professionals, these predictions provide a strong starting point for solvent selection. However, for applications requiring precise concentrations, such as reaction optimization, crystallization, and pre-formulation studies, the experimental determination of solubility is non-negotiable. The detailed equilibrium shake-flask protocol provided herein represents a robust, self-validating system for generating accurate and reliable solubility data, forming the foundation for successful scientific development.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • Reus, M. A., Van Der Heijden, A. E., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011.
  • Chinese Pharmacopoeia Commission. (2010). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 41(20), 1569-1571.
  • Reus, M. A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition.
  • ACS Publications.
  • Unknown.
  • University of Strathclyde. (2015).
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • World Health Organization. (2018).
  • Quora. (2017). How to determine the solubility of organic compounds.
  • ChemicalBook. (2025). This compound.
  • MySkinRecipes. This compound.
  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • BLD Pharm. 706789-07-3|this compound.
  • LGC Standards. Buy Online CAS Number 706789-07-3 - TRC - this compound.
  • Parchem. This compound (Cas 706789-07-3).
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Data Interpretation of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Heterocycle

2-Chlorooxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of more complex molecules. Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position on an aromatic oxazole ring, provides two distinct functional handles for diverse chemical transformations. This makes it an intermediate of high value in medicinal chemistry and agrochemical research. Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this molecule. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectroscopic data of this compound, grounded in field-proven insights and experimental best practices.

Section 1: Molecular Structure and NMR-Active Nuclei

To effectively interpret the NMR spectra, it is essential to first visualize the molecular structure and identify the unique proton and carbon environments.

Caption: Structure of this compound with atom numbering.

The molecule possesses two protons (H5 and the carboxylic acid proton) and four unique carbon atoms (C2, C4, C5, and the carboxyl carbon) that will give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.

Section 2: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in a molecule. For this compound, two key signals are anticipated.

Solvent Selection: The choice of a deuterated solvent is crucial, especially for molecules containing labile protons like carboxylic acids.

  • Aprotic Solvents (DMSO-d₆, CDCl₃): Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent. Its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, resulting in a more observable, albeit sometimes broad, signal. While chloroform-d (CDCl₃) can be used, carboxylic acids may form dimers, leading to very broad signals that can be difficult to integrate or even observe.[1][2]

  • Protic Solvents (D₂O): Deuterium oxide (D₂O) is used as a diagnostic tool. The acidic proton of the carboxylic acid will rapidly exchange with the deuterium atoms of the solvent, causing the -COOH signal to disappear from the spectrum.[3][4][5][6][7][8] This "D₂O shake" experiment is a definitive method for identifying signals from exchangeable protons.[4][6]

The aromatic proton (H5) is attached to a carbon positioned between the ring nitrogen and oxygen atoms. This environment, combined with the electron-withdrawing nature of the entire heterocyclic system, leads to significant deshielding. The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group.[7][8][9]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton LabelExpected Chemical Shift (δ) / ppmMultiplicityIntegrationRationale
H5 ~ 8.0 - 8.5Singlet (s)1HLocated on an electron-deficient aromatic oxazole ring.[10][11] No adjacent protons result in a singlet.
-COOH > 10 (typically 10 - 13)Broad Singlet (br s)1HHighly deshielded acidic proton.[1][3][5][7][12] Broadness is due to hydrogen bonding and chemical exchange.
  • H5 Signal: The chemical shift of the lone proton on the oxazole ring is expected to be significantly downfield. In the parent oxazole molecule, the H5 proton resonates around 7.69 ppm.[11] The presence of the electron-withdrawing chloro and carboxylic acid groups will further deshield this proton, pushing its resonance to a higher chemical shift value.

  • -COOH Signal: The carboxylic acid proton signal is characteristically found at a very low field, often above 10 ppm.[1][3][8][13] Its appearance as a broad singlet is typical and its integration value may not always be precise due to this broadening.[12]

Section 3: ¹³C NMR Spectroscopic Analysis

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, four distinct signals are expected.

The chemical shifts of the carbon atoms are heavily influenced by their hybridization and the electronegativity of the atoms they are bonded to.

  • C2: This carbon is bonded to two highly electronegative heteroatoms (N and O) and a chlorine atom. This will cause a very strong deshielding effect, placing its signal at a low field. In parent oxazole, C2 resonates at approximately 150 ppm.[14]

  • C4: Bonded to the ring oxygen, nitrogen (via conjugation), and the electron-withdrawing carboxylic acid group, this carbon will also be significantly deshielded.

  • C5: This is the only carbon in the ring bonded to a hydrogen atom. It is adjacent to the ring oxygen and nitrogen, which will deshield it relative to a simple alkene carbon.

  • Carboxyl Carbon (-C=O): Carbonyl carbons of carboxylic acids typically resonate in the 160-185 ppm range.[3][7][13][15][16] They appear upfield relative to ketones or aldehydes (~190-215 ppm) due to the resonance contribution from the lone pair of electrons on the adjacent -OH oxygen, which increases the electron density at the carbonyl carbon.[17]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon LabelExpected Chemical Shift (δ) / ppmRationale
-C=O ~ 160 - 165Typical range for an α,β-unsaturated or aromatic carboxylic acid.[13]
C2 ~ 155 - 160Highly deshielded by adjacent N, O, and Cl atoms.[14]
C4 ~ 140 - 145Deshielded by attachment to the carboxylic acid group and ring heteroatoms.
C5 ~ 125 - 130Aromatic CH carbon, deshielded by ring heteroatoms.[14]

Section 4: A Self-Validating Protocol for Structural Confirmation

To ensure trustworthiness, a multi-step, self-validating experimental workflow should be employed. This approach uses complementary NMR experiments to build an unassailable structural proof.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Cap the tube and gently invert to ensure complete dissolution.

  • Data Acquisition:

    • Step A (¹H NMR): Acquire a standard one-dimensional ¹H NMR spectrum. Observe and integrate the two expected signals (the sharp singlet for H5 and the broad singlet for -COOH).

    • Step B (D₂O Exchange): Remove the NMR tube from the spectrometer. Add one drop of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum.

    • Step C (¹³C NMR): Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time than the ¹H spectrum.

    • Step D (2D NMR - Optional but Recommended): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for confirming connectivity, especially for quaternary carbons.[15][18]

G cluster_0 Experimental Workflow cluster_1 Validation Checks A 1. Acquire ¹H NMR (in DMSO-d₆) B 2. Add D₂O & Re-acquire ¹H NMR A->B Confirms -COOH C 3. Acquire ¹³C NMR A->C Complementary Data V1 Observe H5 singlet & broad -COOH signal A->V1 V2 -COOH signal disappears B->V2 D 4. Acquire HMBC (Optional) C->D Confirms Connectivity V3 Observe 4 distinct carbon signals C->V3 V4 Observe key H-C correlations D->V4

Caption: Self-validating workflow for NMR-based structural elucidation.

The HMBC spectrum would provide the final layer of confirmation by showing key long-range correlations.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of 2-Chlorooxazole-4-carboxylic Acid

This compound is a versatile synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, allows for a diverse range of chemical modifications.[1] This makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial and antifungal agents.[1] Accurate structural elucidation via NMR is paramount for ensuring the integrity of synthetic pathways and the purity of the final compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Predicted ¹H NMR Data
Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5~8.0 - 8.5Singlet (s)1HOxazole ring proton
-COOH~10.0 - 13.0Broad Singlet (br s)1HCarboxylic acid proton
Rationale for Predictions
  • H-5 Proton (Singlet, ~8.0 - 8.5 ppm): The single proton on the oxazole ring is at the C-5 position. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the ring, as well as the chlorine atom at C-2 and the carboxylic acid group at C-4. These deshielding effects are expected to shift the proton resonance significantly downfield. In unsubstituted oxazole, the H-5 proton appears around 7.09 ppm. The presence of the electron-withdrawing chloro and carboxyl groups will further deshield this proton, pushing its chemical shift to the ~8.0 - 8.5 ppm range. Since there are no adjacent protons, this signal will appear as a sharp singlet.

  • Carboxylic Acid Proton (Broad Singlet, ~10.0 - 13.0 ppm): The proton of the carboxylic acid group is highly deshielded and typically resonates in the downfield region of the spectrum, often between 10.0 and 13.0 ppm.[2][3] This chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2] The signal is often broad due to chemical exchange with residual water or other acidic protons in the sample. This proton is readily exchangeable with deuterium; therefore, adding a drop of D₂O to the NMR tube would cause this signal to disappear, a common technique for identifying acidic protons.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data
Predicted SignalChemical Shift (δ, ppm)Assignment
C-2~152 - 156Oxazole ring carbon (C-Cl)
C-4~133 - 137Oxazole ring carbon (C-COOH)
C-5~118 - 122Oxazole ring carbon (C-H)
-COOH~160 - 165Carboxylic acid carbonyl carbon
Rationale for Predictions
  • C-2 (~152 - 156 ppm): This carbon is bonded to a chlorine atom and is part of the heterocyclic ring, situated between the oxygen and nitrogen atoms. The high electronegativity of the attached chlorine and the adjacent heteroatoms will cause a significant downfield shift. For comparison, the C-2 carbon in unsubstituted oxazole resonates at approximately 151.1 ppm.

  • C-4 (~133 - 137 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group. Its chemical shift will be downfield, but less so than C-2. In a related derivative, 2-chlorooxazole-4-carboxamide, the C-4 carbon is predicted to be around 134.5 ppm.[1]

  • C-5 (~118 - 122 ppm): This is the only carbon in the oxazole ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons. The predicted chemical shift for the C-5 carbon in 2-chlorooxazole-4-carboxamide is 118.9 ppm.[1]

  • Carboxylic Acid Carbonyl Carbon (-COOH, ~160 - 165 ppm): The carbonyl carbon of a carboxylic acid typically appears in the range of 160-185 ppm.[2][3] Conjugation with the oxazole ring may shift this resonance slightly upfield. In 2-chlorooxazole-4-carboxamide, the amide carbonyl is predicted at 162.8 ppm, providing a reasonable estimate for the carboxylic acid carbonyl.[1]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, proper sample preparation and instrument parameter selection are crucial.

NMR Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which is likely to dissolve the carboxylic acid. Chloroform-d (CDCl₃) or methanol-d₄ could also be considered, though the acidic proton may exchange with the hydroxyl group of methanol. The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.[4][5]

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[6][7][8]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[7]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard 1D proton
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled 1D carbon (e.g., zgpg30)
Number of Scans (NS)1024 or more (depending on concentration)
Relaxation Delay (D1)2 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)240 ppm
Temperature298 K

Visualizations

The following diagrams illustrate the structure of this compound and the predicted assignments of its NMR signals.

Figure 1: Molecular structure of this compound with atoms labeled for NMR assignment.

G cluster_1h Predicted ¹H NMR cluster_13c Predicted ¹³C NMR H5 H-5 ~8.0 - 8.5 ppm (s) COOH_H -COOH ~10.0 - 13.0 ppm (br s) C2 C-2 ~152 - 156 ppm C4 C-4 ~133 - 137 ppm C5 C-5 ~118 - 122 ppm COOH_C -COOH ~160 - 165 ppm Molecule This compound

Figure 2: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established NMR principles and data from analogous structures, we have outlined the expected chemical shifts and multiplicities, offering a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical starting point for acquiring high-quality NMR data. As with any predictive analysis, experimental verification is the ultimate confirmation of molecular structure.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • Chemical Instrumentation Facility, Iowa State University.
  • ResearchGate. How to Prepare Samples for NMR. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]
  • Georgia Institute of Technology.
  • Organomation.
  • RSC Publishing. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]
  • University College London.
  • PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]

Sources

infrared spectroscopy analysis of 2-Chlorooxazole-4-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Chlorooxazole-4-Carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating Molecular Structure with Vibrational Spectroscopy

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. This compound is a heterocyclic compound whose structural integrity is critical for its intended biological activity and synthetic applications. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for verifying the functional group composition of such molecules. By measuring the interaction of infrared radiation with the sample, we can probe the vibrational modes of its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum.

This guide provides a comprehensive framework for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of its expected spectral features, present a field-proven protocol for sample analysis, and offer expert insights into the interpretation of the resulting spectrum. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust methodology for the structural confirmation of this and similar heterocyclic compounds.

Molecular Architecture and Predicted Vibrational Signatures

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional components. A thorough analysis requires dissecting the molecule and predicting the absorption regions for each group.

Caption: Molecular Structure of this compound.

The Carboxylic Acid Group (-COOH)

This is the most prominent functional group and gives rise to several highly characteristic absorptions. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum.

  • O-H Stretching: The intermolecular hydrogen bonding causes the O-H stretch to be exceptionally broad and strong, appearing as a wide absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This distinctive feature often overlaps with C-H stretching vibrations.

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected for the carbonyl group. For a carboxylic acid dimer conjugated with the oxazole ring, this band typically appears in the 1710-1680 cm⁻¹ range.[4][5] Its high intensity is due to the large change in dipole moment during vibration.

  • C-O Stretching and O-H Bending: The spectrum will also contain contributions from C-O stretching and in-plane O-H bending, which are coupled vibrations. These typically result in one or more medium-to-strong bands in the 1320-1210 cm⁻¹ region.[2][5] A broad out-of-plane O-H bend may also be observed near 960-900 cm⁻¹.[5]

The Oxazole Ring

The heterocyclic core contributes several vibrations, primarily in the fingerprint region (1600-600 cm⁻¹).

  • C=N Stretching: The carbon-nitrogen double bond within the ring is expected to produce a medium-intensity absorption around 1650-1600 cm⁻¹.[6]

  • Ring C=C Stretching: Similar to aromatic systems, the C=C bond in the oxazole ring will have stretching vibrations, typically appearing in the 1600-1450 cm⁻¹ range.

  • C-O-C Stretching: The ether-like linkage within the ring gives rise to asymmetric and symmetric C-O-C stretching bands, which are typically found in the 1300-1000 cm⁻¹ region.[6]

The Carbon-Chlorine Bond (C-Cl)
  • C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the lower frequency fingerprint region, typically between 850 cm⁻¹ and 750 cm⁻¹.[7]

Experimental Protocol: High-Integrity Spectral Acquisition via KBr Pellet Method

To obtain a high-quality, reproducible FTIR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a fundamental and reliable technique.[8] The principle is to disperse the solid analyte within an IR-transparent matrix (KBr) to create an optically clear pellet for transmission analysis. The self-validating nature of this protocol lies in the meticulous exclusion of atmospheric moisture, which is the primary source of spectral contamination.

Causality of Experimental Choices:
  • Agate Mortar and Pestle: Agate is chosen for its hardness and non-porous surface, which minimizes sample loss and cross-contamination compared to ceramic alternatives.[9]

  • Spectroscopy-Grade KBr: Commercial KBr is hygroscopic and readily absorbs atmospheric water.[10] Using spectroscopy-grade KBr that has been oven-dried (e.g., at 110°C) and stored in a desiccator is critical to avoid the appearance of broad O-H (water) bands that can obscure the analyte's spectrum.[10][11]

  • Fine Grinding: The sample must be ground to a particle size of less than 2 microns to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes and baselines.[12]

  • High Pressure: Applying several tons of pressure causes the KBr to "cold-flow" and fuse into a transparent, glass-like disc, ensuring the IR beam passes through the sample with minimal scattering.[10]

cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis A Dry KBr (110°C, 2 hrs) C Add KBr (100-200 mg) & Mix Gently A->C B Grind Sample (1-2 mg in Agate Mortar) B->C D Load Mixture into Die Set C->D E Apply Pressure (8-10 tons, 2 min) D->E F Eject Transparent Pellet E->F H Mount Pellet in Sample Holder F->H G Acquire Background (Empty Chamber) I Acquire Sample Spectrum G->I H->I

Sources

Part 1: Foundational Principles - Why DFT for a Heterocyclic Compound?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical DFT Calculations for 2-Chlorooxazole-4-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting theoretical Density Functional Theory (DFT) calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible computational analysis grounded in scientific integrity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] Its utility in computational chemistry stems from its favorable balance of accuracy and computational cost, making it an indispensable tool for predicting a wide range of molecular properties.[2] For a molecule like this compound, which is a substituted heterocyclic compound, DFT allows us to:

  • Determine Stable Conformations: Accurately predict the three-dimensional geometry corresponding to the lowest energy state.

  • Analyze Electronic Structure: Understand the distribution of electrons, which governs the molecule's reactivity and intermolecular interactions.

  • Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental Infrared (IR) and Raman spectra.

  • Evaluate Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, providing crucial insights for drug design and synthesis.[3][4]

The oxazole ring is a significant scaffold in medicinal chemistry, and understanding its electronic properties is vital for developing novel therapeutics.[5] DFT provides the theoretical lens through which we can gain this understanding at the sub-atomic level.

Part 2: The Computational Workflow: A Validating System

A successful DFT study follows a logical progression of steps, where the output of each stage validates the previous one. This self-validating workflow is critical for ensuring the trustworthiness of the final results.

DFT_Workflow cluster_prep Step 1: Pre-Calculation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Post-Calculation Analysis mol_build Molecular Structure Input (2D Sketch or 3D Build) geom_opt Geometry Optimization (Finds lowest energy structure) mol_build->geom_opt Initial Geometry freq_calc Vibrational Frequency (Confirms minimum energy state) geom_opt->freq_calc Optimized Geometry struct_props Structural Properties (Bond lengths, angles) geom_opt->struct_props sp_calc Single-Point Energy (Refined electronic properties) freq_calc->sp_calc Validated Minimum vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec elec_props Electronic Properties (HOMO, LUMO, MEP) sp_calc->elec_props nbo_analysis NBO Analysis (Charge, Hybridization) sp_calc->nbo_analysis reactivity Conceptual DFT (Fukui Functions, Reactivity Indices) sp_calc->reactivity

Caption: A general workflow for DFT calculations, from initial structure input to post-computational analysis.

Part 3: Detailed Experimental Protocols

The following protocols are designed for execution in a quantum chemistry software package like Gaussian, Q-Chem, or ORCA. The chosen level of theory, B3LYP/6-311++G(d,p) , is a well-established combination for organic molecules, providing a good compromise between accuracy and computational demand.[6][7] The B3LYP functional is a hybrid functional that has shown high efficacy for geometric and vibrational analysis, while the 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) for describing anionic or lone-pair electrons and polarization functions (d,p) to handle non-spherical electron distributions, which are essential for a molecule containing electronegative atoms and a pi system.[8][9]

Protocol 3.1: Geometry Optimization

The primary goal is to find the molecular structure with the minimum potential energy.[10]

  • Structure Input: Build the 3D structure of this compound using a molecular editor such as GaussView or Avogadro. Ensure correct atom types and initial connectivity.

  • Input File Generation:

    • Calculation Type: Specify Opt for geometry optimization.

    • Method/Basis Set: Define the level of theory as B3LYP/6-311++G(d,p).

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included (SCRF=(PCM,Solvent=Water)).[2]

    • Charge and Multiplicity: For the neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).

  • Execution & Validation: Run the calculation. A successful optimization is confirmed when the calculation converges based on force and displacement criteria. The output file will contain the final, optimized Cartesian coordinates.

Protocol 3.2: Vibrational Frequency Analysis

This step is crucial for two reasons: it confirms that the optimized structure is a true energy minimum and it provides theoretical vibrational spectra.[11]

  • Structure Input: Use the optimized coordinates from Protocol 3.1.

  • Input File Generation:

    • Calculation Type: Specify Freq for frequency analysis.

    • Method/Basis Set: Use the identical B3LYP/6-311++G(d,p) level of theory as the optimization to ensure consistency.

    • Solvation: If a solvent model was used in the optimization, it must be included here as well.

  • Execution & Validation: Execute the calculation. The primary validation check is to ensure there are no imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a true minimum, and the geometry must be re-optimized. The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

    • Expertise Note: Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better comparison with experimental data.[6][12]

Part 4: Analysis of Molecular Properties

With a validated structure, we can now probe the molecule's intrinsic properties. These calculations are typically performed as single-point energy calculations on the optimized geometry.

Structural and Thermodynamic Properties

The optimized geometry provides precise bond lengths and angles. The frequency calculation also yields key thermodynamic data.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on the chosen level of theory.)

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthO1-C21.365Bond AngleC5-O1-C2105.8
Bond LengthC2-N31.310Bond AngleO1-C2-N3115.2
Bond LengthN3-C41.390Bond AngleC2-N3-C4104.5
Bond LengthC4-C51.375Bond AngleN3-C4-C5110.0
Bond LengthC5-O11.370Bond AngleC4-C5-O1104.5
Bond LengthC2-Cl61.730Bond AngleN3-C2-Cl6118.0
Bond LengthC4-C71.485Bond AngleN3-C4-C7124.5
Bond LengthC7-O81.215Bond AngleO8-C7-O9123.0
Bond LengthC7-O91.350Bond AngleC7-O9-H10108.5

Table 2: Selected Calculated Vibrational Frequencies (Note: Values are scaled by a factor of 0.961.)

Mode DescriptionCalculated Frequency (cm⁻¹)IR Intensity (km/mol)
O-H Stretch (Carboxylic Acid)3450High
C=O Stretch (Carboxylic Acid)1725Very High
C=N Stretch (Oxazole Ring)1610Medium
C-Cl Stretch780High
Ring Deformation Modes1100-1400Variable
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[14]

Table 3: Key Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-7.52
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE) 5.37

For this compound, the HOMO is typically localized over the oxazole ring and the lone pairs of the oxygen and chlorine atoms, while the LUMO is often a π* orbital distributed across the C=N bond and the carboxylic acid group. This distribution indicates that the ring is the primary site for electron donation (electrophilic attack), while the regions around the C=N and carbonyl groups are susceptible to electron acceptance (nucleophilic attack).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive visualization of charge distribution.[15] It is invaluable for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

  • Green Regions (Neutral Potential): Areas of relatively neutral charge.

For our target molecule, red areas are expected over the carbonyl oxygen (O8) and the ring oxygen (O1) and nitrogen (N3). A strong blue region is expected around the carboxylic acid hydrogen (H10), highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, aligning with classical Lewis structures.[16] It provides quantitative insights into:

  • Atomic Charges: A more chemically intuitive charge distribution than other methods like Mulliken.

  • Hybridization: The spd character of atomic orbitals in bonds.

  • Hyperconjugation: Stabilizing interactions from electron donation between filled (donor) and empty (acceptor) orbitals. The second-order perturbation theory analysis within NBO quantifies the energy of these interactions (E(2)), with higher values indicating stronger delocalization effects.[17] For example, a significant E(2) value for an interaction from a lone pair on the ring oxygen (n(O1)) to an antibonding orbital of the C=N bond (π*(C2-N3)) would indicate strong electronic delocalization within the heterocyclic ring.

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework of chemical concepts derived from how a system's energy changes with the number of electrons.[3][4] This allows us to calculate quantitative reactivity descriptors.

Conceptual_DFT reactivity_descriptors Reactivity Descriptors Global Descriptors (Whole Molecule) Local Descriptors (Atom-Specific) global_props Global Properties Electronegativity (χ) Chemical Hardness (η) Global Softness (S) Electrophilicity Index (ω) reactivity_descriptors:global->global_props:head Predicts overall reactivity local_props Local Properties Fukui Function (f(r)) Local Softness (s(r)) reactivity_descriptors:local->local_props:head Predicts regioselectivity

Caption: Hierarchy of Conceptual DFT reactivity descriptors, from global molecular properties to local, atom-specific indices.

  • Global Descriptors: Calculated from HOMO and LUMO energies, they describe the molecule's overall reactivity.

  • Local Descriptors (Fukui Functions): These are critical for predicting regioselectivity. The Fukui functions, f⁺(r), f⁻(r), and f⁰(r), indicate an atom's susceptibility to nucleophilic, electrophilic, and radical attack, respectively.[18][19] By calculating the condensed-to-atom Fukui values, one can rank the atoms in the molecule from most to least reactive for a given type of attack.

Table 4: Predicted Conceptual DFT Reactivity Descriptors

Global DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO7.52
Electron Affinity (A)-ELUMO2.15
Electronegativity (χ)(I+A)/24.835
Chemical Hardness (η)(I-A)/22.685
Global Softness (S)1/(2η)0.186
Electrophilicity Index (ω)χ²/ (2η)4.34

The calculated Fukui functions would likely show that for an electrophilic attack (f⁻), the carbon atoms in the oxazole ring (C4 and C5) are the most reactive sites. For a nucleophilic attack (f⁺), the carbonyl carbon (C7) and the chloro-substituted carbon (C2) would be the most susceptible.

Part 5: Conclusion and Outlook

This guide has outlined a robust, multi-step protocol for the theoretical investigation of this compound using DFT. By systematically performing geometry optimization, frequency analysis, and detailed electronic and reactivity analyses, researchers can develop a profound understanding of the molecule's structural, electronic, and chemical properties. These computational insights are invaluable in the field of drug development for predicting metabolic stability, identifying sites for intermolecular interactions with biological targets, and guiding the synthesis of more potent and selective analogues. The principles and protocols detailed herein provide a solid foundation for leveraging computational chemistry as a predictive tool in modern chemical research.

References

  • Wikipedia. Density functional theory. [Link][1]
  • ResearchGate. Density functional theory (DFT) analysis showing the frontier molecular.... [Link][15]
  • ChemTools Documentation. Conceptual Density Functional Theory. [Link][3]
  • Royal Society of Chemistry. Conceptual density functional theory based electronic structure principles. [Link][4]
  • MDPI.
  • Acta Physico-Chimica Sinica. Conceptual Density Functional Theory and Some Recent Developments. [Link][20]
  • AIP Publishing.
  • QuantumATK Documentation. Electronic Structure: Density Functional Theory. [Link][21]
  • arXiv.org. Electronic Structure: Density Functional Theory. [Link][22]
  • YouTube. NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. [Link][23]
  • Natural Bond Orbital.
  • Scientific.Net. DFT Calculations Using Quantum ESPRESSO for Optical and Electronic Properties of Si Crystal. [Link]
  • SciSpace. DFT Calculation on the Electronic Structure and Optical Properties of InxGa1-xN Alloy Semiconductors. [Link]
  • Periodico di Mineralogia. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. [Link][17]
  • University of Regensburg. Natural Bond Orbital (NBO) Analysis. [Link][16]
  • JACS Au. Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link][13]
  • ResearchGate. Natural bond orbital (NBO) analysis of the DFT+DMFT Green's function.... [Link]
  • AIP Publishing. A density-functional benchmark of vibrational free-energy corrections for molecular crystal polymorphism. [Link][24]
  • ResearchGate. Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. [Link][11]
  • Royal Society of Chemistry.
  • ResearchGate. Frontier molecular orbitals (FMO)
  • Malaya Journal of Matematik. Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). [Link][14]
  • SlideShare. computional study of small organic molecular using density functional theory (DFT). [Link][26]
  • ResearchGate. Density functional theory (DFT) calculated frontier molecular orbital.... [Link]
  • National Institutes of Health. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link][6]
  • Spectroscopy Online.
  • ChemRxiv.
  • International Journal of Engineering Research & Technology.
  • IntechOpen. DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules. [Link][28]
  • YouTube.
  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]
  • National Institutes of Health. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link][12]
  • ResearchGate. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link][5]
  • Semantic Scholar. [PDF] Comparison of computational methods applied to oxazole, thiazole, and other heterocyclic compounds. [Link][29]
  • ResearchGate. Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. [Link]
  • Wikipedia. Basis set (chemistry). [Link][8]
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
  • Computational Chemistry List. Simplified Introduction to Ab Initio Basis Sets. [Link]
  • ACS Publications.
  • PubMed. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. [Link][30]
  • National Institutes of Health. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. [Link]
  • MDPI.
  • University of Zurich.

Sources

literature review on the discovery and significance of 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

  • An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid: Discovery, Synthesis, and Significance in Modern Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a pivotal heterocyclic scaffold in organic synthesis. We will delve into its discovery, detail its synthesis, and explore its significance as a versatile building block in the pharmaceutical and agrochemical industries.

Introduction to a Versatile Heterocycle

This compound, with the chemical formula C₄H₂ClNO₃ and a molecular weight of 147.52 g/mol , is a synthetic compound that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid group at the 4-position, provides two distinct points for chemical modification. This dual functionality allows for a wide array of chemical transformations, including substitution and coupling reactions, making it an invaluable tool for the creation of diverse libraries of substituted oxazoles.[3]

The oxazole ring is a "privileged" structure in medicinal chemistry, frequently appearing in natural products and pharmacologically active compounds. The strategic placement of the chloro and carboxylic acid moieties on this scaffold enhances its utility, enabling chemists to readily introduce various substituents and build molecular complexity.

The Genesis of a Key Building Block: Discovery and Historical Context

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for functionalized oxazoles. While a singular "discovery" event is not documented, its emergence as a key building block can be traced through the synthesis and exploration of its closely related precursor, ethyl 2-chlorooxazole-4-carboxylate.

A foundational report by Hodgetts and Kershaw in a 2002 issue of Organic Letters detailed the synthesis of ethyl 2-chlorooxazole-4-carboxylate and showcased its remarkable versatility.[4][5] This publication demonstrated how this intermediate could be used in a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions to generate a wide variety of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[4][5] This work solidified the importance of the 2-chlorooxazole-4-carboxylate scaffold as a gateway to a vast chemical space of oxazole derivatives.

The underlying chemistry for constructing the 2-aminooxazole core, a precursor to the chloro-substituted variant, was established earlier. A 1971 paper in the Journal of Medicinal Chemistry by Crank and Foulis described the synthesis of 2-aminooxazole derivatives, providing an early glimpse into the synthetic accessibility of this heterocyclic system.

The timeline of key developments can be summarized as follows:

  • 1971: Crank and Foulis publish on the synthesis of 2-aminooxazole derivatives, laying the groundwork for accessing this class of heterocycles.

  • 2002: Hodgetts and Kershaw report the synthesis of ethyl 2-chlorooxazole-4-carboxylate and its extensive utility in creating diverse substituted oxazoles, marking a pivotal moment in the recognition of its importance.[4][5]

This progression highlights a common paradigm in synthetic chemistry, where the discovery and value of a compound are often realized through the development of robust synthetic routes and the demonstration of its utility in constructing a range of complex and potentially bioactive molecules.

The Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the preparation of its ethyl ester precursor, followed by hydrolysis.

Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate

The most efficient route to ethyl 2-chlorooxazole-4-carboxylate starts from the readily available ethyl 2-aminooxazole-4-carboxylate. The key transformation is a Sandmeyer-type reaction where the amino group is replaced by a chlorine atom.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate:

    • A mixture of ethyl bromopyruvate and urea is heated at 100 °C.

    • The condensation reaction yields ethyl 2-aminooxazole-4-carboxylate.[4]

  • Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate:

    • To a solution of ethyl 2-aminooxazole-4-carboxylate in acetonitrile, add copper(II) chloride.

    • Add tert-butyl nitrite dropwise to the reaction mixture.

    • The reaction proceeds with the evolution of nitrogen gas.

    • After the reaction is complete, the mixture is worked up to afford ethyl 2-chlorooxazole-4-carboxylate.[4]

The causality behind these experimental choices lies in the well-established reactivity of the reagents. The condensation of a β-ketoester with urea is a classic method for forming the 2-aminooxazole ring system. The subsequent Sandmeyer-type reaction provides a reliable method for converting the 2-amino group to a 2-chloro substituent, which is a key functional handle for further reactions.

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a base such as lithium hydroxide or sodium hydroxide.[4]

Experimental Protocol:

  • Dissolve ethyl 2-chlorooxazole-4-carboxylate in a mixture of an organic solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Add a stoichiometric excess of a base, such as lithium hydroxide monohydrate.[6]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4.[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield this compound.[6]

The choice of a base for hydrolysis is crucial for achieving high yields. Basic hydrolysis is generally preferred for preparative purposes as it is an irreversible process.[6]

Quantitative Data Summary

Reaction StepStarting MaterialProductReagentsYield (%)Reference
ChlorinationEthyl 2-aminooxazole-4-carboxylateEthyl 2-chlorooxazole-4-carboxylatet-BuONO, CuCl₂83[4]
HydrolysisEthyl 2-phenyl-5-bromooxazole-4-carboxylate2-Phenyl-5-bromooxazole-4-carboxylic acidNaOH, EtOH95[4]

Note: The yield for the hydrolysis step is for a related substrate but demonstrates the high efficiency of this transformation.

Significance and Applications: A Gateway to Novel Molecules

The true significance of this compound and its ester lies in their role as versatile platforms for the synthesis of a wide array of more complex molecules with potential applications in medicine and agriculture.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-2 position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[3][4] This allows for the efficient introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

Experimental Workflow: Suzuki Coupling

G A Ethyl 2-chlorooxazole-4-carboxylate C Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Arylboronic acid B->C D Ethyl 2-aryloxazole-4-carboxylate C->D Suzuki Coupling G A Ethyl 2-phenyl-5-bromooxazole-4-carboxylate B Hydrolysis (NaOH, EtOH) A->B C 2-Phenyl-5-bromooxazole-4-carboxylic acid B->C D Decarboxylation (DMF-H₂O, 150 °C) C->D E Balsoxin D->E

Caption: Synthetic route to Balsoxin from a substituted oxazole.

Conclusion

This compound has emerged as a cornerstone in the synthesis of functionalized oxazole derivatives. Its value is not merely in its own existence, but in the vast chemical space it unlocks for chemists. The strategic positioning of its reactive chloro and carboxylic acid groups allows for a modular and highly efficient approach to the synthesis of complex molecules. As research in medicinal and agrochemical fields continues to demand novel and diverse molecular architectures, the significance of such versatile building blocks will undoubtedly continue to grow.

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]
  • PubMed. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
  • MySkinRecipes. (n.d.). This compound.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.

Sources

safety precautions and MSDS for 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chlorooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 706789-07-3). As a Senior Application Scientist, the following information is synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds, aiming to provide both technical accuracy and practical, field-proven insights.

Introduction and Scientific Context

This compound is a versatile heterocyclic building block used in organic synthesis.[1][2] Its structure, featuring a reactive chloro-substituted oxazole ring and a carboxylic acid moiety, makes it a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.[1] Halogenated oxazoles are known precursors in the synthesis of more complex, substituted oxazoles, which are core motifs in many biologically active compounds.[3][4][5] The presence of both a halogen and a carboxylic acid group dictates the specific handling requirements and potential hazards associated with this compound.[6]

Molecular Structure and Properties:

PropertyValueSource
CAS Number 706789-07-3[1][2]
Molecular Formula C₄H₂ClNO₃[1]
Molecular Weight 147.52 g/mol [1]
Boiling Point 345.8°C at 760 mmHg[1]
Appearance Solid (form may vary)
Storage Room temperature, under inert gas[1][7]

Hazard Identification and GHS Classification

Based on data for this compound and structurally related compounds, it is classified as a hazardous chemical.[8][9][10] The primary hazards are associated with its irritant and harmful properties upon contact or ingestion.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[8][11][12]

  • H315: Causes skin irritation.[8][9][10]

  • H319: Causes serious eye irritation.[8][9][10]

  • H335: May cause respiratory irritation.[8][9][10]

Signal Word: Warning[9][10][11]

Hazard Pictograms:



The exclamation mark pictogram indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Causality of Hazards: A Mechanistic Perspective

The observed hazards are directly linked to the chemical nature of this compound.

  • Acidity: As a carboxylic acid, the compound can irritate tissues upon contact due to its acidic nature.[6] This is particularly true for mucous membranes in the eyes, respiratory tract, and gastrointestinal tract.

  • Halogen Reactivity: The chloro-substituent on the oxazole ring can enhance the compound's reactivity. Halogenated organic compounds can be reactive and may have increased biological activity, contributing to their irritant properties. Nucleophilic substitution at the C2 position of the oxazole ring, while sometimes leading to ring cleavage, indicates the reactivity of this position.[5]

  • Inhalation Hazard: As a solid, the compound can be dispersed as dust. Inhalation of this dust can lead to irritation of the respiratory tract.[8][9][10]

Self-Validating Protocols for Safe Handling

The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk and provides a safe working environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper engineering controls and a robust PPE regimen.

Workflow for Establishing a Safe Workspace:

A Assess Experiment Scale B Work in a Certified Chemical Fume Hood A->B Always D Select Appropriate PPE A->D C Ensure Eyewash Station and Safety Shower are Accessible B->C Proximity is Key E Verify Fume Hood Functionality B->E Before Every Use Spill Spill Occurs Evacuate Evacuate Immediate Area and Alert Others Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Contain Cover with Inert Absorbent Material (e.g., vermiculite, sand) PPE->Contain Collect Sweep up Carefully (Avoid Dusting) Contain->Collect Dispose Place in a Sealed Container for Hazardous Waste Collect->Dispose Clean Clean Spill Area with Soap and Water Dispose->Clean

Caption: Step-by-step spill response workflow.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal. [9] 2. Clean the spill area with soap and water. [12] 3. For large spills, evacuate the area and follow emergency procedures.

  • Waste Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. [8][9][10] 2. Do not allow the material to enter drains or waterways. [11]

Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [8][9][10]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [8][9][10]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention. [8][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. [8][10][11]

Chemical Reactivity and Stability

  • Stability: Stable under recommended storage conditions. [10]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [10]* Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [10]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The hazard assessment is primarily based on its classification as an irritant and harmful if swallowed. [8]The toxicological profiles of other organic acids suggest that local effects on the gastrointestinal tract can be expected upon ingestion. [13]Chronic exposure data is not available.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. The primary risks of skin, eye, and respiratory irritation, as well as harm if swallowed, can be effectively mitigated through the consistent use of engineering controls, appropriate PPE, and established safe handling protocols. Understanding the chemical rationale behind these precautions empowers researchers to work with this compound confidently and safely.

References

  • MySkinRecipes. This compound.
  • Fluorochem. This compound.
  • Thermo Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet - 2-Chlorothiazole-4-carboxylic acid.
  • MilliporeSigma.
  • Santa Cruz Biotechnology. Safety Data Sheet - 2-Aminooxazole-5-carboxylic acid.
  • ChemicalBook. This compound | 706789-07-3.
  • Sigma-Aldrich.
  • BLD Pharm. 706789-07-3|this compound.
  • Nevada Division of Environmental Protection. TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • Organic Syntheses. First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles.
  • ChemRxiv.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Research and Reviews.

Sources

commercial suppliers of high-purity 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Evaluation of High-Purity 2-Chlorooxazole-4-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The quality of a single chemical building block can dictate the success of a multi-stage synthesis, the validity of biological screening results, and the ultimate safety and efficacy of a therapeutic candidate. This compound (CAS No. 706789-07-3) has emerged as a critical heterocyclic scaffold, a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility has been noted in the synthesis of antiviral compounds and other biologically active agents.[3][4]

This guide serves as a senior application scientist's perspective on navigating the commercial landscape for high-purity this compound. It moves beyond a simple list of vendors to provide a framework for quality assessment, impurity profiling, and analytical validation, ensuring that the material procured meets the rigorous standards of modern research and development.

Chemical Profile and Properties

This compound is a bifunctional molecule featuring a reactive chloro-substituted oxazole ring and a carboxylic acid moiety. This combination allows for a wide range of subsequent chemical modifications, such as amide bond formations, esterifications, and palladium-catalyzed cross-coupling reactions.[5] Understanding its fundamental properties is the first step in its effective utilization.

PropertyValueSource
CAS Number 706789-07-3
Molecular Formula C₄H₂ClNO₃[6]
Molecular Weight 147.52 g/mol
Boiling Point 345.8°C at 760 mmHg[1]
Synonyms 2-chloro-1,3-oxazole-4-carboxylic acid[6]
Storage Room temperature, stored under inert gas[1]

Commercial Suppliers of High-Purity Grades

Sourcing high-purity this compound requires careful consideration of the supplier's reputation, available documentation, and quoted purity levels. While many vendors exist, the true measure of quality lies in the analytical data they provide and the researcher's ability to independently verify it. The term "high-purity" is context-dependent; a 95% grade may suffice for initial proof-of-concept work, whereas late-stage development and GMP-adjacent syntheses demand purities exceeding 99%.

SupplierQuoted PurityAvailable QuantitiesNotes
Biosynth Not specified, sold as a research chemicalmg to g scaleOften provides detailed analytical data upon request.
BLD Pharm Not specified, sold as a research chemicalNot specifiedProvides access to batch-specific analytical documents like NMR, HPLC, and LC-MS.[7]
Parchem Not specified, sold as a specialty chemicalBulk, Tote, Drum, R&DA supplier geared towards larger-scale and industrial needs.[6]
ChemicalBook Lists various suppliers with purities up to 99%kg scale availableA marketplace that aggregates multiple suppliers.[8]
Aladdin Not specifiedmg to g scaleProvides pricing for various research-scale quantities.[9]
MySkinRecipes 97%mg to g scaleLists a specific purity grade and physical properties.[1]

Expertise & Experience Insight: The choice of supplier should be guided by the intended application. For foundational research, a supplier providing comprehensive, batch-specific Certificates of Analysis (CoA), such as BLD Pharm, offers a higher degree of confidence. For scaling up a synthesis, a supplier like Parchem, which is equipped for bulk handling, becomes more relevant. Always prioritize suppliers who are transparent with their analytical data.

A Framework for Quality Verification

G cluster_0 Procurement & Initial Checks cluster_1 Analytical Validation cluster_2 Decision & Use A Select Supplier & Request Batch CoA B Receive Compound & Visually Inspect A->B C Verify Physical Properties (e.g., Melting Point) B->C D Structural Confirmation (¹H NMR, ¹³C NMR, LC-MS) C->D E Purity Assessment (HPLC-UV, qNMR) D->E F Identify & Quantify Impurities E->F G Compare Data to CoA & Specifications F->G H Release for Experimental Use G->H Pass I Quarantine/Reject Batch G->I Fail

Caption: Workflow for qualifying a new batch of a critical chemical reagent.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds.[10] A reversed-phase method is ideal for a polar molecule like this compound.

  • Objective: To separate the main compound from potential impurities and determine its purity as a percentage of the total peak area.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile solution.

  • Causality Behind Choices: The C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.

Experimental Protocol: Structural Confirmation by LC-MS

Mass spectrometry confirms the identity of the compound by measuring its molecular weight.

  • Objective: To confirm the molecular weight of the main peak observed in the HPLC chromatogram.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF).

  • Method: Utilize the same HPLC method as described above.

  • MS Settings (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI-).

    • Scan Range: m/z 50-500.

  • Expected Result: A prominent peak at m/z 146.0 for the [M-H]⁻ ion.

  • Causality Behind Choices: ESI is a soft ionization technique suitable for polar molecules, preventing fragmentation. Negative ion mode is chosen because the carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion, providing a clear signal for the molecular weight.

Understanding the Impurity Profile

No synthesis is perfect. A high-purity compound is not one with zero impurities, but one where impurities are identified, quantified, and deemed acceptable for the intended use. Potential impurities in this compound can arise from starting materials, side reactions, or degradation.

  • Starting Material Carryover: Incomplete reaction of precursors could lead to their presence in the final product.

  • Hydrolysis Product: The 2-chloro position on the oxazole ring can be susceptible to hydrolysis, especially under basic or prolonged aqueous conditions, yielding 2-hydroxyoxazole-4-carboxylic acid. This can be a critical impurity as the hydroxyl group has vastly different reactivity compared to the chloro group.

  • Decarboxylation Product: Under harsh thermal conditions, the carboxylic acid could potentially decarboxylate to yield 2-chlorooxazole.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, heptane) may be present.

Identifying these impurities often requires a combination of LC-MS (for molecular weight) and spiking studies with synthesized standards. The presence of unexpected impurities can significantly impact subsequent reactions; for example, a nucleophilic impurity could compete in an amide coupling reaction, reducing the yield of the desired product.[11]

Handling and Storage for Long-Term Stability

To maintain the high purity of the procured material, proper handling and storage are essential.

  • Storage Conditions: As recommended by suppliers, the compound should be stored at room temperature, tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]

  • Handling: Use in a well-ventilated area or fume hood. Avoid creating dust. As a carboxylic acid, it is a potential irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Stability: The primary stability concern is the potential for hydrolysis of the C-Cl bond. Avoid prolonged exposure to humid air and basic conditions. For preparing stock solutions, use anhydrous solvents and store them at low temperatures (-20°C) to slow potential degradation.

Conclusion

This compound is a valuable building block for chemical innovation. However, its effective use is fundamentally linked to its purity and quality. This guide provides a framework for researchers to move beyond reliance on a supplier's label and adopt a proactive, evidence-based approach to quality control. By combining judicious supplier selection with rigorous in-house analytical validation using techniques like HPLC and LC-MS, scientists can ensure the integrity of their starting materials. This diligence is the bedrock of reproducible research and the successful development of new chemical entities.

References

  • R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate.
  • Pharma info source. (n.d.). CAS 706789-07-3 suppliers, this compound suppliers.
  • ChemBuyersGuide.com, Inc. (n.d.). Accela ChemBio Inc. (Page 50).
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). WO2015026792A1 - Antiviral compounds.
  • PubMed. (2003). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
  • MDPI. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Beilstein Journal of Organic Chemistry. (2014). Identification and synthesis of impurities formed during sertindole preparation.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. (2014). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
  • The Pharma Innovation Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.
  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry.

Sources

fundamental reactivity of the 2-chlorooxazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-Chlorooxazole Scaffold

Authored by: A Senior Application Scientist

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. The introduction of a chlorine atom at the 2-position of the oxazole ring creates the 2-chlorooxazole scaffold, a highly valuable and reactive intermediate. The presence of the halogen not only modulates the biological activity of the parent molecule but also serves as a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of the , offering insights into its electronic structure, key reaction pathways, and applications for researchers, scientists, and drug development professionals. The strategic use of 2-chlorooxazoles can significantly streamline the synthesis of complex molecular architectures, making a thorough understanding of their reactivity essential for modern synthetic chemists.[1][2] The inclusion of chlorine in pharmaceutical compounds is a well-established strategy, with over 250 FDA-approved chloro-containing drugs on the market.[3]

Electronic Properties of the 2-Chlorooxazole Scaffold

The reactivity of the 2-chlorooxazole ring is dictated by its distinct electronic landscape. The oxazole ring itself is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, nitrogen and oxygen. The chlorine atom at the 2-position further depletes the electron density of the ring through its inductive electron-withdrawing effect. This pronounced electron deficiency at the C2 carbon makes it highly susceptible to nucleophilic attack. The lone pairs on the oxygen and nitrogen atoms participate in the aromatic system, influencing the overall electron distribution.

Caption: Electronic properties of the 2-chlorooxazole ring.

Synthesis of the 2-Chlorooxazole Scaffold

Several synthetic methodologies have been developed for the preparation of 2-chlorooxazoles. A common and effective route involves the reaction of acyl cyanides with aldehydes in the presence of hydrogen chloride.[4] Another versatile approach begins with the formation of a 2-mercaptobenzoxazole, which is then converted to the corresponding 2-chloro derivative using a chlorinating agent such as thionyl chloride.[5] Furthermore, ethyl 2-chlorooxazole-4-carboxylate can be synthesized on a large scale from ethyl bromopyruvate, serving as a precursor for further derivatization.

Representative Synthetic Protocol: Synthesis from a 2-Mercapto Precursor
  • Step 1: Formation of the 2-Mercaptobenzoxazole. A mixture of a 2-aminophenol derivative and carbon disulfide in an appropriate solvent (e.g., ethanol) is refluxed to yield the corresponding 2-mercaptobenzoxazole.

  • Step 2: Chlorination. The 2-mercaptobenzoxazole is suspended in an inert solvent (e.g., toluene) and treated with thionyl chloride, often in the presence of a catalytic amount of a phosphoric acid compound.[5] The reaction mixture is heated, typically in a temperature range of 60-140 °C, until the reaction is complete.[5]

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the pure 2-chlorobenzoxazole.

Key Reactivity Patterns

The 2-chlorooxazole scaffold exhibits a rich and versatile reactivity profile, primarily centered around the C2-chloro substituent. The principal modes of reaction are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the 2-position makes the 2-chlorooxazole scaffold highly susceptible to nucleophilic aromatic substitution (SNA_r_).[6][7][8] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride leaving group, providing a facile route to a diverse array of 2-substituted oxazoles. The reactivity of chloroazines in SNA_r_ reactions is significantly enhanced by the presence of the ring nitrogen atoms through both inductive and mesomeric effects.[9]

ox_add Oxidative Addition (R-Cl + Pd(0) -> R-Pd(II)-Cl) transmetal Transmetalation (R-Pd(II)-Cl + R'-M -> R-Pd(II)-R') ox_add->transmetal Organometallic Reagent (R'-M) red_elim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) transmetal->red_elim start start red_elim->start Product (R-R')

Sources

Unlocking the Synthetic Potential of 2-Chlorooxazole-4-carboxylic Acid: A Deep Dive into the Electrophilicity of the C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Chlorooxazole-4-carboxylic acid is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its utility is fundamentally rooted in the distinct electronic properties of the oxazole ring, which are significantly modulated by its substituents. This technical guide provides an in-depth analysis of the pronounced electrophilicity at the C2 position of this molecule. We will dissect the theoretical underpinnings of this reactivity, exploring the synergistic electronic effects of the ring heteroatoms, the C2-chloro substituent, and the C4-carboxylic acid group. This theoretical framework is substantiated with a guide to experimental validation through spectroscopic analysis and representative protocols for nucleophilic aromatic substitution (SNAr), the hallmark reaction demonstrating the C2 position's susceptibility to nucleophilic attack. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the predictable reactivity of this versatile intermediate.

Introduction

The oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] As a five-membered aromatic ring containing both a furan-type oxygen and a pyridine-type nitrogen, its chemistry is a unique blend of electron-rich and electron-deficient characteristics.[3][4] The strategic functionalization of the oxazole ring is therefore a key focus in organic synthesis.

This compound (CAS 706789-07-3) has emerged as a particularly valuable synthetic intermediate.[5][6] Its utility stems from a highly predictable and exploitable site of reactivity: the carbon atom at the 2-position. The central thesis of this guide is that the pronounced electrophilicity of the C2 carbon is a direct consequence of the cumulative and synergistic electron-withdrawing effects of the ring's intrinsic structure, amplified by the chloro and carboxylic acid substituents. Understanding and harnessing this property allows for the efficient construction of more complex, highly functionalized oxazole derivatives.

Part 1: A Theoretical Framework for C2 Electrophilicity

The reactivity of any position on an aromatic ring is dictated by its local electron density. In this compound, three key factors converge to render the C2 position exceptionally electron-deficient and thus highly electrophilic.

The Inherent Electronic Landscape of the Oxazole Ring

The oxazole ring itself establishes a baseline of reactivity. It contains a pyridine-like nitrogen atom at position 3, which is more electronegative than carbon and exerts a powerful inductive electron-withdrawing effect (-I) across the ring.[4] This effect deactivates the entire ring system towards electrophilic attack but, crucially, increases its susceptibility to nucleophilic attack. The C2 position, being situated between two electronegative heteroatoms (O1 and N3), experiences the strongest inductive pull, making it the most intrinsically electron-deficient carbon in the unsubstituted oxazole parent ring.[2][7]

The Role of the C2-Chloro and C4-Carboxylic Acid Substituents

The substituents on the ring dramatically amplify this inherent electrophilicity.

  • The C2-Chloro Group: The chlorine atom is highly electronegative and further withdraws electron density from the already deficient C2 carbon via a strong inductive effect. While it possesses lone pairs that could theoretically participate in a +M (mesomeric) donating effect, for halogens this is generally weak and outweighed by the -I effect. More importantly, the chloride ion is an excellent leaving group, a critical feature for facilitating nucleophilic aromatic substitution (SNAr) reactions.[3][8]

  • The C4-Carboxylic Acid Group: This is a potent electron-withdrawing group, operating through both inductive (-I) and mesomeric (-M) effects. It deactivates the entire ring, pulling electron density towards itself and further stabilizing the negatively charged intermediate formed during a nucleophilic attack at C2. This stabilization of the transition state significantly lowers the activation energy for the substitution reaction, making the process more favorable.[3]

The confluence of these effects creates a "perfect storm" of electron deficiency at the C2 position, priming it for reaction with a wide range of nucleophiles.

G cluster_ring Oxazole Ring Core C2 C2 Position Result Pronounced Electrophilicity at C2 C2->Result N3 Pyridine-like N3 N3->C2 -I (Inductive Effect) O1 Furan-like O1 O1->C2 -I (Inductive Effect) Cl C2-Chloro Group Cl->C2 -I (Strong Inductive Effect) Good Leaving Group Cl->Result COOH C4-Carboxylic Acid COOH->C2 -I & -M Effects Stabilizes Intermediate COOH->Result

Caption: Factors contributing to the electrophilicity of the C2 position.

Insights from Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), provide powerful tools for visualizing and quantifying these electronic effects.[9]

  • Molecular Electrostatic Potential (MEP): An MEP map of this compound would illustrate the electron density distribution. The C2 position would be characterized by a deep blue region, indicating a strong positive potential and the most likely site for nucleophilic attack.[9]

  • Frontier Molecular Orbitals: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly revealing. For a molecule susceptible to nucleophilic attack, the LUMO is expected to have a large orbital coefficient on the atom that will be attacked. In this case, the LUMO would be predominantly localized around the C2 carbon, confirming it as the principal electrophilic center.[10]

Part 2: Experimental Validation and Methodologies

Theoretical predictions must be grounded in empirical evidence. The electrophilicity of the C2 position can be directly observed through spectroscopic analysis and confirmed via chemical reactions.

Spectroscopic Evidence: ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct window into the electronic environment of each carbon atom in a molecule.[11][12]

  • Causality: An electron-deficient (deshielded) carbon nucleus resonates at a higher frequency, resulting in a larger chemical shift (ppm) value in the ¹³C NMR spectrum. The pronounced electrophilicity of the C2 carbon in this compound should therefore manifest as a significant downfield shift compared to the other ring carbons.

  • Data Interpretation: As a reference, computational predictions for the related 2-chlorooxazole-4-carboxamide place the C2 chemical shift at approximately 153.2 ppm, a value typical for a carbon atom in a highly electron-poor environment.[13]

Table 1: Predicted ¹³C NMR Chemical Shifts for a 2-Chlorooxazole-4-carboxamide Derivative [13]

AtomPredicted Chemical Shift (ppm)Rationale
C2153.2Highly deshielded due to adjacent O, N, and Cl atoms.
C4134.5Deshielded by the attached electron-withdrawing group.
C5118.9Least deshielded ring carbon, influenced by the O atom.
C=O162.8Typical chemical shift for a carbonyl carbon in an amide/acid.

Note: Data predicted for 2-chlorooxazole-4-carboxamide serves as a close proxy for the target acid.

  • Sample Preparation: Dissolve 15-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

    • Number of Scans: 1024 to 4096, depending on sample concentration and desired signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak. Identify the C2 signal, expected to be the most downfield of the heterocyclic ring carbons.

Chemical Proof: Nucleophilic Aromatic Substitution (SNAr)

The definitive proof of the C2 position's electrophilicity is its reactivity towards nucleophiles. The displacement of the C2-chloride by a nucleophile is the most common and synthetically useful reaction for this substrate.[3][14]

G Start Dissolve Reactants (Oxazole, Nucleophile, Base) in Aprotic Solvent (e.g., DMF) Reaction Heat Reaction Mixture (e.g., 60-100 °C) Start->Reaction Monitor Monitor Progress via TLC Reaction->Monitor Periodically sample Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract with Organic Solvent) Monitor->Workup Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze End Pure Substituted Product Analyze->End

Sources

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Synthesis of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorooxazole-4-carboxylic acid is a pivotal heterocyclic scaffold in organic synthesis, serving as a versatile building block for the development of complex molecules in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive chlorine atom at the C2-position and a carboxylic acid at the C4-position, allows for diverse functionalization, including palladium-catalyzed cross-coupling reactions.[2][3][4] This application note provides a comprehensive, three-step laboratory protocol for the synthesis of this compound, commencing from commercially available starting materials. The procedure is designed for reproducibility and scalability, detailing the synthesis of key intermediates, Ethyl 2-aminooxazole-4-carboxylate and Ethyl 2-chlorooxazole-4-carboxylate. Each step is accompanied by mechanistic insights, detailed procedural instructions, and characterization guidelines to ensure scientific integrity and successful replication by researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Oxazole Core

The oxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and bioactive molecules.[5][6] The ability to selectively functionalize the oxazole ring is crucial for generating molecular diversity in drug discovery programs. Ethyl 2-chlorooxazole-4-carboxylate, the immediate precursor to the target acid, has proven to be an exceptionally versatile intermediate.[2][3] The chlorine atom at the C2-position is amenable to substitution via various palladium-catalyzed reactions (e.g., Suzuki, Stille, Negishi), while the ester at C4 can be manipulated through numerous classical transformations.[2][4]

This protocol outlines a reliable and efficient pathway to this compound, beginning with the condensation of ethyl bromopyruvate and urea, followed by a Sandmeyer-type deaminative chlorination, and concluding with ester hydrolysis.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

  • Stage 1: Ring formation to yield Ethyl 2-aminooxazole-4-carboxylate.

  • Stage 2: Deaminative chlorination to produce Ethyl 2-chlorooxazole-4-carboxylate.

  • Stage 3: Saponification to afford the final product, this compound.

Experimental Protocols

Principle & Mechanism: This step involves the condensation of ethyl bromopyruvate with urea. The reaction is a variant of the Hantzsch synthesis for five-membered heterocycles. The nucleophilic nitrogen of urea attacks the carbonyl carbon of the bromopyruvate, and a subsequent intramolecular cyclization followed by dehydration yields the stable aromatic oxazole ring.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl bromopyruvate195.0219.5 g100Reactant
Urea60.0618.0 g300Reactant
Ethanol46.07200 mL-Solvent

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urea (18.0 g, 300 mmol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the urea is partially dissolved.

  • Slowly add ethyl bromopyruvate (19.5 g, 100 mmol) to the suspension. Caution: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature, during which a precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL).

  • Dry the resulting solid under vacuum to yield Ethyl 2-aminooxazole-4-carboxylate as a white to off-white powder.

  • Expected Yield: 75-85%

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with literature values.

Principle & Mechanism: This transformation is a Sandmeyer-type reaction that converts the C2-amino group into a chloro group.[7][8] tert-Butyl nitrite (t-BuONO) acts as the diazotizing agent in the organic solvent, converting the amine into an in situ diazonium salt. Copper(II) chloride (CuCl₂) then serves as both the chloride source and a catalyst to facilitate the radical-nucleophilic aromatic substitution, where the diazonium group is replaced by chloride with the evolution of nitrogen gas.[2][4][9]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl 2-aminooxazole-4-carboxylate156.1415.6 g100Reactant
Copper(II) Chloride (anhydrous)134.4520.2 g150Catalyst/Cl Source
tert-Butyl nitrite103.1215.5 g (18 mL)150Diazotizing Agent
Acetonitrile (anhydrous)41.05400 mL-Solvent

Step-by-Step Protocol:

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous copper(II) chloride (20.2 g, 150 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the suspension under a nitrogen atmosphere and heat to 65 °C.

  • In a separate beaker, dissolve Ethyl 2-aminooxazole-4-carboxylate (15.6 g, 100 mmol) in anhydrous acetonitrile (200 mL).

  • Simultaneously, add the solution of the aminooxazole and tert-butyl nitrite (15.5 g, 150 mmol) dropwise to the heated CuCl₂ suspension over a period of 30-45 minutes. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, maintain the reaction at 65 °C for an additional 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of 2 M hydrochloric acid and 300 mL of ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 2-chlorooxazole-4-carboxylate as a pale yellow oil or low-melting solid.[2]

  • Expected Yield: 80-85%[2]

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and GC-MS.

Principle & Mechanism: This final step is a standard saponification reaction. The ethyl ester is hydrolyzed under basic conditions using sodium hydroxide (NaOH) in an alcoholic solvent. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid product.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl 2-chlorooxazole-4-carboxylate175.5717.6 g100Reactant
Sodium Hydroxide (NaOH)40.006.0 g150Base
Ethanol46.07150 mL-Solvent
Water18.0250 mL-Co-solvent
Hydrochloric Acid (6 M)36.46~30 mL-Acid for workup

Step-by-Step Protocol:

  • Dissolve Ethyl 2-chlorooxazole-4-carboxylate (17.6 g, 100 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • In a separate flask, dissolve sodium hydroxide (6.0 g, 150 mmol) in water (50 mL).

  • Add the NaOH solution to the ester solution and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with 100 mL of water and cool the flask in an ice bath.

  • Slowly acidify the solution to pH 1-2 by adding 6 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 40 mL).

  • Dry the product in a vacuum oven at 40-50 °C to yield this compound as a white solid.

  • Expected Yield: 90-95%

  • Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The CAS number for this compound is 706789-07-3.[10][11]

Workflow Visualization

The following diagram illustrates the complete synthetic sequence from starting materials to the final product.

Synthesis_Workflow cluster_0 cluster_1 cluster_2 start_mats Ethyl Bromopyruvate + Urea int_1 Ethyl 2-aminooxazole-4-carboxylate start_mats->int_1 Stage 1: Condensation Ethanol, Reflux int_2 Ethyl 2-chlorooxazole-4-carboxylate int_1->int_2 Stage 2: Deaminative Chlorination t-BuONO, CuCl₂, Acetonitrile final_prod This compound int_2->final_prod Stage 3: Saponification 1. NaOH, EtOH/H₂O 2. HCl Workup

Caption: Synthetic workflow for this compound.

Safety and Handling
  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Ethyl bromopyruvate: Is a strong lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • tert-Butyl nitrite: Is flammable and volatile. Keep away from ignition sources.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Is highly corrosive. Handle with extreme care to avoid burns.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907. [Link]
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. (Note: This is a placeholder for a relevant article on oxazole synthesis from the search results, which points to a future publication date.
  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]
  • Larraufie, M.-H., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. American Chemical Society. [Link]
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Huisgen, R. (1961). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 83(4), 1012-1013. [Link]

Sources

Application Note & Protocols: Mechanistic Pathways for the Chlorination of Oxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the chlorination of oxazole-4-carboxylic acid, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. We dissect the mechanistic dichotomy of this reaction, addressing both the conversion of the carboxylic acid to an acyl chloride and the subsequent electrophilic chlorination of the oxazole ring. This guide furnishes researchers and development professionals with a robust theoretical framework, detailed step-by-step protocols, and the causal reasoning behind experimental design choices to achieve selective and high-yield outcomes.

Introduction: The Significance of Chlorinated Oxazoles

The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to engage with a wide array of biological receptors and enzymes, exhibiting activities ranging from anticancer to anti-inflammatory.[3][4] The functionalization of the oxazole core, particularly through halogenation, provides a powerful handle for further molecular elaboration via cross-coupling reactions, significantly expanding the accessible chemical space for drug development programs.[5] Oxazole-4-carboxylic acid is a versatile starting material, and its chlorination can proceed via two distinct pathways: reaction at the carboxylic acid moiety or at the heterocyclic ring. Understanding and controlling the mechanisms governing these pathways is paramount for the rational design of complex molecular architectures.

Mechanistic Discussion

The chlorination of oxazole-4-carboxylic acid is not a monolithic transformation. It involves two primary reactive sites: the carboxylic acid group and the aromatic oxazole ring. The reaction conditions dictate which pathway is favored.

The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established reaction, most commonly achieved using thionyl chloride (SOCl₂).[6] This initial step is crucial as it activates the carboxyl group for subsequent reactions, such as amide or ester formation.[7]

The mechanism proceeds as follows:

  • Activation of the Carboxyl Group: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[8][9]

  • Formation of the Acyl Chlorosulfite Intermediate: Following the initial attack, a chloride ion is expelled from the sulfur atom. A subsequent deprotonation, often assisted by a weak base like pyridine or the chloride ion itself, yields a highly reactive acyl chlorosulfite intermediate.[10]

  • Nucleophilic Acyl Substitution: The chloride ion, a good nucleophile, then attacks the electrophilic carbonyl carbon of the intermediate. This step can proceed through an intramolecular (SNi) or intermolecular mechanism. The tetrahedral intermediate collapses, leading to the formation of the final oxazole-4-carbonyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][10] The evolution of these gases helps drive the reaction to completion.

G sub Oxazole-4-carboxylic acid step1 Nucleophilic attack by carboxyl oxygen on sulfur sub->step1 socl2 SOCl₂ socl2->step1 intermediate Acyl Chlorosulfite Intermediate step1->intermediate Expels Cl⁻ Deprotonation step2 Nucleophilic attack by Cl⁻ on carbonyl carbon intermediate->step2 products Oxazole-4-carbonyl chloride + SO₂ + HCl step2->products Sₙi or Sₙ2

Figure 1: General mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

The oxazole ring is an aromatic heterocycle, albeit with lower aromaticity than benzene.[11] It can undergo electrophilic aromatic substitution, although it is generally less reactive than other heterocyles like pyrrole or furan. The reactivity is governed by the electron-donating and -withdrawing effects of the ring heteroatoms and any substituents.

  • Directing Effects: The ring oxygen (position 1) and nitrogen (position 3) influence the electron density. While the nitrogen is pyridine-like and electron-withdrawing, the oxygen is furan-like and can donate electron density. Generally, electrophilic attack on the oxazole ring is directed to the C5 position, followed by C4 and C2.[12][13]

  • Influence of the C4-Substituent: In our substrate, the C4 position is occupied by a carboxylic acid (or its acyl chloride derivative). Both -COOH and -COCl are electron-withdrawing groups, which deactivates the ring towards electrophilic attack.

  • Reaction Mechanism: Despite the deactivation, under appropriate conditions (e.g., higher temperatures, presence of a Lewis acid, or a more potent chlorinating agent), electrophilic chlorination can occur. The mechanism involves the attack of an electrophilic chlorine species (Cl⁺) on the electron-rich C5 position of the oxazole ring to form a resonance-stabilized cationic intermediate (a sigma complex). A base then removes a proton from the C5 position to restore aromaticity, yielding the 5-chloro-oxazole derivative. The formation of 2,5-dichloro-oxazole-4-carboxylic acid derivatives is also known, suggesting that under forcing conditions, chlorination at the most electron-deficient C2 position can also occur, possibly via a different mechanism.[14]

Figure 2: Mechanism of electrophilic chlorination at the C5 position of the oxazole ring.

Experimental Protocols

Safety Precaution: All manipulations involving thionyl chloride, phosphorus oxychloride, and acyl chlorides must be performed in a certified chemical fume hood. These reagents are corrosive, toxic, and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

This protocol is designed to selectively chlorinate the carboxylic acid moiety while minimizing competitive chlorination of the oxazole ring. The key is using stoichiometric reagents and moderate temperatures.

Rationale: Using thionyl chloride without a catalyst like DMF at reflux in a non-polar solvent ensures its primary role is the conversion of the carboxylic acid. The relatively low temperature prevents the higher activation energy barrier for electrophilic ring chlorination from being overcome.

ReagentMolar Mass ( g/mol )Molar Eq.Amount
Oxazole-4-carboxylic acid113.071.01.13 g (10 mmol)
Thionyl chloride (SOCl₂)118.971.51.2 mL (15 mmol)
Toluene--20 mL

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add oxazole-4-carboxylic acid (1.13 g, 10 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous toluene (20 mL) via syringe, followed by the slow, dropwise addition of thionyl chloride (1.2 mL, 15 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected by a base trap (e.g., NaOH solution) to neutralize acidic vapors.

  • Product: The resulting crude oxazole-4-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification due to its reactivity. If required, purification can be attempted by high-vacuum distillation.

This protocol employs more forcing conditions to achieve chlorination on both the carboxylic acid and the oxazole ring. The use of a catalytic amount of DMF with excess thionyl chloride generates a Vilsmeier-type reagent, which is a more potent electrophile source.

Rationale: The combination of SOCl₂ and DMF forms the Vilsmeier reagent, (CH₃)₂N⁺=CHCl Cl⁻.[15][16] This species is highly electrophilic and can facilitate the chlorination of the deactivated oxazole ring at higher temperatures. The excess chlorinating agent and prolonged reaction time ensure the reaction goes to completion.

ReagentMolar Mass ( g/mol )Molar Eq.Amount
Oxazole-4-carboxylic acid113.071.01.13 g (10 mmol)
Thionyl chloride (SOCl₂)118.975.03.7 mL (50 mmol)
N,N-Dimethylformamide (DMF)73.090.177 µL (1 mmol)

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add oxazole-4-carboxylic acid (1.13 g, 10 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add thionyl chloride (3.7 mL, 50 mmol) via syringe. Cool the mixture in an ice bath (0°C).

  • Catalyst Addition: Slowly add catalytic DMF (77 µL, 1 mmol) dropwise to the stirred solution. Vigorous gas evolution will be observed.

  • Reaction: After the initial effervescence subsides, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under high vacuum or by recrystallization from a suitable solvent (e.g., hexanes) to yield the desired dichloro-oxazole product.

G start Oxazole-4-carboxylic Acid protocol_A Protocol A: Selective Acyl Chloride Formation start->protocol_A SOCl₂ (1.5 eq) Toluene, 80°C, 3h protocol_B Protocol B: Ring & Acyl Chlorination start->protocol_B SOCl₂ (5 eq), cat. DMF Neat, 80°C, 16h workup Workup: Removal of Excess Reagents protocol_A->workup protocol_B->workup product_A Oxazole-4-carbonyl chloride product_B Dichloro-oxazole derivative purification Purification (Distillation/Recrystallization) product_B->purification workup->product_A From Protocol A workup->product_B From Protocol B

Figure 3: Comparative experimental workflow for selective and exhaustive chlorination.

Characterization and Validation

Confirmation of the desired product structure is essential.

  • Oxazole-4-carbonyl chloride (from Protocol A):

    • FT-IR: Appearance of a strong C=O stretch for the acyl chloride at ~1780-1815 cm⁻¹ and disappearance of the broad O-H stretch from the carboxylic acid.

    • ¹H NMR: Protons on the oxazole ring will show characteristic shifts.

    • ¹³C NMR: Appearance of a carbonyl carbon signal for the acyl chloride at ~165-175 ppm.

  • Dichloro-oxazole derivative (from Protocol B):

    • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the dichloro- product, and the isotopic pattern for two chlorine atoms will be evident.

    • ¹H NMR: The disappearance of the signal for the proton at the chlorinated position (e.g., C5-H) will confirm ring substitution.

    • ¹³C NMR: Carbon signals will shift upon chlorination; a notable downfield shift is expected for the carbon atoms bearing chlorine.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Chemistry – A European Journal. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). OUCI. [Link]
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Angewandte Chemie. [Link]
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
  • New chemistry of oxazoles. (1993). Heterocycles. [Link]
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube. [Link]
  • Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. (1968). Tetrahedron Letters. [Link]
  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]
  • 4-Chloro-oxazole derivatives, method for their preparation and their use. (1988).
  • Oxazole. (n.d.). Wikipedia. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier–Haack reaction condition for the synthesis of products. (n.d.).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Chlorooxazole-4-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The ability to strategically functionalize this ring system is paramount for modern drug discovery and development. 2-Chlorooxazole-4-carboxylic acid has emerged as a versatile and highly valuable building block for this purpose.[4][5] Its bifunctional nature, possessing both a reactive chloro-substituent at the C2 position and a carboxylic acid at C4, allows for sequential and regioselective derivatization. This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for its effective use in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its presence in natural products and synthetic pharmaceuticals is widespread, contributing to a diverse range of biological activities.[1] The strategic derivatization of the oxazole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound serves as an exceptional starting material for several key reasons:

  • Orthogonal Reactivity: The chloro-substituent at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C4 offers a site for amide bond formation, esterification, or further synthetic transformations.[4]

  • Electron-Deficient Nature: The electron-withdrawing character of the oxazole ring and the carboxylic acid group can influence the reactivity of the C-Cl bond, often requiring carefully selected catalyst systems.

  • Access to Diverse Scaffolds: Through judicious application of cross-coupling methodologies, a vast chemical space of 2,4-disubstituted oxazoles can be readily accessed from this single precursor.

This document will focus on the practical application of this building block in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Stille coupling.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. While variations exist for different coupling partners, the generally accepted catalytic cycle for reactions like the Suzuki-Miyaura and Stille couplings involves three key steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorooxazole derivative, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6][8] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step.[9][10]

  • Transmetalation: The organic moiety from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide.[6][7] In the case of the Suzuki coupling, activation of the organoboron species by a base is required.[11][12]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][13]

Palladium Catalytic Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)(R')L_n pd_complex->transmetal_complex Transmetalation (R'-M) transmetal_complex->pd0 Reductive Elimination product R-R' transmetal_complex->product

Caption: Generalized Palladium Cross-Coupling Cycle.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl bonds, lauded for the stability and low toxicity of the boronic acid reagents.[7][11][14]

Esterification of the Carboxylic Acid

Prior to cross-coupling, it is often advantageous to protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester). This enhances solubility in organic solvents and prevents potential interference with the basic conditions of the Suzuki reaction.

Protocol: Methyl Esterification of this compound

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent: Suspend the acid in methanol (MeOH, ~0.1 M).

  • Catalyst: Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting methyl 2-chlorooxazole-4-carboxylate can be purified by column chromatography if necessary.

Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the coupling of methyl 2-chlorooxazole-4-carboxylate with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[15]

Materials:

  • Methyl 2-chlorooxazole-4-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the methyl 2-chlorooxazole-4-carboxylate, arylboronic acid, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst and ligand (if used) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)A highly active catalyst system for challenging heteroaryl chlorides.[9][10]
Base K₃PO₄ (2.5 eq)A strong, non-nucleophilic base effective in many Suzuki couplings.
Solvent Dioxane / H₂O (4:1)A common and effective solvent system for Suzuki reactions.
Temperature 100 °CSufficient to drive the reaction to completion for most substrates.

Application Protocol: Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups and its insensitivity to moisture and air.[16][17] However, the toxicity of organotin compounds necessitates careful handling and purification.[16][17]

Stille Coupling Protocol

This protocol outlines a general procedure for the coupling of methyl 2-chlorooxazole-4-carboxylate with organostannanes.

Materials:

  • Methyl 2-chlorooxazole-4-carboxylate (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • Inert Atmosphere: In a Schlenk flask, dissolve the methyl 2-chlorooxazole-4-carboxylate and the organostannane in the chosen anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-120 °C. The reaction is typically monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.

  • Tin Removal: Wash the organic solution with an aqueous solution of KF or DBU to precipitate tin byproducts, which can then be filtered off.

  • Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General Experimental Workflow.

Causality and Troubleshooting

Low Yields in Suzuki Coupling:

  • Cause: Inefficient oxidative addition. Heteroaryl chlorides can be challenging substrates.[8]

  • Solution: Employ more electron-rich and bulky phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[10][18] Consider using a pre-catalyst like a G2 or G3 palladacycle.

  • Cause: Inactive boronic acid. Boronic acids can dehydrate to form unreactive boroxines.

  • Solution: Use fresh boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester).

Difficulty Removing Tin Byproducts in Stille Coupling:

  • Cause: Tributyltin halides are often soluble in organic solvents.

  • Solution: A fluoride wash (aqueous KF) is highly effective at precipitating tributyltin fluoride, which is easily removed by filtration. Alternatively, treatment with 1,8-Diazabicycloundec-7-ene (DBU) can also precipitate tin salts.

Catalyst Decomposition:

  • Cause: High reaction temperatures or the presence of catalyst poisons.

  • Solution: Ensure all reagents and solvents are pure. Lower the reaction temperature if possible and consider using a more robust catalyst system.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically relevant molecules. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, researchers can efficiently generate diverse libraries of 2,4-disubstituted oxazoles. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions, will enable the full potential of this valuable synthetic intermediate to be realized in drug discovery and development programs.

References

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PubMed.
  • Derivatization of oxazole 2 e by palladium‐c
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.
  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. NIH.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
  • This compound | 706789-07-3. Benchchem.
  • This compound | 706789-07-3. ChemicalBook.
  • Heck reaction. Wikipedia.
  • This compound. MySkinRecipes.
  • 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.
  • Palladium Cross-Couplings of Oxazoles. Semantic Scholar.
  • Heck Reaction. Organic Chemistry Portal.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • Stille reaction. Wikipedia.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles.
  • Stille Cross-Coupling. J&K Scientific LLC.
  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Suzuki Coupling. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Heck Reaction. Chemistry LibreTexts.
  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED C
  • Heck Reaction—St
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • 706789-07-3|this compound|BLD Pharm.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxyl
  • Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.
  • Decarboxyl
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
  • Palladium-catalysed deaminative/decarboxylative cross-coupling of organoammonium salts with carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)

Sources

Suzuki-Miyaura coupling conditions for 2-chlorooxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Suzuki-Miyaura coupling of 2-chlorooxazole derivatives, designed for researchers and drug development professionals. This document provides a detailed overview of the reaction mechanism, optimization strategies, experimental protocols, and troubleshooting to enable the efficient synthesis of medicinally relevant 2-aryl and 2-heteroaryloxazoles.

Introduction: The Strategic Importance of 2-Aryloxazoles

The 2-aryl or 2-heteroaryloxazole motif is a privileged scaffold found in numerous biologically active molecules, natural products, and materials. Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the critical C-C bond to form these structures, celebrated for its functional group tolerance and the general stability of its organoboron reagents.[1][2]

While aryl bromides and iodides are traditional substrates, the use of more economical and widely available aryl chlorides presents a significant advantage, particularly in large-scale synthesis. However, the inherent stability of the C-Cl bond poses a high activation barrier for the initial oxidative addition step in the catalytic cycle, historically limiting its application.[3][4] This guide focuses on the specific conditions and modern catalytic systems developed to overcome this challenge, enabling the efficient coupling of 2-chlorooxazole derivatives.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The three primary steps are:

  • Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-chlorine bond of the 2-chlorooxazole. This is typically the rate-limiting step for chloro-heterocycles due to the high strength of the C-Cl bond.[4][7] The use of highly electron-donating and sterically bulky ligands on the palladium center is essential to facilitate this challenging step.[4][8]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the desired C-C bond of the 2-aryloxazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition re_complex Diorganopalladium(II) Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->re_complex Transmetalation re_complex->pd0 product Ar-Ar' (2-Aryloxazole) re_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration sub1 2-Chlorooxazole (Ar-Cl) sub1->oa_complex sub2 Ar'-B(OH)₂ + Base sub2->oa_complex caption Fig. 1: Suzuki-Miyaura Catalytic Cycle Troubleshooting_Workflow start Reaction Issue Identified p1 Low or No Conversion start->p1 p2 Protodeboronation (Ar-H from Boronic Acid) start->p2 p3 Homocoupling (Ar'-Ar' from Boronic Acid) start->p3 p4 Dehalogenation (Oxazole-H from Ar-Cl) start->p4 s1a Increase Catalyst/Ligand Loading p1->s1a Check s1b Screen Different Ligands (e.g., XPhos, SPhos, NHC) p1->s1b Check s1c Increase Temperature p1->s1c Check s1d Ensure Rigorous Inert Atmosphere p1->s1d Check s2a Use Boronate Ester Instead of Acid p2->s2a Try s2b Reduce Water Content or Use Anhydrous Conditions p2->s2b Try s2c Use Milder Base (e.g., KF) p2->s2c Try s3a Thoroughly Degas Solvents/Reagents p3->s3a Verify s3b Ensure Rigorous Inert Atmosphere p3->s3b Verify s4a Screen Different Base/Solvent System p4->s4a Try s4b Lower Reaction Temperature p4->s4b Try caption Fig. 2: Troubleshooting Workflow

Sources

Application Notes & Protocols: Strategic Esterification of 2-Chlorooxazole-4-carboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective esterification of 2-Chlorooxazole-4-carboxylic acid. This key heterocyclic scaffold is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] The presence of a reactive chlorine atom and a carboxylic acid group allows for a variety of chemical transformations.[1] This document outlines several robust methods for converting the carboxylic acid moiety into a range of esters, a critical step in modifying the compound's physicochemical properties and enabling further synthetic elaborations.

The choice of esterification method is paramount and depends on the desired ester, the scale of the reaction, and the compatibility of other functional groups. Herein, we detail three primary strategies: traditional Fischer-Speier Esterification, a two-step approach via an acyl chloride intermediate, and a mild, modern coupling method using carbodiimides.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3] This equilibrium-driven reaction typically requires a large excess of the alcohol or the removal of water to favor the formation of the ester product.[4][5] For a substrate like this compound, the electron-withdrawing nature of the chloro and oxazole moieties can slightly deactivate the carbonyl group towards nucleophilic attack. Therefore, forcing conditions such as elevated temperatures and a strong acid catalyst are generally necessary.

Causality of Experimental Choices:
  • Excess Alcohol as Solvent: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side, maximizing the yield.[6]

  • Concentrated Sulfuric Acid (H₂SO₄): A strong mineral acid is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[4][7]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and accelerates the attainment of equilibrium.[8]

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification Acid 2-Chlorooxazole-4- carboxylic Acid Protonated_Acid Protonated Carboxylic Acid (Activated) Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Oxonium_Ion Oxonium Ion Proton_Transfer->Oxonium_Ion Water_Loss Loss of H₂O Oxonium_Ion->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester 2-Chlorooxazole-4- carboxylate Ester Protonated_Ester->Ester - H+ Acyl_Chloride_Workflow Start_Acid 2-Chlorooxazole-4- carboxylic Acid Acyl_Chloride 2-Chlorooxazole-4- carbonyl chloride (Intermediate) Start_Acid->Acyl_Chloride + SOCl₂ (reflux) SOCl2 Thionyl Chloride (SOCl₂) Final_Ester 2-Chlorooxazole-4- carboxylate Ester Acyl_Chloride->Final_Ester + R-OH, Pyridine (0°C to rt) Alcohol_Base Alcohol (R-OH) + Pyridine Steglich_Esterification Acid 2-Chlorooxazole-4- carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (Precipitate) O_Acylisourea->DCU forms DMAP DMAP Ester Target Ester N_Acylpyridinium->Ester + R-OH Alcohol Alcohol (R-OH)

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminooxazole-4-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 2-aminooxazole core has emerged as one such scaffold, offering advantages over isosteres like 2-aminothiazoles, including potentially improved solubility and a more favorable metabolic profile due to the absence of an oxidizable sulfur atom[1]. The synthesis of N-substituted 2-aminooxazoles, particularly those bearing a carboxylic acid at the 4-position, provides a versatile entry point for generating compound libraries with diverse pharmacological activities.

2-Chlorooxazole-4-carboxylic acid is a key intermediate for accessing these valuable structures. The oxazole ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the C4-carboxylic acid group and the ring nitrogen atom[2][3]. This electronic arrangement makes the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr), enabling the displacement of the chloro leaving group by a wide range of nucleophiles.

This document provides an in-depth guide to understanding and executing SNAr reactions on this compound. It combines mechanistic insights with practical, field-tested protocols designed for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Activating the Oxazole Core for SNAr

The feasibility of a nucleophilic aromatic substitution reaction is largely dictated by the electronic properties of the aromatic ring. SNAr reactions are facilitated by the presence of electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate formed during the reaction[4][5].

The reaction with this compound proceeds via the classical two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the oxazole ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex[4]. The negative charge is delocalized and stabilized by the ring nitrogen and the C4-carboxylic acid group.

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction[4].

While the classical stepwise mechanism provides a robust model, it is worth noting that recent kinetic and computational studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state[6][7][8]. However, for practical synthetic planning, the stepwise model remains highly predictive for this substrate class.

SNAr_Mechanism Figure 1: General SNAr Mechanism on this compound sub 2-Chlorooxazole- 4-carboxylic acid mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nucleophile (Addition) nuc Nucleophile (e.g., R-NH2) prod 2-Substituted-oxazole- 4-carboxylic acid mc->prod - Leaving Group (Elimination) lg Cl-

Caption: Figure 1: General SNAr Mechanism on this compound

Application Notes: Strategic Considerations for Successful Synthesis

Choice of Nucleophile

A broad range of nucleophiles can be employed in this reaction. The choice of nucleophile is the primary determinant of the final product's functionality.

  • Amines (Primary and Secondary): Aliphatic and aromatic amines are excellent nucleophiles for this reaction, leading to the formation of highly valuable 2-aminooxazole derivatives. Sterically hindered amines may require more forcing conditions (higher temperatures or longer reaction times).

  • Thiols: Thiolates, generated in situ from thiols using a base, are potent nucleophiles and react readily to form 2-thioether-substituted oxazoles[9].

  • Alcohols and Phenols: Alkoxides and phenoxides are also viable nucleophiles. These reactions often require a strong base (e.g., NaH, K2CO3) to deprotonate the alcohol/phenol and may necessitate higher temperatures compared to amine or thiol additions.

The Role of the Carboxylic Acid

The C4-carboxylic acid group is both an activator and a potential complication. In the presence of a base, it will be deprotonated to form a carboxylate salt. This has several implications:

  • Stoichiometry: At least one equivalent of base will be consumed to deprotonate the carboxylic acid. An additional equivalent is often required to neutralize the HCl generated during the substitution, particularly when using amine hydrochlorides or when the nucleophile is an amine.

  • Solubility: The formation of the carboxylate salt can significantly alter the solubility of the starting material and intermediates, which can be advantageous in polar solvents like water, DMF, or DMSO.

  • Alternative Strategy - Esterification: To avoid potential complications or side reactions involving the free acid, it can be protected as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can then be hydrolyzed post-substitution if the free acid is desired. This adds steps but can result in a cleaner reaction profile and simpler purification.

Optimizing Reaction Conditions

The selection of solvent, base, and temperature is critical for achieving high conversion and minimizing by-products.

ParameterRecommended ChoicesRationale & Expert Insights
Solvent DMF, DMSO, NMP, DioxanePolar aprotic solvents are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction. While some reactions can be driven in less polar solvents, reaction rates are often significantly slower[10].
Base DIPEA, Et3N, K2CO3, Cs2CO3A non-nucleophilic organic base like DIPEA is often preferred with amine nucleophiles to avoid competing with the desired reaction. Inorganic bases like K2CO3 are easily removed by filtration but may lead to heterogeneous mixtures. The choice depends on the nucleophile's pKa and reaction homogeneity.
Temperature 25 °C to 120 °CMany reactions with potent nucleophiles (amines, thiols) proceed efficiently at room temperature or with gentle heating (50-80 °C). Less reactive nucleophiles or sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate[9][10]. Reaction progress should always be monitored to avoid decomposition at elevated temperatures.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amination of this compound

This protocol describes the reaction with a primary or secondary amine to yield the corresponding 2-aminooxazole-4-carboxylic acid derivative.

Protocol_Workflow Figure 2: Experimental Workflow for S N Ar cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis a 1. Combine Reactants - 2-Chlorooxazole-4-COOH - Amine Nucleophile - Solvent (e.g., DMF) b 2. Add Base - DIPEA (2.2 equiv) - Stir at RT a->b c 3. Heat Reaction - Heat to 80 °C - Monitor by TLC/LC-MS b->c d 4. Quench & Extract - Cool to RT - Add Water & EtOAc - Acidify aqueous layer (HCl) - Extract with EtOAc c->d e 5. Dry & Concentrate - Dry organic layers (Na2SO4) - Concentrate in vacuo d->e f 6. Purify Product - Column Chromatography or Recrystallization e->f g 7. Characterize - NMR, LC-MS, HRMS f->g

Caption: Figure 2: Experimental Workflow for SNAr

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Add the amine nucleophile (1.1 equiv) followed by anhydrous DMF (to make a 0.2 M solution).

  • Stir the mixture at room temperature to dissolve the solids.

  • Slowly add DIPEA (2.2 equiv) to the stirring solution. Note: The first equivalent neutralizes the carboxylic acid, and the subsequent amount neutralizes the HCl formed.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the aqueous layers and carefully acidify to pH ~2-3 with 1 M HCl. The product may precipitate at this stage.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-aminooxazole-4-carboxylic acid.

Protocol 2: SNAr on an Esterified Substrate followed by Saponification

This two-step procedure is useful for sensitive nucleophiles or when the free acid complicates the reaction or purification.

Part A: Esterification of this compound

  • Suspend this compound (1.0 equiv) in methanol (MeOH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl2, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Cool the mixture and concentrate under reduced pressure to remove excess MeOH and SOCl2.

  • Purify the resulting methyl 2-chlorooxazole-4-carboxylate by column chromatography.

Part B: SNAr Reaction with an Amine

  • Dissolve methyl 2-chlorooxazole-4-carboxylate (1.0 equiv) and the desired amine (1.1 equiv) in DMF.

  • Add K2CO3 (1.5 equiv) as the base.

  • Heat the reaction to 80-100 °C and monitor by TLC/LC-MS.

  • Upon completion, perform a standard aqueous work-up by diluting with water and extracting with ethyl acetate.

  • Purify the crude methyl 2-aminooxazole-4-carboxylate by column chromatography.

Part C: Saponification to the Carboxylic Acid

  • Dissolve the purified ester from Part B in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv).

  • Stir at room temperature for 2-6 hours, monitoring ester hydrolysis by TLC.

  • Once complete, concentrate the mixture to remove organic solvents.

  • Dilute with water and acidify to pH ~2-3 with 1 M HCl.

  • Collect the precipitated product by filtration or extract with an organic solvent to yield the final 2-aminooxazole-4-carboxylic acid.

Troubleshooting and Final Remarks

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature; Weak nucleophile; Steric hindrance.Increase reaction temperature incrementally (e.g., to 100-120 °C). Consider using a stronger base or switching to a more polar solvent like DMSO. For very weak nucleophiles, catalysis (e.g., palladium-catalyzed amination) might be an alternative, though SNAr is preferred for its simplicity[11].
Multiple Products Reaction with solvent (e.g., DMF); Ring opening.Ensure anhydrous conditions. If side reactions persist at high temperatures, attempt the reaction at a lower temperature for a longer duration. Protecting the carboxylic acid as an ester can sometimes improve reaction cleanliness.
Difficult Purification Product is highly polar; By-products have similar polarity.For highly polar carboxylic acids, reverse-phase chromatography (C18) may be more effective. If the product is an amine, an acid/base extraction can help remove non-basic impurities. Recrystallization should be attempted as a first-line purification method.

The nucleophilic aromatic substitution of this compound is a robust and highly adaptable reaction for the synthesis of diverse chemical entities. By carefully selecting the nucleophile and optimizing the reaction conditions based on the mechanistic principles outlined, researchers can efficiently generate libraries of novel oxazole derivatives for applications in drug discovery and materials science.

References
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (NIH).
  • Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • new chemistry of oxazoles. HETEROCYCLES.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. ResearchGate.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health (NIH).
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).
  • nucleophilic aromatic substitutions. YouTube.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.

Sources

Application Notes & Protocols: Leveraging 2-Chlorooxazole-4-carboxylic Acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chlorooxazole-4-carboxylic acid in the synthesis of potential antibacterial agents. We will delve into the scientific rationale, detailed experimental protocols, and expert insights for creating novel oxazole-based compounds, using the synthesis of a representative candidate, "Oxabactin-1," as a practical example.

Scientific Rationale: The Oxazole Scaffold and DNA Gyrase Inhibition

The strategic advantage of using this compound lies in its ability to serve as a platform for generating a library of derivatives through two primary reaction sites. The carboxylic acid group is readily converted to an amide, a common functional group in many bioactive molecules, through well-established coupling reactions.[3][4] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacological properties.

A key target for many antibacterial drugs is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress.[6] By inhibiting DNA gyrase, a drug can disrupt these fundamental cellular processes, leading to bacterial cell death.[7] The design of our representative molecule, Oxabactin-1, is predicated on the hypothesis that the oxazole core can serve as a scaffold to position functional groups that interact with the active site of DNA gyrase, mimicking the mechanism of other successful gyrase inhibitors like the quinolones.[8]

DNA_Gyrase_Inhibition Prokaryotic_Cell Prokaryotic Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Replication->DNA_Gyrase requires Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA produces Inhibited_Complex Inhibited Gyrase-DNA Complex Supercoiled_DNA->DNA_Replication enables Oxabactin_1 Oxabactin-1 (Oxazole-based Inhibitor) Oxabactin_1->DNA_Gyrase binds to Inhibited_Complex->DNA_Replication blocks Cell_Death Bacterial Cell Death Inhibited_Complex->Cell_Death leads to

Caption: Mechanism of action of Oxabactin-1 targeting DNA gyrase.

Synthetic Workflow for Oxabactin-1

The synthesis of Oxabactin-1 from this compound is a two-step process designed to showcase the utility of both functional groups on the starting material.

  • Step 1: Amide Coupling. The carboxylic acid is coupled with 4-aminophenol using a standard peptide coupling reagent, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), to form the intermediate, N-(4-hydroxyphenyl)-2-chlorooxazole-4-carboxamide.

  • Step 2: Nucleophilic Aromatic Substitution. The reactive chlorine atom on the oxazole ring of the intermediate is then displaced by a nucleophile, in this case, morpholine, to yield the final product, N-(4-hydroxyphenyl)-2-(morpholino)oxazole-4-carboxamide (Oxabactin-1).

Synthetic_Workflow Start 2-Chlorooxazole- 4-carboxylic Acid Step1 Step 1: Amide Coupling Start->Step1 Reagent1 4-Aminophenol, HATU, DIPEA Reagent1->Step1 Intermediate N-(4-hydroxyphenyl)-2- chlorooxazole-4-carboxamide Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution Intermediate->Step2 Reagent2 Morpholine, Heat Reagent2->Step2 Product Oxabactin-1 (Final Product) Step2->Product

Caption: Two-step synthesis of Oxabactin-1.

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-2-chlorooxazole-4-carboxamide (Intermediate)

This protocol details the amide coupling reaction between this compound and 4-aminophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-aminophenol (1.0 eq), followed by HATU (1.1 eq), and finally, slowly add DIPEA (2.0 eq).[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and brine (once).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure intermediate.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU and DIPEA are irritants; handle with care. DMF is a skin and respiratory irritant.

Protocol 2: Synthesis of N-(4-hydroxyphenyl)-2-(morpholino)oxazole-4-carboxamide (Oxabactin-1)

This protocol describes the nucleophilic aromatic substitution of the chlorine atom with morpholine.

Materials:

  • N-(4-hydroxyphenyl)-2-chlorooxazole-4-carboxamide (Intermediate from Protocol 1) (1.0 eq)

  • Morpholine (3.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Sealed reaction vial or round-bottom flask with a condenser

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a sealed reaction vial, dissolve the intermediate (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Add morpholine (3.0 eq) to the solution.

  • Heating: Seal the vial and heat the reaction mixture to 80-100 °C. The reaction time can vary from 6 to 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing DCM and water.

    • Extract the aqueous layer with DCM (three times).

    • Combine the organic layers and wash with water to remove residual DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Oxabactin-1.

Safety Precautions:

  • Conduct the reaction in a fume hood.

  • Wear appropriate PPE. Morpholine is corrosive and flammable. DMSO can enhance skin absorption of other chemicals.

  • Use a sealed vial or a condenser to prevent the evaporation of volatile reagents at high temperatures.

Data Presentation

The following table summarizes the key parameters for the synthesis of Oxabactin-1.

Parameter Step 1: Amide Coupling Step 2: Nucleophilic Aromatic Substitution
Starting Material This compoundN-(4-hydroxyphenyl)-2-chlorooxazole-4-carboxamide
Key Reagents 4-Aminophenol, HATU, DIPEAMorpholine
Solvent Anhydrous DMFAnhydrous DMSO
Temperature Room Temperature80-100 °C
Typical Reaction Time 2-4 hours6-24 hours
Typical Yield 75-90%60-80%

Field-Proven Insights and Troubleshooting

  • Amide Coupling: The choice of coupling reagent is critical. While HATU is highly efficient, other reagents like EDC/HOBt can also be used.[3] If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated ester intermediate.

  • Nucleophilic Substitution: The reactivity of the 2-chloro position is moderate. Higher temperatures or the use of a stronger base (e.g., K₂CO₃) may be necessary for less nucleophilic amines. The choice of a high-boiling point polar aprotic solvent like DMSO or NMP is crucial for achieving the required reaction temperature.

  • Purification: The final product, Oxabactin-1, contains a phenolic hydroxyl group, which can cause tailing on silica gel chromatography. Adding a small amount of acetic acid or triethylamine to the eluent can improve the peak shape.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel antibacterial agents. The protocols outlined in this document provide a robust framework for the generation of diverse oxazole-based compounds through sequential amide coupling and nucleophilic aromatic substitution. By leveraging these synthetic strategies, researchers can efficiently create and explore new chemical entities with the potential to combat the growing threat of antibiotic resistance.

References

  • Juhás, M., et al. (2022). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. PubMed Central.
  • OUCI. (n.d.). Mode of Action.
  • World Journal of Advanced Research and Reviews. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.
  • iajps. (n.d.). a brief review on antimicrobial activity of oxazole derivatives.
  • Bates, A. D., & Maxwell, A. (2005). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • IJPPR. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives.
  • Kuchar, J., et al. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Molecules.
  • Kuchar, J., et al. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. PubMed.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • ResearchGate. (n.d.). Synthesis and antibacterial activity of some 2-(arylamino)-4-thienyl-1,3-thiazoles.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • ResearchGate. (2019). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • MDPI. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents.
  • ResearchGate. (n.d.). (PDF) Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation.
  • Sunway Pharm Ltd. (n.d.). 2-Chlorooxazole-4-carboxamide.
  • Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.
  • Karpoormath, R., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. PMC.

Sources

Application Notes: The Role of 2-Chlorooxazole-4-carboxylic Acid as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and rigid framework make it a cornerstone in modern medicinal chemistry. This document provides a detailed technical guide on the strategic application of 2-Chlorooxazole-4-carboxylic acid (CAS No: 706789-07-3), a highly versatile building block for the synthesis of diverse molecular libraries. We will explore its physicochemical properties, delineate its strategic value through its orthogonal reactivity, and provide field-proven, step-by-step protocols for its derivatization via amide coupling and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective and safe implementation in any synthetic workflow. This compound is a solid at room temperature and should be stored under an inert atmosphere to ensure its long-term stability.[4]

Table 1: Key Physicochemical Properties

PropertyValueReference
CAS Number 706789-07-3[5][6]
Molecular Formula C₄H₂ClNO₃[6]
Molecular Weight 147.52 g/mol [4][6]
Boiling Point 345.8°C at 760 mmHg[4]
Storage Room temperature, under inert gas[4]

As a halogenated carboxylic acid, this compound requires careful handling. It is classified as an irritant and is harmful if ingested.[7] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementReference
Hazard H302Harmful if swallowed.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Strategic Value in Medicinal Chemistry: Orthogonal Reactivity

The power of this compound as an intermediate lies in its two distinct and orthogonally reactive functional groups. This duality allows for a stepwise and controlled elaboration of the molecular scaffold, enabling the generation of complex and diverse compound libraries from a single, common starting material.[8]

  • The 4-Carboxylic Acid Moiety: This group is a critical pharmacophoric element. It can participate in crucial hydrogen bond interactions with biological targets, such as enzyme active sites. More importantly, it is a versatile chemical handle for amide bond formation—the most common reaction in medicinal chemistry—or esterification. These modifications are used to explore structure-activity relationships (SAR), modulate physicochemical properties like solubility and cell permeability, and improve metabolic stability.

  • The 2-Chloro Group: The chlorine atom at the 2-position of the electron-deficient oxazole ring makes it an excellent electrophilic site. It serves as a handle for introducing molecular diversity through reactions like nucleophilic aromatic substitution (SNAr) or, more powerfully, through modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for the installation of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the shape and electronic profile of the final compound.

G cluster_main This compound cluster_c4 C4 Position Chemistry cluster_c2 C2 Position Chemistry mol Core Scaffold Amide Amide Coupling (HATU, EDC) mol->Amide  -COOH Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) mol->Suzuki -Cl   Ester Esterification (SOCl₂, H⁺) SNAr SNAr (Nu-H) Buchwald Buchwald-Hartwig (R₂NH, Pd cat.)

Diagram 1: Orthogonal reactivity of the core scaffold.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust purification procedures.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety

This protocol details a standard amide coupling using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and common coupling reagent in medicinal chemistry.

Objective: To synthesize a diverse library of amides by coupling various primary or secondary amines to the 4-carboxylic acid position.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to activate the carboxylic acid. HATU is chosen for its high efficiency and low rate of epimerization with chiral amines.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acid wash removes excess DIPEA and unreacted amine, while the base wash removes unreacted starting material and the uronium byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

G start Start: Add Acid (1 eq) to dry flask under N₂ dissolve Dissolve in Anhydrous DMF start->dissolve add_reagents Add Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) dissolve->add_reagents react Stir at Room Temp (2-4 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Dilute with EtOAc, Wash with HCl, NaHCO₃, Brine monitor->workup Complete dry Dry (MgSO₄), Filter & Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Pure Amide Product purify->end

Diagram 2: Experimental workflow for amide coupling.
Protocol 2: Suzuki Cross-Coupling at the 2-Chloro Position

This protocol demonstrates the installation of an aryl group at the 2-position. A critical first step is the protection of the carboxylic acid as an ester to prevent side reactions with the basic conditions of the Suzuki coupling.

Objective: To synthesize 2-aryl-oxazole-4-carboxylic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ or other suitable Pd catalyst (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 mixture)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

Protocol Steps:

Part A: Ester Protection

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq) to a flask containing this compound (1.0 eq) in a minimal amount of anhydrous DCM with a catalytic drop of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Esterification: Remove the excess thionyl chloride under reduced pressure. Carefully add anhydrous ethanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Isolation: Quench the reaction with saturated NaHCO₃ and extract with EtOAc. Dry and concentrate to yield the ethyl 2-chlorooxazole-4-carboxylate, which can often be used without further purification.

Part B: Suzuki Coupling and Deprotection 4. Reaction Setup: In a reaction vessel, combine the ethyl 2-chlorooxazole-4-carboxylate (1.0 eq), the aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). 5. Degassing: Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Causality Note: Degassing is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, halting the catalytic cycle.
  • Solvent Addition & Reaction: Add the degassed dioxane/water (4:1) solvent mixture. Heat the reaction to 80-100 °C and stir for 4-12 hours.
  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting chloro-oxazole.
  • Work-up: Cool the reaction, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the crude ester by silica gel chromatography.
  • Hydrolysis (Deprotection): Dissolve the purified ester in a THF/water mixture (e.g., 3:1). Add LiOH (2.0-5.0 eq) and stir at room temperature until the ester is consumed (monitor by TLC/LC-MS).
  • Final Isolation: Acidify the mixture with 1M HCl to a pH of ~2-3. Extract the product with EtOAc, dry the organic layer, and concentrate to yield the final 2-aryl-oxazole-4-carboxylic acid.
  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

start [label="Start: 2-Chlorooxazole-\n4-carboxylic Acid", shape=ellipse, fillcolor="#FBBC05"]; esterify [label="Step A: Esterify\n(e.g., SOCl₂/EtOH)"]; setup_suzuki [label="Step B: Combine Ester,\nBoronic Acid, Pd Catalyst, Base"]; degas [label="Degas Vessel (Evacuate/Backfill\nwith N₂ or Ar)"]; react [label="Add Dioxane/H₂O,\nHeat to 80-100 °C"]; monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Work-up & Purify\nCoupled Ester"]; hydrolyze [label="Hydrolyze Ester\n(LiOH, THF/H₂O)"]; isolate [label="Acidify (HCl) &\nExtract Product"]; end [label="End: Pure 2-Aryl-oxazole-\n4-carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> esterify; esterify -> setup_suzuki; setup_suzuki -> degas; degas -> react; react -> monitor; monitor -> workup [label="Complete"]; monitor -> react [label="Incomplete"]; workup -> hydrolyze; hydrolyze -> isolate; isolate -> end; }

Diagram 3: Workflow for Suzuki coupling and deprotection.

Conclusion

This compound is a quintessential example of a modern building block in drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point for the synthesis of complex and diverse small molecules.[8] The robust protocols outlined in this guide for amide coupling and Suzuki cross-coupling demonstrate the strategic derivatization of both the carboxylic acid and chloro-moieties, respectively. By enabling the systematic exploration of chemical space around the privileged oxazole core, this intermediate serves as an invaluable tool for generating novel compound libraries, accelerating the identification of new therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound.
  • Vedejs, E., & Lu, Y. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907.
  • Google Patents. (2008). United States Patent, Patent No.: US 8,198,284 B2.
  • Google Patents. (2004). United States Patent, Patent No.: US 6,706,743 B2.
  • Ashmawy, A. M., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
  • Ghiu, C. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9124.
  • Ashmawy, A. M., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
  • Bonnamour, J., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 626-660.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(21), 7468.
  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Oxazoles from Ethyl 2-Chlorooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold. Oxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and antiviral properties.[3][4] The rigid, planar structure of the oxazole ring, combined with its capacity for diverse substitution patterns, allows for precise three-dimensional orientation of functional groups, facilitating targeted interactions with biological macromolecules like enzymes and receptors.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, leveraging the versatile and commercially available starting material, ethyl 2-chlorooxazole-4-carboxylate.[5][6]

Foundational Principles: Reactivity of the Oxazole Core

The synthetic strategy hinges on the distinct reactivity of the different positions of the oxazole ring. In our chosen scaffold, ethyl 2-chlorooxazole-4-carboxylate, the electron-withdrawing ester at the C4 position significantly influences the reactivity of the other ring carbons.

  • C2 Position: The chlorine atom at the C2 position is activated towards nucleophilic substitution. This is due to the electron-deficient nature of this position, which is further enhanced by the adjacent nitrogen atom and the C4-ester group.[7] This activation makes the C2 position an ideal site for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

  • C4 Position: The ester group at C4 is a versatile handle for subsequent transformations, such as hydrolysis, amidation, or reduction, allowing for further diversification of the final products.

  • C5 Position: The C5 position is the most electron-rich carbon on the ring and is therefore susceptible to electrophilic aromatic substitution, most notably halogenation (e.g., bromination).[8] This allows for the sequential introduction of a second substituent to generate 2,4,5-trisubstituted oxazoles.

This differential reactivity allows for a regiocontrolled, stepwise approach to building molecular complexity around the oxazole core.

Synthetic Workflow Overview

The overall synthetic strategy is a modular approach that begins with the functionalization of the C2 position, followed by modification of the C5 position, and finally, if desired, transformation of the C4-ester.

Synthetic_Workflow start Ethyl 2-chlorooxazole-4-carboxylate c2_coupling C2 Functionalization (Pd-Catalyzed Cross-Coupling) start->c2_coupling disubstituted 2,4-Disubstituted Oxazole Library c2_coupling->disubstituted c5_halogenation C5 Halogenation (e.g., Bromination) disubstituted->c5_halogenation c4_modification C4-Ester Modification (Optional) disubstituted->c4_modification c5_coupling C5 Functionalization (Pd-Catalyzed Cross-Coupling) c5_halogenation->c5_coupling trisubstituted 2,4,5-Trisubstituted Oxazole Library c5_coupling->trisubstituted trisubstituted->c4_modification final_products Final Diversified Products c4_modification->final_products

Figure 1: A generalized workflow for the synthesis of substituted oxazoles.

Part 1: Synthesis of 2,4-Disubstituted Oxazoles

The primary strategy for introducing diversity at the C2 position is through palladium-catalyzed cross-coupling reactions. The choice of coupling partner (organoboron, organotin, organozinc, or terminal alkyne) dictates the specific reaction conditions.

Core Mechanism: Palladium-Catalyzed Cross-Coupling

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_A R-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R'-M PdII_B R-Pd(II)L_n-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R-R'

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorooxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[10]

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method due to the stability and low toxicity of the boronic acid reagents.[11][12]

Rationale: This protocol is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids and their esters. A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[9]

ReagentM.W.Amount (mmol)Equivalents
Ethyl 2-chlorooxazole-4-carboxylate189.581.01.0
Aryl/Heteroaryl Boronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
Toluene/Ethanol/Water (4:1:1)-10 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-chlorooxazole-4-carboxylate (1.0 mmol), the desired boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the solvent mixture (10 mL).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Stille Coupling for C-C Bond Formation

The Stille coupling utilizes organotin reagents, which are often highly reactive but also toxic. This method is particularly useful when the corresponding boronic acid is unstable or unavailable.[13][14]

Rationale: Organostannanes are tolerant of many functional groups and are not sensitive to moisture.[15] The reaction conditions are generally mild. However, due to the toxicity of tin byproducts, careful handling and purification are essential.

ReagentM.W.Amount (mmol)Equivalents
Ethyl 2-chlorooxazole-4-carboxylate189.581.01.0
Organostannane (e.g., R-SnBu₃)Varies1.11.1
Pd(PPh₃)₂Cl₂701.900.030.03
Dioxane (anhydrous)-10 mL-

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous dioxane (10 mL).

  • Degas the solution with argon for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol) to the mixture.

  • Heat the reaction to 100 °C and monitor its progress. Reactions are typically complete in 6-18 hours.

  • After cooling, dilute the mixture with ethyl acetate.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF) (3 x 20 mL).

  • Wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Protocol 1.3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl or vinyl halides.[16][17]

Rationale: This reaction uses a dual catalytic system of palladium and copper(I).[18] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. An amine base is used to deprotonate the terminal alkyne and serve as a solvent.

ReagentM.W.Amount (mmol)Equivalents
Ethyl 2-chlorooxazole-4-carboxylate189.581.01.0
Terminal AlkyneVaries1.51.5
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.1910 mLSolvent

Step-by-Step Procedure:

  • To a flask under an inert atmosphere, add ethyl 2-chlorooxazole-4-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 1.4: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for forming carbon-nitrogen bonds, providing access to 2-aminooxazole derivatives.[19][20]

Rationale: The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base.[10][21] The choice of ligand and base is critical and depends on the specific amine coupling partner.

ReagentM.W.Amount (mmol)Equivalents
Ethyl 2-chlorooxazole-4-carboxylate189.581.01.0
Primary or Secondary AmineVaries1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.620.050.05
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)-10 mL-

Step-by-Step Procedure:

  • In an oven-dried flask under an inert atmosphere, add sodium tert-butoxide (1.4 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes.

  • Add ethyl 2-chlorooxazole-4-carboxylate (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction to 90-110 °C and monitor for completion.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product via column chromatography.

Part 2: Synthesis of 2,4,5-Trisubstituted Oxazoles

Building upon the 2,4-disubstituted oxazole scaffold, a third point of diversity can be introduced at the C5 position. This is typically achieved through a halogenation-coupling sequence.

Protocol 2.1: Regioselective Bromination at C5

Rationale: The C5 position of the 2-substituted-4-ester oxazole is electron-rich and readily undergoes electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

ReagentM.W.Amount (mmol)Equivalents
Ethyl 2-substituted-oxazole-4-carboxylateVaries1.01.0
N-Bromosuccinimide (NBS)177.981.11.1
Acetonitrile (CH₃CN)41.0510 mL-

Step-by-Step Procedure:

  • Dissolve the 2,4-disubstituted oxazole (1.0 mmol) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (1.1 mmol) in one portion.

  • Stir the reaction at room temperature. The reaction is often rapid (30-60 minutes). Monitor by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry, concentrate, and the crude product is often pure enough for the next step. If necessary, purify by chromatography.

Protocol 2.2: C5 Cross-Coupling Reactions

The newly installed bromine at C5 serves as a handle for a second palladium-catalyzed cross-coupling reaction. The protocols are analogous to those described in Part 1 (Protocols 1.1-1.4), using the 5-bromooxazole as the starting material. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino groups at the C5 position, leading to a library of 2,4,5-trisubstituted oxazoles.[5]

Conclusion

Ethyl 2-chlorooxazole-4-carboxylate is a remarkably versatile and powerful building block for the construction of complex oxazole libraries. The sequential, regioselective functionalization of the C2 and C5 positions via robust palladium-catalyzed cross-coupling reactions provides a modular and efficient route to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. The protocols outlined in this guide offer researchers in drug discovery and materials science a reliable and adaptable roadmap for accessing novel chemical matter based on the privileged oxazole scaffold.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
  • Wikipedia. (2023). Oxazole.
  • Vedejs, E., & Luchetta, L. M. (1999). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters, 1(1), 87-90.
  • Vedejs, E., & Luchetta, L. M. (1999). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters, 1(1), 87-90.
  • Lee, V., et al. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907.
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Lee, V., et al. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905-2907.
  • Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • Vedejs, E., & Luchetta, L. M. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.
  • Wasserman, H. H. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1454.
  • Request PDF. (n.d.). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates.
  • Bentham Science Publisher. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • Request PDF. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Yamamoto, K., et al. (2017). Development of a Method for the Synthesis of 2,4,5-trisubstituted Oxazoles Composed of Carboxylic Acid, Amino Acid, and Boronic Acid. Beilstein Journal of Organic Chemistry, 13, 1478-1485.
  • Liu, X., et al. (2014). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Molecules, 19(10), 15998-16011.
  • ResearchGate. (n.d.). Examples of 2,4,5‐trisubstituted oxazoles and their applications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles by a Copper-Catalyzed [3+2] Annulation/Olefination Cascade between Amides and IIII/PV Hybrid Ylides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Stille reaction.
  • Evans, P. A., & Robinson, J. E. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.
  • Wang, Z., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.
  • NROChemistry. (n.d.). Stille Coupling.
  • Request PDF. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles.
  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019). Sonogashira coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wang, C., et al. (2018). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Organic & Biomolecular Chemistry, 16(24), 4467-4471.

Sources

Application Notes: 2-Chlorooxazole-4-carboxylic Acid as a Core Scaffold for Novel Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Oxazole Carboxamides in Crop Protection

The oxazole heterocycle is a privileged scaffold in medicinal and agricultural chemistry, prized for its metabolic stability and ability to engage in diverse biological interactions.[1] Within the realm of agrochemical discovery, the strategic functionalization of the oxazole ring has led to the development of potent herbicidal and fungicidal agents. 2-Chlorooxazole-4-carboxylic acid, in particular, represents a versatile and highly valuable building block for the synthesis of a new generation of fungicides. Its bifunctional nature, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, allows for controlled, stepwise derivatization to generate libraries of novel agrochemical candidates.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of oxazole-4-carboxamide fungicides. These compounds are designed to target the succinate dehydrogenase (SDH) enzyme in pathogenic fungi, a critical component of the mitochondrial respiratory chain.[2][3] By inhibiting SDH, these fungicides effectively disrupt fungal energy production, leading to potent and broad-spectrum disease control.[2][3]

Scientific Rationale: Targeting Fungal Respiration with Oxazole-4-Carboxamides

The efficacy of carboxamide fungicides lies in their ability to inhibit succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[2][3] This enzyme plays a pivotal role in cellular respiration by catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

The general pharmacophore of an SDHI fungicide consists of a "head" piece, typically a heterocyclic ring, connected via a carboxamide linker to a "tail" piece, which is often a substituted aromatic or aliphatic group. The oxazole-4-carboxamide scaffold, derived from this compound, serves as an excellent "head" piece. The oxazole ring provides a rigid framework for orienting the molecule within the active site of the SDH enzyme, while the carboxamide linker is crucial for hydrogen bonding interactions with key amino acid residues.

The 2-chloro substituent on the oxazole ring offers a valuable handle for further chemical modification. This position can be functionalized through nucleophilic substitution reactions to introduce a variety of moieties, allowing for the fine-tuning of the compound's physicochemical properties, such as solubility, lipophilicity, and systemic movement within the plant. This targeted derivatization is a key strategy in modern agrochemical design to optimize efficacy against a broad spectrum of fungal pathogens while maintaining crop safety.

Proposed Synthetic Pathway: From this compound to a Potent Fungicide

The following workflow outlines a representative synthesis of a 2-substituted-oxazole-4-carboxamide fungicide, starting from this compound. This pathway is designed to be robust and adaptable for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis of Oxazole-4-carboxamide Fungicide A This compound B 2-Chlorooxazole-4-carbonyl chloride A->B SOCl₂ or (COCl)₂ DCM, reflux C 2-Chloro-N-(aryl)-oxazole-4-carboxamide B->C Substituted Aniline Pyridine, DCM, 0 °C to rt D 2-(Substituted)-N-(aryl)-oxazole-4-carboxamide (Final Product) C->D Nucleophile (e.g., R-SH, R-OH, R₂NH) Base, Solvent

Caption: Proposed synthetic workflow for an oxazole-4-carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorooxazole-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and the formation of a clear solution.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-chlorooxazole-4-carbonyl chloride, which is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Reflux: Heating the reaction to reflux ensures the complete conversion of the carboxylic acid to the acid chloride.

Protocol 2: Synthesis of 2-Chloro-N-(aryl)-oxazole-4-carboxamide

This protocol describes the amidation reaction to form the core oxazole-4-carboxamide structure.

Materials:

  • 2-Chlorooxazole-4-carbonyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 2-amino-4'-chlorodiphenyl ether) (1.0 eq)

  • Pyridine or Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of crude 2-chlorooxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-N-(aryl)-oxazole-4-carboxamide.

Causality Behind Experimental Choices:

  • Base (Pyridine/Et₃N): The base is essential to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • Low Temperature Addition: Adding the acid chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Work-up: The washing steps are crucial to remove the base, any remaining unreacted starting materials, and salts, simplifying the purification process.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical fungicidal activity data for a series of 2-substituted-oxazole-4-carboxamides, illustrating the impact of the substituent at the 2-position on efficacy against a model fungal pathogen.

Compound IDR-Group at 2-PositionAmine MoietyEC₅₀ (µg/mL) vs. Botrytis cinerea
OXC-1 Cl2-amino-4'-chlorodiphenyl ether5.2
OXC-2 OCH₃2-amino-4'-chlorodiphenyl ether10.8
OXC-3 SCH₃2-amino-4'-chlorodiphenyl ether2.1
OXC-4 N(CH₃)₂2-amino-4'-chlorodiphenyl ether8.5

Interpretation:

The data suggests that the nature of the substituent at the 2-position of the oxazole ring significantly influences fungicidal activity. In this hypothetical series, the thioether derivative (OXC-3 ) exhibits the highest potency. This highlights the importance of exploring a diverse range of substituents at this position to optimize the biological activity of the lead compound.

Visualization of the Mode of Action

The following diagram illustrates the proposed binding mode of an oxazole-4-carboxamide fungicide within the active site of the succinate dehydrogenase enzyme.

G cluster_0 SDH Enzyme Active Site cluster_1 Key Amino Acid Residues Fungicide Oxazole-4-carboxamide Fungicide Amide Carboxamide Linker Oxazole Oxazole Ring (Head) Res1 Histidine Amide->Res1 H-Bond Res2 Tryptophan Amide->Res2 H-Bond Aryl Aryl Group (Tail) Res3 Tyrosine Aryl->Res3 Hydrophobic Interaction

Caption: Binding of an oxazole-4-carboxamide fungicide to the SDH active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel oxazole-4-carboxamide fungicides. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse chemical libraries for agrochemical screening. The ability to readily modify the 2-position of the oxazole ring allows for extensive structure-activity relationship studies, which are crucial for the optimization of fungicidal potency, spectrum of activity, and crop safety. The continued exploration of this chemical space is expected to yield new and effective solutions for the management of fungal diseases in agriculture.

References

  • Luo, B., & Ning, Y. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957–975. [Link]
  • Zhao, Y., et al. (2022). Novel Pyrazole Carboxamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(43), 13839–13848. [Link]
  • Yan, W., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1, 2, 3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160–169. [Link]
  • Popin, R., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. [Link]
  • Liu, X., et al. (2017). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 22(10), 1645. [Link]

Sources

experimental procedure for gram-scale synthesis of 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Gram-Scale Synthesis of 2-Chlorooxazole-4-carboxylic Acid

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive chlorine atom at the 2-position and a carboxylic acid handle at the 4-position, makes it a versatile intermediate for constructing more complex molecular architectures through various cross-coupling and derivatization reactions.[1][2] For instance, it serves as a precursor for the synthesis of a wide range of substituted oxazoles, which are core components of numerous pharmacologically active compounds.[2][3]

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of this compound. The described three-step sequence is designed for scalability and reliability, starting from commercially available diethyl aminomalonate hydrochloride. We will delve into the causality behind critical experimental choices, from reagent selection to reaction conditions and purification strategies, to ensure a robust and reproducible process suitable for research and development laboratories.

Overall Synthetic Scheme

The synthesis proceeds through three distinct stages:

  • Acylation: N-acylation of diethyl aminomalonate with chloroacetyl chloride to form diethyl 2-(2-chloroacetamido)malonate.

  • Cyclodehydration & Chlorination: Treatment with phosphorus oxychloride (POCl₃) to facilitate a one-pot cyclization and chlorination, yielding ethyl 2-chlorooxazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to afford the final product, this compound.

Safety First: Handling of Critical Reagents

Phosphorus Oxychloride (POCl₃): A Highly Reactive Substance

Phosphorus oxychloride is an extremely corrosive and reactive chemical that demands meticulous handling to mitigate significant risks.[4]

  • Corrosivity and Reactivity: POCl₃ reacts violently with water and moisture, releasing heat and toxic, corrosive gases such as hydrogen chloride and phosphoric acid.[5][6] This reaction is highly exothermic and can cause a dangerous pressure buildup in a closed system. Therefore, all glassware must be scrupulously oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4][7]

  • Health Hazards: It is fatal if inhaled and causes severe skin burns and serious eye damage.[7][8] Inhalation can lead to respiratory tract irritation and pulmonary edema.[5]

  • Personal Protective Equipment (PPE): Always handle POCl₃ inside a certified chemical fume hood.[7] Mandatory PPE includes:

    • Gloves: Chemical-resistant gloves are required; neoprene or Teflon are recommended, and double-gloving is advised.[4]

    • Eye Protection: A full-face shield in addition to chemical safety goggles is essential.[8]

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are necessary.[4]

  • Spill & Waste Management: Spills must be contained with a dry, inert absorbent like vermiculite or sand. NEVER use water or combustible materials. [4] All waste containing POCl₃ must be quenched carefully by slow addition to a cooled, stirred base solution (e.g., sodium bicarbonate) or an alcohol like isopropanol before disposal according to institutional guidelines.

Other Reagents:

  • Chloroacetyl Chloride: Corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood with appropriate PPE.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-chloroacetamido)malonate

This step involves the acylation of the amine group of diethyl aminomalonate hydrochloride. Triethylamine is used as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.[9]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Diethyl aminomalonate hydrochloride197.6210.050.61.0
Chloroacetyl chloride112.946.3055.81.1
Triethylamine (TEA)101.1911.3111.32.2
Dichloromethane (DCM), anhydrous-200 mL--

Procedure:

  • To a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl aminomalonate hydrochloride (10.0 g, 50.6 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add triethylamine (11.3 g, 111.3 mmol) to the suspension via syringe over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of chloroacetyl chloride (6.30 g, 55.8 mmol) in 20 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid. The product is often of sufficient purity for the next step.

    • Expected Yield: ~12.0 g (94%) of a pale yellow oil.

Step 2: Cyclization to Ethyl 2-chlorooxazole-4-carboxylate

This critical step employs phosphorus oxychloride (POCl₃) as both a dehydrating agent to facilitate the ring closure and a chlorinating agent to form the 2-chloro substituent. The reaction is highly exothermic and must be performed with caution.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Diethyl 2-(2-chloroacetamido)malonate251.6612.047.71.0
Phosphorus Oxychloride (POCl₃)153.3343.9286.26.0

Procedure:

  • Set up an oven-dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

  • IN A FUME HOOD , charge the flask with phosphorus oxychloride (43.9 g, 286.2 mmol).

  • Begin stirring and slowly add the crude diethyl 2-(2-chloroacetamido)malonate (12.0 g, 47.7 mmol) dropwise via syringe over 30 minutes. The addition is exothermic; use a water bath to maintain the internal temperature below 40 °C.

  • Once the addition is complete, heat the reaction mixture to 100-110 °C using an oil bath and maintain this temperature for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • CAUTION: HIGHLY EXOTHERMIC QUENCHING. Prepare a large beaker (2 L) containing crushed ice (~500 g). Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This should be done in a fume hood, as large volumes of HCl gas will evolve.

  • Once the quench is complete, transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a final wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure ester.

    • Expected Yield: ~6.7 g (74%) of a colorless to pale yellow oil.

Step 3: Saponification to this compound

The final step is a standard ester hydrolysis (saponification) using sodium hydroxide, followed by acidic workup to precipitate the carboxylic acid product.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Ethyl 2-chlorooxazole-4-carboxylate189.576.735.31.0
Sodium Hydroxide (NaOH)40.001.742.41.2
Tetrahydrofuran (THF)-70 mL--
Water-35 mL--
Hydrochloric Acid, conc. (37%)-As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-chlorooxazole-4-carboxylate (6.7 g, 35.3 mmol) in THF (70 mL).

  • In a separate beaker, dissolve sodium hydroxide (1.7 g, 42.4 mmol) in water (35 mL).

  • Add the NaOH solution to the flask and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • With stirring, slowly acidify the solution to pH 1-2 by adding concentrated HCl dropwise. A white precipitate will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: ~4.8 g (92%) of a white to off-white solid.

Characterization

The final product, this compound (CAS 706789-07-3), should be characterized to confirm its identity and purity.[10]

  • Molecular Formula: C₄H₂ClNO₃

  • Molecular Weight: 147.52 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (br s, 1H, COOH), 8.85 (s, 1H, oxazole-H5).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.0, 148.5, 142.1, 130.5.

  • Mass Spectrometry (ESI-): m/z 146.0 [M-H]⁻.

  • Purity (HPLC/LC-MS): >95%.[10]

Process Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization/Chlorination cluster_step3 Step 3: Saponification start1 Diethyl aminomalonate HCl proc1 1. Add TEA, Chloroacetyl chloride in DCM 2. Stir at RT overnight 3. Aqueous Work-up start1->proc1 start2 Chloroacetyl chloride start2->proc1 prod1 Diethyl 2-(2-chloroacetamido)malonate proc1->prod1 proc2 1. React with POCl₃ at 110°C 2. Ice Quench 3. Extraction & Chromatography prod1->proc2 prod2 Ethyl 2-chlorooxazole-4-carboxylate proc2->prod2 proc3 1. NaOH in THF/H₂O 2. Acidify with HCl 3. Filter and Dry prod2->proc3 prod3 This compound proc3->prod3

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group for Further Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Hub of Organic Chemistry

The carboxylic acid moiety (-COOH) is a cornerstone functional group in organic chemistry, ubiquitous in natural products, pharmaceuticals, and advanced materials. Its inherent acidity and ability to participate in hydrogen bonding govern many of its properties. However, the true synthetic power of a carboxylic acid is often realized through its conversion into a more reactive derivative. This process, known as derivatization, transforms the relatively unreactive hydroxyl group into a better leaving group, thereby activating the acyl carbon for nucleophilic attack. This unlocks a vast array of potential transformations, enabling the construction of more complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most common and effective strategies for carboxylic acid derivatization. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and discuss the critical considerations for choosing the optimal derivatization strategy for a given synthetic challenge.

Core Derivatization Strategies: A Chemist's Toolkit

The choice of derivatization method is dictated by the desired functional group, the stability of the starting material, and the reaction conditions required for subsequent steps. The four principal classes of carboxylic acid derivatives are esters, amides, acyl halides, and anhydrides, each with its unique reactivity profile and synthetic utility.

Esterification: Forging the C-O Bond

Esterification, the conversion of a carboxylic acid to an ester, is one of the most fundamental and widely practiced transformations in organic synthesis. Esters are valuable as final products, serving as fragrances, solvents, and polymers. They also function as crucial intermediates and protecting groups for the carboxylic acid functionality.[1]

Fischer Esterification: The Classic Acid-Catalyzed Approach

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction to completion, it is common practice to use a large excess of the alcohol, which often serves as the solvent, or to remove water as it is formed.[3]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4]

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol[3]

This protocol details the synthesis of methyl benzoate from benzoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Benzoic acid (8.00 g, 0.0656 mol)

  • Methanol (25 mL, 0.617 mol)

  • Concentrated sulfuric acid (3.0 mL)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 100 mL round-bottomed flask, condenser, separatory funnel, heating mantle

Procedure:

  • To a 100 mL round-bottomed flask, add benzoic acid and methanol.

  • Carefully add concentrated sulfuric acid to the flask while swirling.

  • Add a few boiling chips, attach a condenser, and heat the mixture to reflux for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 75 mL of water.

  • Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel, venting frequently, and separate the aqueous layer.

  • Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with 15-20 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution into a pre-weighed round-bottomed flask and remove the ether using a rotary evaporator to obtain the methyl benzoate product.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a mild and effective alternative.[5] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6]

Mechanism Insight: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a stable urea byproduct. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species, which accelerates the reaction with the alcohol.[6]

Protocol 2: Steglich Esterification of a Generic Carboxylic Acid[7]

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using DCC and DMAP.

Materials:

  • Carboxylic acid (e.g., monoethyl fumarate, 0.20 mol)

  • Alcohol (e.g., tert-butyl alcohol, 0.60 mol)

  • Dicyclohexylcarbodiimide (DCC, 0.22 mol)

  • 4-Dimethylaminopyridine (DMAP, 0.016 mol)

  • Dry dichloromethane (200 mL)

  • 500 mL round-bottomed flask, magnetic stirrer, calcium chloride drying tube

Procedure:

  • In a 500 mL round-bottomed flask, dissolve the carboxylic acid, alcohol, and DMAP in dry dichloromethane.

  • Cool the mixture in an ice bath and add a solution of DCC in dichloromethane dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the mixture to remove the DCU.

  • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation as needed.

Amidation: The Backbone of Peptides and Polymers

The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry and biology, as it forms the backbone of peptides and proteins.[7] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is essential.

Carbodiimide-Mediated Amide Bond Formation (EDC/NHS)

Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation, particularly in aqueous environments for bioconjugation.[1] The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]

Mechanism Insight: EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can be intercepted by NHS to form a more stable, yet still reactive, NHS ester. The NHS ester then readily reacts with a primary amine to form a stable amide bond.[9][10]

Protocol 3: General Procedure for EDC/Sulfo-NHS Coupling to Amine-Containing Molecules[12]

This protocol outlines a two-step method for conjugating a carboxylic acid to a primary amine using EDC and Sulfo-NHS.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (freshly prepared solution)

  • Sulfo-NHS (freshly prepared solution)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Add freshly prepared EDC and Sulfo-NHS solutions to the carboxylic acid solution. The molar ratio of EDC and Sulfo-NHS to the carboxylic acid should be optimized, but a 2- to 5-fold excess is a good starting point.

  • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing molecule dissolved in Coupling Buffer to the activated carboxylic acid mixture.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted reagents and byproducts.

Acyl Halide Formation: The Gateway to Highly Reactive Intermediates

Acyl chlorides are among the most reactive derivatives of carboxylic acids and serve as versatile intermediates for the synthesis of esters, amides, and anhydrides.[11] They are typically prepared by treating a carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[12]

Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[12]

Mechanism Insight: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an SN2-type reaction, which results in the formation of the acyl chloride and the release of SO₂ and HCl.[13]

Protocol 4: Conversion of a Fatty Acid to an Acyl Chloride using Thionyl Chloride[16]

This protocol describes the synthesis of a fatty acid chloride using thionyl chloride.

Materials:

  • Fatty acid (1 equivalent)

  • Thionyl chloride (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, optional)

  • Flame-dried round-bottomed flask with a reflux condenser and a gas outlet to a trap

Procedure:

  • In a flame-dried round-bottomed flask, place the fatty acid.

  • Slowly add thionyl chloride to the fatty acid with stirring. The reaction is exothermic and will evolve gas.

  • Heat the reaction mixture to 60-80°C and maintain it at this temperature with stirring for 1.5-4 hours, or until gas evolution ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and then removed under vacuum.

  • The resulting crude fatty acid chloride can be used directly for the next step or purified by vacuum distillation.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for the preparation of acyl chlorides, often favored for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl).[11] A catalytic amount of dimethylformamide (DMF) is typically added to facilitate the reaction.[14]

Mechanism Insight: Oxalyl chloride reacts with DMF to form the Vilsmeier reagent, which is the active catalytic species. The carboxylic acid then reacts with the Vilsmeier reagent to form a reactive intermediate, which is subsequently attacked by a chloride ion to yield the acyl chloride, regenerating the DMF catalyst.

Protocol 5: Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF[18]

This protocol provides a general method for the synthesis of an acyl chloride using oxalyl chloride.

Materials:

  • Carboxylic acid (1 equivalent)

  • Oxalyl chloride (1.3 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF, catalytic amount, ~2 drops)

  • Flame-dried round-bottomed flask with a magnetic stirrer and a nitrogen inlet

Procedure:

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the carboxylic acid and anhydrous dichloromethane.

  • Add a catalytic amount of DMF to the stirred solution.

  • Slowly add oxalyl chloride to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess oxalyl chloride.

  • The crude acyl chloride is often used immediately in the next synthetic step without further purification.

Anhydride Formation: Doubling the Acylating Power

Carboxylic acid anhydrides are highly effective acylating agents, more reactive than esters but generally less reactive than acyl chlorides.[15] They can be prepared by the dehydration of two molecules of a carboxylic acid or by the reaction of a carboxylate with an acyl chloride.[16]

Dehydration of Carboxylic Acids

Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or by heating.[17] A more convenient laboratory method involves the reaction of a carboxylic acid with a more reactive species.

Protocol 6: Synthesis of Acetic Anhydride from Acetic Acid (Illustrative)

While the direct dehydration of acetic acid requires high temperatures, a common laboratory-scale synthesis involves the reaction of acetyl chloride with sodium acetate.[18]

Materials:

  • Sodium acetate (anhydrous)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Dry reaction flask with a reflux condenser and dropping funnel

Procedure:

  • In a dry reaction flask, suspend anhydrous sodium acetate in anhydrous diethyl ether.

  • Slowly add acetyl chloride to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for several hours to ensure complete reaction.

  • Filter the mixture to remove the sodium chloride byproduct.

  • Distill the filtrate to remove the diethyl ether, and then distill the remaining liquid under reduced pressure to obtain pure acetic anhydride.

Protecting Groups for Carboxylic Acids: A Strategic Pause in Reactivity

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of a carboxylic acid group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the carboxylic acid into a less reactive derivative, most commonly an ester, which can be later cleaved to regenerate the carboxylic acid.[19]

Methyl Esters

Methyl esters are a simple and common protecting group for carboxylic acids. They can be formed via Fischer esterification or by reaction with diazomethane, although the latter is highly toxic and explosive.[20]

Deprotection: Methyl esters are typically cleaved by hydrolysis under basic conditions (saponification) using aqueous sodium hydroxide or potassium hydroxide, followed by acidification.[20]

Benzyl Esters

Benzyl esters are particularly useful protecting groups because they can be removed under neutral conditions by catalytic hydrogenolysis, a method that is orthogonal to many other protecting group strategies.[21]

Protection: Benzyl esters are typically formed by reaction of the carboxylic acid with benzyl bromide in the presence of a base, or via Fischer esterification with benzyl alcohol.

Deprotection: The benzyl group is readily cleaved by hydrogenation over a palladium catalyst (Pd/C).[12]

Protocol 7: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis[25]

This protocol describes the removal of a benzyl protecting group from a carboxylic acid.

Materials:

  • Benzyl ester (1 equivalent)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Round-bottomed flask, magnetic stirrer

Procedure:

  • Dissolve the benzyl ester in a suitable solvent in a round-bottomed flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to create an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_derivatives Carboxylic Acid Derivatives Carboxylic_Acid Carboxylic Acid (-COOH) Acyl_Chloride Acyl Chloride (-COCl) Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Anhydride Anhydride (-CO-O-CO-) Carboxylic_Acid->Anhydride Dehydrating Agent Ester Ester (-COOR') Carboxylic_Acid->Ester R'OH, H⁺ (Fischer) DCC, DMAP (Steglich) Amide Amide (-CONR'R'') Carboxylic_Acid->Amide R'R''NH, Coupling Agent (e.g., EDC, NHS) Acyl_Chloride->Anhydride R'COO⁻ Acyl_Chloride->Ester R'OH Acyl_Chloride->Amide R'R''NH Anhydride->Ester R'OH Anhydride->Amide R'R''NH EDC_NHS_Mechanism Carboxylic_Acid Carboxylic Acid R-COOH O_Acylisourea {O-Acylisourea Intermediate | (Unstable)} Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid NHS_Ester {NHS Ester | (More Stable Intermediate)} O_Acylisourea->NHS_Ester + NHS Hydrolysis {Hydrolysis} O_Acylisourea->Hydrolysis NHS NHS/Sulfo-NHS Amide_Bond {Amide Bond | R-CO-NH-R'} NHS_Ester->Amide_Bond + Amine Amine Primary Amine R'-NH₂

Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.

Conclusion: Enabling Molecular Innovation

The derivatization of carboxylic acids is a fundamental enabling technology in modern organic synthesis, drug discovery, and materials science. By converting the carboxyl group into a more reactive functionality, chemists can access a vast landscape of molecular complexity. The choice of derivatization strategy is a critical decision that impacts reaction efficiency, substrate compatibility, and overall synthetic design. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed choices and successfully achieve their synthetic objectives.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Fischer Esterification Procedure. (n.d.).
  • Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. (2025). BenchChem.
  • Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol. (2025). BenchChem.
  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. (2025). BenchChem.
  • How I can prepare acetic anhydride from acetic acid in a lab? (2018). Quora.
  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (1995).
  • Mechanism of amide formation by carbodiimide for bioconjug
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic M
  • Experimental Procedures. (n.d.). The Royal Society of Chemistry.
  • Bioconjugate Reagents. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. (2001). The Journal of Organic Chemistry.
  • esterification of benzoic acid to methyl benzoate. (n.d.).
  • Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). Organic Letters.
  • Protection of Carboxylic acid by Ester. (n.d.). SynArchive.
  • Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Hydrogenolysis of benzyl‐protected esters. (n.d.).
  • dM-Dim for Carboxylic Acid Protection. (2018). PMC - NIH.
  • Troubleshooting low conversion rates in fatty acid chloride synthesis. (2025). Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2014).
  • Steglich esterific
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. (2001).
  • Synthesis of Anhydrides from Carboxylic Acids. (2008). Química Organica.org.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Acetic Anhydride–Acetic Acid as a New Dehydrating Agent of Aldoximes for the Preparation of Nitriles: Preparation of 2-Cyanoglycals. (2018).
  • Acids: Derivatization for GC Analysis. (2005).
  • Steglich Esterific
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). CD Bioparticles.
  • Acetic anhydride preparation. (2002). Sciencemadness Discussion Board.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Which is the best reagent to convert fatty acids to their respective chlorides? (2012).
  • Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Form
  • Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? (2017).
  • Acetic Formic Anhydride. (n.d.). Organic Syntheses Procedure.
  • Protocol for Amino PEG. (2022). BroadPharm.
  • Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015).
  • Acid to Acid Chloride - Oxalyl Chloride [(COCl)2]. (n.d.). Common Organic Chemistry.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Efficient One-Pot Synthesis of Trisubstituted Oxazoles from Carboxylic and Amino Acids

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The 2,4,5-trisubstituted oxazole motif, in particular, offers a versatile three-dimensional framework for molecular design, enabling chemists to fine-tune steric and electronic properties to optimize drug-receptor interactions.[5]

Traditionally, the synthesis of such structures involves multi-step sequences that can be time-consuming, resource-intensive, and often result in lower overall yields due to intermediate isolation and purification steps.[6] The development of one-pot multicomponent strategies represents a significant advancement in synthetic efficiency, aligning with the principles of green chemistry by reducing waste and improving atom economy.[6][7] This application note provides a detailed protocol and scientific rationale for a robust one-pot synthesis of 2,4,5-trisubstituted oxazoles starting from readily available carboxylic acids and α-amino acids, followed by a subsequent in-situ cross-coupling reaction.

Mechanistic Rationale and Strategy

The core of this methodology is a sequential, one-pot process that seamlessly combines two distinct chemical transformations: (1) the formation of a 2,4-disubstituted oxazole core via dehydrative cyclization, and (2) the introduction of a third substituent at the 5-position via a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This approach is particularly powerful as it leverages common and diverse building blocks—carboxylic acids, amino acids, and boronic acids—to generate complex molecular architectures in a single operation.

Pillar 1: Dehydrative Cyclization

The initial step involves the condensation of a carboxylic acid and an α-amino acid. This transformation is not spontaneous and requires a dehydrative condensing agent to facilitate the formation of the critical amide bond and subsequent cyclization. The reagent of choice in this protocol is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) .

Why DMT-MM?

  • Mild Reaction Conditions: DMT-MM is effective at room temperature, preserving sensitive functional groups that might be compromised by harsher reagents (e.g., high temperatures, strong acids/bases).[3]

  • High Efficiency: It efficiently activates the carboxylic acid, leading to rapid amide bond formation.

  • Operational Simplicity: The byproducts are water-soluble, simplifying the workup process.

The reaction proceeds through the activation of the carboxylic acid by DMT-MM, forming a reactive triazinyl ester. This intermediate is readily attacked by the amino group of the α-amino acid to form an N-acyl amino acid. Intramolecular cyclization and subsequent dehydration yield a 5-(triazinyloxy)oxazole intermediate, which is perfectly primed for the subsequent cross-coupling step without needing isolation.[8]

Pillar 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

With the 5-(triazinyloxy)oxazole intermediate formed in situ, the third point of diversity is introduced. The triazinyloxy group serves as an effective leaving group in a Suzuki-Miyaura cross-coupling reaction. While palladium catalysts are famously used for such couplings, nickel catalysts offer a cost-effective and highly efficient alternative, particularly for heteroaromatic systems.[9] A nickel(II) catalyst, such as NiCl₂(dppp), in the presence of a suitable base, facilitates the coupling of the oxazole core with a boronic acid, installing the R³ substituent at the C5 position to yield the final 2,4,5-trisubstituted oxazole.[8]

Visualizing the Synthetic Workflow

The elegance of this one-pot method lies in its streamlined sequence. The following diagram illustrates the logical flow from simple starting materials to the complex target molecule within a single reaction vessel.

G cluster_start Starting Materials cluster_pot One-Pot Reaction Vessel cluster_end Final Product Carboxylic Acid (R1) Carboxylic Acid (R1) A Step 1: Add Carboxylic Acid, Amino Acid, DMT-MM Amino Acid (R2) Amino Acid (R2) Boronic Acid (R3) Boronic Acid (R3) C Step 2: Add Boronic Acid, Ni-Catalyst, Base B Intermediate Formation: 5-(triazinyloxy)oxazole A->B Dehydrative Cyclization B->C D Suzuki-Miyaura Coupling C->D Cross-Coupling Reaction E 2,4,5-Trisubstituted Oxazole D->E Workup & Purification

Caption: Overall workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from the robust methodology developed by Yamada et al.[8] and serves as a reliable template for synthesizing a diverse library of trisubstituted oxazoles.

Materials and Reagents:

  • Carboxylic Acid (R¹-COOH): 1.0 mmol, 1.0 equiv

  • α-Amino Acid (R²-CH(NH₂)COOH): 1.2 mmol, 1.2 equiv

  • DMT-MM: 1.5 mmol, 1.5 equiv

  • Boronic Acid (R³-B(OH)₂): 1.5 mmol, 1.5 equiv

  • NiCl₂(dppp) (dppp = 1,3-Bis(diphenylphosphino)propane): 0.05 mmol, 5 mol%

  • Potassium Carbonate (K₂CO₃): 3.0 mmol, 3.0 equiv

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Oxazole Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 mmol) and the α-amino acid (1.2 mmol).

    • Add anhydrous THF (5 mL) and stir the suspension at room temperature.

    • Add DMT-MM (1.5 mmol) in one portion.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • In-Situ Suzuki-Miyaura Coupling:

    • To the same flask containing the crude 5-(triazinyloxy)oxazole intermediate, add the boronic acid (1.5 mmol), NiCl₂(dppp) (0.05 mmol), and potassium carbonate (3.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL) to the mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

    • Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,4,5-trisubstituted oxazole.

Data Presentation: Substrate Scope and Yields

The true utility of a synthetic method is demonstrated by its tolerance for diverse functional groups. This one-pot protocol has been shown to be effective for a wide range of substrates.[3][8]

EntryCarboxylic Acid (R¹)Amino Acid (R²)Boronic Acid (R³)Yield (%)
1Benzoic acidAlaninePhenylboronic acid85
24-Methoxybenzoic acidPhenylalanine4-Tolylboronic acid89
3Thiophene-2-carboxylic acidValine3-Chlorophenylboronic acid78
4Acetic acidLeucineNaphthalene-1-boronic acid75
54-Nitrobenzoic acidAlanine4-Acetylphenylboronic acid64[3]

Yields are representative and may vary based on specific substrates and reaction scale.

Field Insights:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the boronic acid (e.g., Entry 5) can sometimes lead to lower yields. In such cases, increasing the catalyst loading or adding supplementary ligands like dppf may improve the outcome.[3]

  • Steric Hindrance: Highly hindered carboxylic acids or amino acids may require longer reaction times for the initial cyclization step. Gentle heating (e.g., 40 °C) can facilitate this process without significant side product formation.

Reaction Mechanism Visualization

The following diagram outlines the key chemical transformations occurring within the single reaction vessel.

G Start R¹-COOH + R²-Amino Acid ActivatedEster Activated Triazinyl Ester Start->ActivatedEster + DMT-MM DMTMM DMT-MM Amide N-Acyl Amino Acid ActivatedEster->Amide + Amino Acid Oxazoline Oxazoline Intermediate Amide->Oxazoline Intramolecular Cyclization TriazinylOxazole 5-(triazinyloxy)oxazole Oxazoline->TriazinylOxazole - H₂O FinalProduct 2,4,5-Trisubstituted Oxazole TriazinylOxazole->FinalProduct + R³-B(OH)₂, Ni-Catalyst Boronic R³-B(OH)₂ Catalyst NiCl₂(dppp), Base

Caption: Key mechanistic steps in the one-pot reaction.

Conclusion

This application note details a highly efficient and versatile one-pot synthesis of 2,4,5-trisubstituted oxazoles from fundamental building blocks. By leveraging a mild dehydrative condensation with DMT-MM followed by a robust nickel-catalyzed Suzuki-Miyaura coupling, this protocol provides researchers in drug discovery and organic synthesis with a powerful tool for the rapid generation of diverse oxazole libraries. The operational simplicity, broad substrate scope, and high yields make this method a superior alternative to many traditional multi-step approaches, accelerating the development of novel chemical entities with therapeutic potential.

References

  • A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. (2025). ChemistrySelect.
  • A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. (2025). Zendy.
  • A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. (2025). Wiley Online Library.
  • Synthesis of various trisubstituted oxazoles. (n.d.).
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. (n.d.). SpringerLink.
  • Yamada, K., et al. (2017). Development of a Method for the Synthesis of 2,4,5-trisubstituted Oxazoles Composed of Carboxylic Acid, Amino Acid, and Boronic Acid. Beilstein Journal of Organic Chemistry, 13, 1478–1485. [Link]
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(5), 105-121.
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2025).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
  • Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2025). BenchChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). Slideshare. [Link]
  • Examples of 2,4,5‐trisubstituted oxazoles and their applications. (n.d.).
  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-5. [Link]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorooxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the causality behind experimental choices to improve yield and purity.

The most established and reliable route to this compound involves a three-stage process. This guide is structured to troubleshoot each of these critical stages.

Overall Synthetic Workflow

The synthesis begins with the construction of the oxazole ring, followed by a Sandmeyer-type chlorination, and concludes with the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Hydrolysis A Ethyl Bromopyruvate + Urea B Ethyl 2-aminooxazole- 4-carboxylate (1) A->B Condensation (100 °C) C Ethyl 2-chlorooxazole- 4-carboxylate (2) B->C Sandmeyer-type Reaction (t-BuONO, CuCl2) D 2-Chlorooxazole- 4-carboxylic acid C->D Saponification (e.g., NaOH, EtOH)

Caption: Overall synthetic pathway for this compound.

Part 1: Troubleshooting the Synthesis of Ethyl 2-aminooxazole-4-carboxylate (Precursor)

While this initial condensation is generally robust, low yields can occasionally occur.

Q1: My yield of ethyl 2-aminooxazole-4-carboxylate (1) is lower than expected. What are the common causes?

A1: A suboptimal yield in this step typically points to two main factors: reagent quality and reaction conditions.

  • Reagent Quality: Ethyl bromopyruvate is susceptible to degradation. Ensure it is fresh or has been stored properly under inert gas and refrigerated. The presence of impurities can lead to side reactions, consuming starting material and complicating purification.

  • Reaction Temperature and Time: The condensation of ethyl bromopyruvate and urea to form the 2-aminooxazole ring requires heating.[1][2] Ensure the reaction mixture reaches and maintains a temperature of approximately 100 °C. Insufficient heating will result in an incomplete reaction, while excessive temperatures for prolonged periods can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup Procedure: The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Washing the crude product with cold water helps remove unreacted urea and other water-soluble impurities.

Part 2: The Sandmeyer Reaction - A Critical Step for Improving Yield

The conversion of the 2-amino group to a 2-chloro group is the most challenging step and the primary source of yield loss. This transformation is a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[3][4][5]

Q2: My Sandmeyer-type chlorination of ethyl 2-aminooxazole-4-carboxylate (1) results in a low yield of the chloro-oxazole (2). How can I optimize this?

A2: This is a common and critical issue. Success in this step hinges on the careful management of the unstable diazonium intermediate and ensuring the subsequent radical-nucleophilic aromatic substitution proceeds efficiently.[3] The key parameters to control are temperature, reagent stoichiometry, and atmospheric conditions.

A highly effective protocol involves using tert-butyl nitrite (t-BuONO) and copper(II) chloride in acetonitrile, which has been shown to produce yields as high as 83%.[1][2]

ParameterRecommended ConditionRationale & Scientific Justification
Nitrite Source tert-butyl nitrite (t-BuONO)Provides a controlled, in-situ generation of the diazotizing agent under non-aqueous conditions, which is often milder and more efficient than traditional sodium nitrite/acid systems for sensitive substrates.
Stoichiometry ~1.5 equivalents of t-BuONOAn excess of the nitrite source is crucial to drive the diazotization to completion. Incomplete conversion of the starting amine is a major cause of low yield.[1][2]
Copper Salt Copper(II) Chloride (CuCl₂)While classic Sandmeyer reactions use copper(I) salts, CuCl₂ has been demonstrated to be highly effective in this specific transformation.[1][2] It acts as both the chloride source and the catalyst for the decomposition of the diazonium salt and subsequent chlorine transfer.
Temperature 65-75 °CUnlike many Sandmeyer reactions that require low temperatures to stabilize the diazonium salt, this specific protocol is performed at elevated temperatures.[6] This is because the reaction is not a pre-formation and isolation of the diazonium salt, but rather a continuous in-situ formation and conversion. The heat facilitates the loss of N₂ gas from the aryl diazonium radical intermediate.[4]
Atmosphere Inert (Nitrogen or Argon)This is crucial to prevent side reactions. The reaction proceeds via a radical mechanism, and the presence of oxygen can lead to undesired oxidative side products, including phenols.[4]

Q3: I observe significant byproduct formation during the chlorination step. What are these impurities and how can I avoid them?

A3: Byproduct formation is typically linked to the reactivity of the diazonium intermediate.

  • Phenol Formation: If the reaction is not kept under an inert atmosphere, or if water is present, the diazonium salt can be converted to a 2-hydroxyoxazole derivative. This is a common side reaction in Sandmeyer chemistry.[4] Solution: Ensure your solvent (acetonitrile) is anhydrous and maintain a strict nitrogen or argon atmosphere throughout the addition and reaction period.

  • Unreacted Starting Material: This indicates incomplete diazotization. Solution: Verify the quality and quantity of your tert-butyl nitrite. Use a slight excess (~1.5 eq) and ensure it is added slowly to the heated reaction mixture to maintain a steady reaction rate.[1][2]

  • Azo Coupling: Diazonium salts can sometimes couple with the electron-rich starting amine to form colored azo compounds. Solution: Slow, controlled addition of the amine to the nitrite/copper salt mixture (or vice-versa, depending on the specific protocol) can minimize the concentration of both species at any given time, thus disfavoring this bimolecular side reaction.

Troubleshooting_Sandmeyer cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Chlorination Step Temp Incorrect Temperature Start->Temp Reagents Reagent Stoichiometry/ Quality Start->Reagents Atmosphere Presence of O2/H2O Start->Atmosphere Incomplete Incomplete Reaction Start->Incomplete Sol_Temp Maintain 65-75 °C for t-BuONO protocol Temp->Sol_Temp Sol_Reagents Use 1.5 eq fresh t-BuONO Use anhydrous CuCl2 Reagents->Sol_Reagents Sol_Atmosphere Use anhydrous solvent Maintain N2/Ar atmosphere Atmosphere->Sol_Atmosphere Sol_Incomplete Monitor by TLC Ensure sufficient reaction time Incomplete->Sol_Incomplete

Caption: Troubleshooting workflow for the Sandmeyer-type chlorination step.

Part 3: Saponification (Hydrolysis) of the Ester

The final step is the conversion of ethyl 2-chlorooxazole-4-carboxylate (2) to the target acid. While seemingly straightforward, this step can be problematic if not handled correctly.

Q4: During the final hydrolysis step, my yield is low and I have difficulty isolating the pure this compound. What is going wrong?

A4: The primary challenges in this step are incomplete hydrolysis and product degradation, particularly decarboxylation or hydrolytic ring-opening, which can be promoted by harsh conditions.[1][7]

  • Incomplete Hydrolysis: The saponification may not have gone to completion. Solution: Monitor the reaction using TLC until all the starting ester has been consumed. A common method is using sodium hydroxide in ethanol at room temperature.[1]

  • Product Degradation: Oxazole rings, especially when substituted with functional groups, can be sensitive to strong acid or base and high temperatures.[7] Overly aggressive conditions (e.g., refluxing in strong base for extended periods) can lead to the opening of the oxazole ring or decarboxylation (loss of the -COOH group).[1] Solution: Employ mild conditions, such as NaOH in an ethanol/water mixture at room temperature, and limit the reaction time to what is necessary for complete conversion of the ester.

  • Difficult Isolation: The product is an acid, and its isolation relies on its solubility properties. Solution:

    • After hydrolysis, the product exists as its carboxylate salt (e.g., sodium salt) in the reaction mixture. First, remove the organic solvent (e.g., ethanol) under reduced pressure.

    • Dissolve the residue in water and perform a wash with an organic solvent (like ethyl acetate or ether) to remove any unreacted ester or neutral byproducts.

    • Cool the aqueous layer in an ice bath and slowly acidify with a cold, dilute acid (e.g., 1M HCl) until the pH is around 2-3.[7] Adding the acid too quickly can cause localized heating and potential degradation.

    • The desired carboxylic acid should precipitate out of the aqueous solution as a solid. It can then be collected by filtration, washed with cold water, and dried.

References

  • Ozaki, Y., et al. (1983).Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-24.
  • Bakulev, V. A., et al. (2019).Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.
  • Wikipedia (n.d.).Sandmeyer reaction.
  • Organic Chemistry Portal (n.d.).Synthesis of 1,3-oxazoles.
  • BYJU'S (n.d.).Sandmeyer Reaction Mechanism.
  • Vedejs, E., & Barta, N. S. (2002).Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907.
  • Organic Chemistry Portal (n.d.).Sandmeyer Reaction.
  • Master Organic Chemistry (2018).Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

identifying and removing byproducts from 2-Chlorooxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorooxazole-4-carboxylic acid (CAS 706789-07-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We provide in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the rationale behind key procedural choices to ensure a high-purity final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-stage process starting from diethyl malonate. This pathway involves the formation of an oxime, a critical cyclization/chlorination step, and a final hydrolysis. Each stage presents unique challenges and potential for byproduct formation, which this guide will address.

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions & Troubleshooting by Stage

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.

Stage 1: Oximation of Diethyl Malonate

Question 1: My oximation reaction is incomplete, and I see significant starting material remaining by TLC/NMR. What is causing this?

Answer: Incomplete oximation is typically due to issues with the nitrosating agent or reaction conditions. The reaction of diethyl malonate with sodium nitrite under acidic conditions (like acetic acid) generates nitrous acid (in situ), which then forms the oxime.

  • Causality: Low temperature can slow the formation of nitrous acid, while too high a temperature can cause it to decompose. The pH must be acidic enough to generate HNO₂, but not so strong as to cause degradation of the starting material or product.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is maintained at a low temperature (0-5 °C) during the addition of sodium nitrite to prevent nitrous acid decomposition.

    • Addition Rate: Add the sodium nitrite solution slowly below the surface of the reaction mixture to ensure it reacts before decomposing.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to drive the reaction to completion.

    • Purity of Reagents: Ensure the diethyl malonate and sodium nitrite are of high purity.

Stage 2: Cyclization and Chlorination with Phosphorus Pentachloride (PCl₅)

This is the most critical stage for byproduct formation. The reaction involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by cyclization and concomitant chlorination.

Question 2: My main product is contaminated with a significant amount of phosphorus-containing impurities. How do I identify and remove them?

Answer: Phosphorus pentachloride (PCl₅) is an effective cyclizing and chlorinating agent, but it generates byproducts like phosphoryl chloride (POCl₃) and, upon reaction with any moisture, phosphoric acid.[1]

  • Identification: Phosphorus-containing residues are often non-volatile, acidic, and can appear as baseline noise or broad peaks in HPLC. ³¹P NMR is the definitive method for their identification.

  • Mechanism of Formation: PCl₅ + R-COOH → POCl₃ + R-COCl + HCl PCl₅ + H₂O → POCl₃ + 2 HCl[1]

  • Removal Protocol:

    • Quenching: After the reaction is complete (monitored by TLC/GC), the mixture should be carefully and slowly quenched by pouring it onto crushed ice or ice-water. This hydrolyzes the excess PCl₅ and POCl₃ to water-soluble phosphoric acid.[1]

    • Extraction: Extract the product (Ethyl 2-chlorooxazole-4-carboxylate) into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Aqueous Wash: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize HCl and phosphoric acid), and finally with brine.

    • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 3: I've isolated a byproduct with a different connectivity, suggesting a rearrangement has occurred. What is it and why did it form?

Answer: You have likely formed a byproduct from a Beckmann rearrangement , a classic side reaction of oximes when treated with acids or reagents like PCl₅.[2] Instead of the intended cyclization to form the oxazole, the oxime rearranges to form an N-substituted amide.

Byproduct_Formation cluster_main Desired Pathway cluster_side Side Reaction Start Diethyl 2-(hydroxyimino)malonate PCl5 PCl₅ Desired Ethyl 2-chlorooxazole-4-carboxylate Start->Desired Cyclization/ Chlorination Side Beckmann Rearrangement Product (Amide) Start->Side Rearrangement Purification_Logic Start Crude Product (Solid) Q1 Major Impurity: Unreacted Ester? Start->Q1 P1 Perform Acid-Base Extraction Q1->P1 Yes Q2 Minor Impurities Present? Q1->Q2 No P1->Q2 P2 Perform Recrystallization Q2->P2 Yes End High-Purity Product Q2->End No P2->End

Sources

common side reactions during the chlorination of oxazole rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the chlorination of oxazole rings. Our aim is to equip you with the expertise to anticipate, diagnose, and mitigate these challenges in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction is yielding a significant amount of ring-opened byproducts. What is causing this, and how can I prevent it?

Answer:

Ring-opening is a prevalent side reaction during the electrophilic chlorination of oxazoles, particularly when using highly reactive chlorinating agents or under harsh reaction conditions. The oxazole ring, while aromatic, is susceptible to cleavage due to the presence of two heteroatoms, which can lead to the formation of undesired acyclic products.

Causality and Mechanism:

The mechanism of ring-opening often involves an initial electrophilic attack of a chlorine species (Cl⁺) on the oxazole ring, typically at the C4 or C5 position, which are the most electron-rich. This forms a chlorinated intermediate. Subsequent nucleophilic attack, often by the counter-ion of the chlorinating agent or other nucleophiles present in the reaction mixture, can initiate ring cleavage. For instance, with N-chlorosuccinimide (NCS), the succinimide anion can act as a nucleophile.

A plausible mechanism for ring-opening is depicted below:

ring_opening Oxazole Substituted Oxazole Intermediate Chlorinated Intermediate Oxazole->Intermediate Electrophilic Attack ChlorinatingAgent Electrophilic Chlorinating Agent (e.g., NCS) ChlorinatingAgent->Intermediate RingOpened Ring-Opened Product Intermediate->RingOpened Nucleophilic Attack & Ring Cleavage Nucleophile Nucleophile (e.g., Succinimide anion) Nucleophile->RingOpened

Caption: Proposed mechanism for ring-opening during oxazole chlorination.

Diagnostic Protocol:

  • Reaction Monitoring: Closely monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of multiple new spots or peaks, especially those with significantly different polarities or unexpected mass-to-charge ratios, can indicate the formation of ring-opened byproducts.

  • Spectroscopic Analysis: If you isolate the byproduct, use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to identify characteristic signals of acyclic structures, such as the absence of the oxazole ring protons and the appearance of new aldehydic, ketonic, or nitrile functionalities.

Mitigation Strategies:

  • Choice of Chlorinating Agent: Opt for a milder chlorinating agent. N-chlorosuccinimide (NCS) is generally less reactive than sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃).

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the rate of the ring-opening side reaction.

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent to minimize side reactions.

  • Solvent Selection: Employ a non-nucleophilic solvent to prevent its participation in ring-opening. Dichloromethane or chloroform are often suitable choices.

Question 2: I am observing the formation of di- and tri-chlorinated products. How can I improve the selectivity for mono-chlorination?

Answer:

Over-chlorination is a common issue when the desired mono-chlorinated oxazole is more reactive towards electrophilic substitution than the starting material. This can also occur with the use of highly reactive chlorinating agents or an excess of the reagent.[1][2]

Causality and Mechanism:

The introduction of a chlorine atom onto the oxazole ring can, in some cases, further activate the ring towards subsequent electrophilic attack, leading to the formation of poly-chlorinated products. The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism.

over_chlorination Oxazole Oxazole MonoChloro Mono-chlorinated Oxazole Oxazole->MonoChloro First Chlorination DiChloro Di-chlorinated Oxazole MonoChloro->DiChloro Second Chlorination (often faster) ChlorinatingAgent Cl+ ChlorinatingAgent->MonoChloro ChlorinatingAgent->DiChloro

Caption: Stepwise pathway leading to over-chlorination of the oxazole ring.

Diagnostic Protocol:

  • LC-MS Analysis: This is the most effective technique for identifying over-chlorinated products. Look for peaks corresponding to the mass of your desired product plus the mass of one or more additional chlorine atoms (approximately 34 or 36 m/z units higher per chlorine atom, considering isotopic distribution).

  • NMR Spectroscopy: The ¹H NMR spectrum of the crude reaction mixture may show a decrease in the number of aromatic protons on the oxazole ring and the appearance of new signals in the aromatic region with different coupling patterns.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A good starting point is to use 1.0 to 1.1 equivalents.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent at all times. This can be achieved using a syringe pump for liquid reagents or by adding solid reagents in small portions.

  • Lower Temperature: Conducting the reaction at a reduced temperature will decrease the overall reaction rate and can improve selectivity.

  • Milder Reagent: Use a less reactive chlorinating agent. For example, if you are using SO₂Cl₂, consider switching to NCS.

Question 3: My oxazole has an alkyl substituent, and I am observing chlorination on the side chain. How can I achieve selective ring chlorination?

Answer:

Side-chain chlorination can compete with ring chlorination, especially when using reagents that can generate radical species, such as sulfuryl chloride (SO₂Cl₂) under radical initiation conditions (e.g., with AIBN or light).

Causality and Mechanism:

Radical chlorination of the side chain can occur via a free-radical chain mechanism. This is a different pathway from the electrophilic aromatic substitution on the oxazole ring.

side_chain_chlorination cluster_ring Ring Chlorination (Ionic) cluster_side_chain Side-chain Chlorination (Radical) AlkylOxazole1 Alkyl-substituted Oxazole RingChloro Ring-chlorinated Product AlkylOxazole1->RingChloro Electrophile Cl+ Electrophile->RingChloro AlkylOxazole2 Alkyl-substituted Oxazole SideChainChloro Side-chain Chlorinated Product AlkylOxazole2->SideChainChloro Radical Cl• Radical->SideChainChloro

Caption: Competing pathways of ionic ring chlorination and radical side-chain chlorination.

Diagnostic Protocol:

  • ¹H NMR Spectroscopy: Side-chain chlorination will result in a downfield shift of the protons on the alkyl group and a change in their multiplicity. For example, a methyl group signal will be replaced by a chloromethyl signal at a lower field.

  • Mass Spectrometry: The mass spectrum will show the same mass for the side-chain chlorinated product as for the ring-chlorinated product, so this technique is best used in conjunction with NMR or after separation.

Mitigation Strategies:

  • Avoid Radical Conditions: If using SO₂Cl₂, avoid radical initiators like AIBN or exposure to UV light. Running the reaction in the dark can also help.

  • Use an Ionic Chlorinating Agent: N-chlorosuccinimide (NCS) typically reacts via an ionic mechanism and is less likely to cause side-chain chlorination.

  • Protecting Groups: In some cases, it may be necessary to protect the alkyl group if it is particularly susceptible to radical chlorination. However, this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for oxazole rings, and how do they compare?

A1: The choice of chlorinating agent is crucial for a successful reaction. The three most common reagents are N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃).

ReagentReactivityCommon Side ReactionsBest For
N-Chlorosuccinimide (NCS) MildRing-opening (less common), Over-chlorinationMono-chlorination of activated oxazoles
**Sulfuryl Chloride (SO₂Cl₂) **Moderate to HighRing-opening, Over-chlorination, Side-chain chlorination (radical conditions)Chlorination of less reactive oxazoles
Phosphorus Oxychloride (POCl₃) HighRing-opening, Dehydration, RearrangementsDeoxychlorination of oxazolones

Q2: How does the substitution pattern on the oxazole ring affect the chlorination reaction?

A2: The electronic and steric properties of the substituents on the oxazole ring have a profound impact on the outcome of the chlorination reaction.

  • Electronic Effects: Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups activate the ring towards electrophilic substitution and generally direct the incoming chlorine atom to the C4 or C5 position.[3] Electron-withdrawing groups (EWGs) like nitro, cyano, or ester groups deactivate the ring, making chlorination more difficult and often requiring harsher conditions, which can increase the likelihood of side reactions.

  • Steric Effects: Bulky substituents can hinder the approach of the chlorinating agent to adjacent positions. For example, a large group at the C2 position may favor chlorination at the C5 position over the C4 position due to steric hindrance.

Q3: What is a general workflow for optimizing an oxazole chlorination reaction to minimize side products?

A3: A systematic approach to optimization is key. The following workflow can be used as a starting point:

optimization_workflow Start Define Goal: Mono-chlorination of Substituted Oxazole Reagent Step 1: Reagent Screening (e.g., NCS vs. SO₂Cl₂) Start->Reagent Solvent Step 2: Solvent Screening (e.g., DCM, Chloroform, Acetonitrile) Reagent->Solvent Temperature Step 3: Temperature Optimization (e.g., RT, 0°C, -78°C) Solvent->Temperature Stoichiometry Step 4: Stoichiometry & Addition Rate (e.g., 1.1 eq slow addition) Temperature->Stoichiometry Analysis Analyze Results (LC-MS, NMR) Stoichiometry->Analysis Analysis->Reagent Re-evaluate Optimized Optimized Conditions Analysis->Optimized Desired Selectivity Achieved

Caption: A general workflow for the optimization of oxazole chlorination reactions.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL not available)
  • new chemistry of oxazoles. (URL not available)
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Europe PMC. [Link]
  • Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-5. [Link]
  • Strategies for mitigating chlorinated disinfection byproducts in wastewater tre
  • Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorin
  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023).
  • Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. (2021).
  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. (2010).
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). MDPI. [Link]
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).
  • An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents. (2016).
  • Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. (2014).
  • Zhang, Y., & Handy, S. T. (2008). A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. The Open Organic Chemistry Journal, 2, 58-64. [Link]

Sources

Technical Support Center: Assessing the Stability and Degradation of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorooxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this versatile heterocyclic building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is a moderately stable compound, but its stability can be compromised by several factors due to its specific functional groups. The primary concerns are:

  • Hydrolysis: The 2-chloro substituent makes the C2 position of the oxazole ring highly electrophilic and susceptible to nucleophilic attack by water, especially under basic or acidic conditions.[1] This can lead to the replacement of the chlorine atom.

  • Decarboxylation: Like many heterocyclic carboxylic acids, this molecule can lose carbon dioxide (CO₂), particularly when exposed to heat.[2]

  • Photodegradation: Chloro-substituted heterocyclic compounds can be sensitive to UV light, which may induce dehalogenation.[3][4]

  • Ring Instability: The oxazole ring itself, while aromatic, can be prone to ring-opening under harsh conditions such as strong acids, bases, or potent oxidizing agents.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain the integrity of the compound, it is crucial to minimize exposure to moisture, heat, and light. We recommend the following:

  • Short-term storage: Store at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture.[6]

  • Long-term storage: For extended periods, store at 2-8°C in a dark, tightly sealed container under an inert atmosphere.

Q3: What are the initial signs of degradation?

A3: Degradation can manifest in several ways. Visually, you might observe a color change in the solid material (e.g., from off-white to yellow or brown). Analytically, the most reliable indicators are the appearance of new peaks and a decrease in the main peak's area/purity in chromatographic analyses like HPLC or LC-MS.

Q4: What are the main incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong bases, and strong acids, as they are known to promote the degradation of similar heterocyclic structures.[7] Nucleophiles, in general, may react with the 2-chloro position.

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section is formatted to directly address specific problems you might encounter during your experiments, providing explanations for the root cause and actionable solutions.

Issue 1: Inconsistent results or low yield in reactions using this compound as a starting material.

  • Question: My reaction yields are variable, and I suspect the starting material's quality. How can I confirm this and what should I do?

  • Answer:

    • Root Cause Analysis: The most likely cause is the degradation of your this compound stock. As discussed, hydrolysis and decarboxylation are potential non-obvious degradation pathways that can reduce the purity of the starting material.

    • Troubleshooting Steps:

      • Purity Confirmation: Before each use, verify the purity of the starting material using a quick analytical check, such as HPLC-UV or ¹H NMR. Compare the results to the certificate of analysis of a fresh batch.

      • Use Fresh Stock: If degradation is suspected, use a freshly opened container of the compound.

      • Aliquoting: For frequently used material, consider aliquoting the solid into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air and moisture.

      • Re-purification: If necessary, the material can be re-purified, for example, by recrystallization from a suitable solvent system, though this should be a last resort.

Issue 2: Appearance of an unexpected, more polar peak in my HPLC chromatogram during a stability study in an aqueous buffer.

  • Question: I am running a stability test in a neutral aqueous buffer, and a new, earlier-eluting peak is growing over time. What could this be?

  • Answer:

    • Root Cause Analysis: An earlier-eluting (more polar) peak in a reversed-phase HPLC system suggests the formation of a more polar degradant. Given the structure, this is very likely the hydrolysis product, 2-hydroxyoxazole-4-carboxylic acid . The replacement of the chlorine atom with a hydroxyl group significantly increases the compound's polarity.

    • Troubleshooting & Confirmation:

      • LC-MS Analysis: The most direct way to identify this impurity is through LC-MS. The expected mass of the hydrolysis product (C₄H₃NO₄) is 129.006 g/mol . Look for the corresponding [M-H]⁻ ion at m/z 128.00 in negative ion mode or [M+H]⁺ at m/z 130.01 in positive ion mode.

      • Forced Hydrolysis: To confirm, intentionally degrade a small sample of the parent compound by gently warming it in a slightly basic aqueous solution (e.g., pH 9 buffer). The resulting chromatogram should show a significant increase in the peak corresponding to your unknown degradant.

Issue 3: I am observing a loss of mass balance in my stability study, especially at elevated temperatures.

  • Question: During a thermal stress study (e.g., 60°C), the peak area of my parent compound is decreasing, but I don't see a corresponding increase in any single degradation peak. Why is my mass balance poor?

  • Answer:

    • Root Cause Analysis: This scenario strongly suggests the formation of a volatile or poorly UV-active degradation product. The most probable culprit is decarboxylation , leading to the formation of 2-chlorooxazole . This smaller, less polar, and potentially more volatile compound might not be well-retained on your HPLC column or could have a significantly different UV absorbance maximum, making it difficult to detect with your current method.

    • Troubleshooting Steps:

      • Method Modification: Adjust your HPLC method to better retain less polar compounds. This could involve using a less polar mobile phase (higher organic content) or a shallower gradient.

      • Change Detection Wavelength: Analyze your samples at a lower UV wavelength (e.g., 210-220 nm) where smaller heterocyclic fragments are more likely to absorb.

      • GC-MS Analysis: The most effective way to detect a volatile degradant like 2-chlorooxazole is by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the headspace over the heated sample or of an organic extract of the sample.

Part 3: Experimental Protocols & Workflows

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[8]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often faster than acid hydrolysis for such compounds.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A dark control should be kept under the same conditions.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Workflow for Identifying Degradation Pathways

G Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid/solution) Thermal->HPLC Photo Photostability (ICH Q1B light exposure) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS P_Hydrolysis Hydrolysis (2-hydroxy product) LCMS->P_Hydrolysis Mass = 129 P_Decarbox Decarboxylation (2-chlorooxazole) LCMS->P_Decarbox Mass = 103.5 (Cl isotope pattern) (Detected by GC-MS) P_Photo Photodechlorination (oxazole-4-carboxylic acid) LCMS->P_Photo Mass = 113 P_RingOpen Ring Opening (Acyclic fragments) LCMS->P_RingOpen Other masses

Caption: Workflow for forced degradation and pathway identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.[10][11]

Starting Point for Method Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD), monitoring at 254 nm and collecting spectra from 200-400 nm to assess peak purity.

  • Injection Volume: 10 µL.

Method Optimization & Validation:

  • Specificity: Inject the stressed samples from Protocol 1. The method is considered specific if all degradation product peaks are baseline-resolved from the parent peak and from each other. Use the DAD to check for peak purity.

  • Linearity, Accuracy, Precision: Perform these validation experiments according to ICH Q2(R1) guidelines.

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic modifier composition) to ensure the method remains reliable under slight variations.

Part 4: Potential Degradation Pathways

Based on the chemical structure and reactivity of the oxazole ring, the following degradation pathways are proposed.

Degradation Pathway Diagram

G cluster_products Potential Degradation Products Parent This compound (C₄H₂ClNO₃) Hydrolysis 2-Hydroxyoxazole-4-carboxylic acid Parent->Hydrolysis H₂O (Acid/Base) Decarbox 2-Chlorooxazole Parent->Decarbox Heat (Δ) - CO₂ Photo Oxazole-4-carboxylic acid Parent->Photo UV Light (hν) (Dechlorination) RingOpen Acyclic Products (e.g., amides, esters) Parent->RingOpen Strong Acid/Base or Oxidant

Caption: Predicted degradation pathways of the target molecule.

Summary of Degradation Products
Degradation PathwayStress ConditionProbable ProductKey Analytical Observation
Hydrolysis Acidic or Basic pH, Moisture2-Hydroxyoxazole-4-carboxylic acidMore polar peak in RP-HPLC; Mass of 129.0 g/mol .
Decarboxylation High Temperature2-ChlorooxazoleLess polar, volatile product; Poor mass balance in HPLC; Detectable by GC-MS.
Photodechlorination UV/Visible LightOxazole-4-carboxylic acidProduct with mass of 113.0 g/mol ; Shift in retention time.
Ring Opening Harsh Acid/Base, OxidationVarious acyclic fragmentsMultiple, often poorly characterized peaks; Loss of aromatic UV spectrum.

By understanding these potential stability issues and armed with robust troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their work with this compound.

References

  • Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. (n.d.). Physical Chemistry Chemical Physics. [Link]
  • Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. (n.d.). Physical Chemistry Chemical Physics. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. (2009). Photochemistry and Photobiology. [Link]
  • Oxazole - Wikipedia. (n.d.). Wikipedia. [Link]
  • Nucleophilic substitution - Wikipedia. (n.d.). Wikipedia. [Link]
  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Stability Indicating HPLC Method Development and Valid
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences. [Link]
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). PMC - NIH. [Link]
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. (n.d.). ChemRxiv. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Chlorooxazole-4-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chlorooxazole-4-carboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent electronic properties of the 2-chlorooxazole core, combined with the presence of a base-sensitive ester functionality, present unique challenges that require careful consideration of catalyst, ligand, and reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound esters so challenging?

The primary challenges stem from two key aspects of the substrate:

  • The 2-chlorooxazole moiety: As an electron-deficient heterocyclic chloride, the C-Cl bond at the 2-position is notoriously difficult to activate for oxidative addition to the palladium catalyst, which is the rate-determining step in the catalytic cycle.[1] This sluggish reactivity often requires more forcing conditions, which can lead to undesirable side reactions.

  • The ester functionality: The ester group at the 4-position is susceptible to hydrolysis under the basic conditions required for the Suzuki-Miyaura coupling. This can lead to the formation of the corresponding carboxylic acid, which may complicate purification and potentially undergo decarboxylation under elevated temperatures.

Q2: What is the best initial catalyst and ligand combination to screen for this reaction?

For the coupling of electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are the most reliable starting point.[2] Specifically, we recommend beginning with a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a biarylphosphine ligand from the Buchwald family, such as XPhos or SPhos .[3][4] These ligands are known to accelerate the oxidative addition of aryl chlorides.[5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[6][7]

Q3: How can I prevent the hydrolysis of my ester during the reaction?

Ester hydrolysis is a significant concern. To mitigate this, the choice of base is critical. Instead of strong bases like sodium hydroxide or potassium hydroxide, opt for milder inorganic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices.[8] For particularly sensitive esters, anhydrous potassium fluoride (KF) can be an excellent alternative, as it is known to promote the reaction while minimizing ester cleavage.[9] Running the reaction under anhydrous conditions, if possible, will also help to prevent hydrolysis.

Q4: I'm observing significant amounts of dehalogenated starting material (2-H-oxazole-4-carboxylic acid ester). What is causing this and how can I stop it?

Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride species, which can arise from trace amounts of water, the solvent, or even the amine impurities in some bases. To minimize dehalogenation:

  • Ensure strictly anhydrous conditions: Thoroughly dry all solvents and reagents.

  • Use a high-purity, non-protic solvent: Dioxane or toluene are generally good choices.

  • Select a non-coordinating base: K₃PO₄ or Cs₂CO₃ are preferable to amine-based organic bases.

  • Optimize the ligand: Bulky ligands like XPhos and SPhos can often suppress dehalogenation by sterically hindering the approach of hydride sources to the palladium center.

Q5: My reaction is sluggish and gives low yields. What are the first parameters I should adjust?

For sluggish reactions, a systematic approach to optimization is key:

  • Increase Temperature: Carefully increasing the reaction temperature in increments (e.g., from 80 °C to 100 °C) can significantly accelerate the rate-limiting oxidative addition step. However, be mindful of potential ester degradation or decarboxylation at very high temperatures.

  • Screen Ligands: If your initial ligand is not effective, screen other bulky, electron-rich phosphines (e.g., if you started with XPhos, try SPhos or RuPhos).

  • Change the Base: If you are using a mild base like KF and the reaction is slow, consider moving to a stronger, yet still ester-compatible, base like K₃PO₄.

  • Solvent System: While aprotic solvents are generally preferred, in some cases, a polar aprotic solvent like DMF or the addition of a small amount of water can improve the solubility of the base and accelerate the reaction. This should be approached with caution due to the risk of ester hydrolysis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound esters.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst or ligand. 2. Insufficiently reactive catalyst system for the C-Cl bond activation. 3. Poor quality boronic acid/ester.1. Use fresh, high-purity catalyst and ligand. Consider using a pre-formed catalyst complex for better reproducibility. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[10] 3. Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).
Significant Ester Hydrolysis 1. Base is too strong. 2. Presence of water in the reaction. 3. Prolonged reaction time at high temperature.1. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or anhydrous KF.[9] 2. Ensure all solvents and reagents are rigorously dried. 3. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Protodeboronation of Boronic Acid 1. Presence of water and a strong base. 2. High reaction temperature.1. Use anhydrous conditions where possible. 2. Employ a milder base. 3. Use the boronic acid as its more stable pinacol ester derivative.
Decarboxylation of the Product 1. High reaction temperatures.1. Attempt the reaction at the lowest effective temperature. 2. If high temperatures are necessary, minimize the reaction time.
Formation of Homocoupled Boronic Acid 1. Presence of oxygen in the reaction.1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol outlines a parallel screening approach to identify the optimal catalyst and ligand for the Suzuki coupling of a this compound ester.

Materials:

  • This compound ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., XPhos, SPhos, RuPhos) (4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To an array of oven-dried reaction vials equipped with stir bars, add the this compound ester and the arylboronic acid.

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the respective ligand to each vial.

  • Add the base to each vial.

  • Add the anhydrous, degassed solvent to each vial.

  • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Optimized Procedure based on Screening Results

This protocol is an example of an optimized procedure based on successful screening results, using a pre-formed catalyst for improved reproducibility.

Materials:

  • This compound ester (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound ester, arylboronic acid, XPhos Pd G2, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
Palladium Source Ligand Base Solvent Temperature (°C) Notes
Pd(OAc)₂XPhosK₂CO₃1,4-Dioxane100A robust starting point for electron-deficient chlorides.
Pd₂(dba)₃SPhosK₃PO₄Toluene100SPhos can sometimes offer improved reactivity over XPhos. K₃PO₄ is a stronger base that may be necessary.
Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane100RuPhos is another excellent choice for challenging couplings. Cs₂CO₃ offers good solubility.
[Pd(IPr)Cl₂]₂-K₂CO₃Toluene100An example of an NHC precatalyst that can be highly effective.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)L₂-X PdII->OxAdd Transmetalation Transmetalation Transmetalation->PdII Base Base (e.g., K₂CO₃) BoronicAcid R²B(OH)₂ Base->BoronicAcid Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII_R2->Transmetalation RedElim->PdII_R2 Product R¹-R² Product->RedElim RX R¹-X (2-Chlorooxazole ester) RX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckTemp Increase Temperature (80°C -> 100°C -> 120°C) Start->CheckTemp SideReaction Side Reaction Observed (Hydrolysis, Dehalogenation) Start->SideReaction ScreenLigand Screen Ligands (XPhos, SPhos, RuPhos, NHC) CheckTemp->ScreenLigand No Improvement Success Successful Coupling CheckTemp->Success Improvement ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) ScreenLigand->ScreenBase No Improvement ScreenLigand->Success Improvement CheckReagents Check Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) ScreenBase->CheckReagents No Improvement ScreenBase->Success Improvement Anhydrous Ensure Anhydrous Conditions MilderBase Use Milder Base (KF) SideReaction->MilderBase Ester Hydrolysis AnhydrousSide Strictly Anhydrous Conditions SideReaction->AnhydrousSide Dehalogenation MilderBase->Success AnhydrousSide->Success

Caption: A decision tree for troubleshooting the Suzuki coupling of this compound esters.

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro, 6-azaindole. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid - ResearchG
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • (PDF)
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes - ChemRxiv. [Link]
  • trans-Dichlorobis(XPhos)palladium(II)
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public
  • Suzuki help : r/Chempros - Reddit. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. [Link]
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
  • Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues - Sciforum : Event management pl
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.
  • (PDF)
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchG
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P

Sources

Technical Support Center: Amidation Reactions of 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-chlorooxazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of its amidation, ensuring successful synthesis of your target molecules.

Troubleshooting Guide: Overcoming Failed Amidation Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction shows no or very low conversion of this compound. What are the likely causes?

Low or no consumption of the starting carboxylic acid is a common issue that typically points to inadequate activation of the carboxyl group or problems with the nucleophilicity of your amine.[1]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[2] The electron-withdrawing nature of the 2-chlorooxazole ring may influence the reactivity of the carboxylic acid.

    • Solution: Ensure your coupling reagent is added in the correct stoichiometry (typically 1.0-1.5 equivalents).[1] Consider pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] For particularly stubborn cases, conversion to the acyl chloride may be necessary.[2]

  • Amine Deactivation: A competing acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium salt.[2][3]

    • Solution: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and free the amine to act as a nucleophile.[4] Use of at least 2.0 equivalents of the base is a common practice.[1]

  • Steric Hindrance: Bulky substituents on either the this compound or the amine can physically impede the reaction.[1]

    • Solution: If steric hindrance is suspected, switching to a more potent coupling reagent like HATU or employing a less sterically demanding protocol, such as conversion to the acyl fluoride, may be beneficial.[5]

Question 2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

The formation of byproducts in amidation reactions is often related to the choice of coupling agent and reaction conditions.

Common Byproducts & Mitigation Strategies:

  • N-acylurea Formation: When using carbodiimide coupling agents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6][7]

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[1][6]

  • Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride.[6] While this anhydride can still react with the amine, it can complicate the reaction kinetics and purification.

  • Hydrolysis of the 2-Chloro Group: The chloro substituent on the oxazole ring could be susceptible to hydrolysis, especially under prolonged reaction times or in the presence of water.[8][9]

    • Solution: It is imperative to use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid intermediate and potentially the 2-chloro substituent.[1][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the amidation of this compound.

What are the recommended coupling agents for the amidation of this compound?

The choice of coupling reagent is critical for a successful amidation.[1] Several classes of reagents are commonly used, each with its own advantages and disadvantages.

Coupling Agent ClassExamplesStrengthsConsiderations
Carbodiimides DCC, EDC, DIC[11]Cost-effective and widely used.[12]Can lead to N-acylurea byproduct formation; racemization is a risk with chiral substrates.[6][13]
Phosphonium Salts PyBOP, PyAOP[14]High reactivity, suitable for sterically hindered substrates.Can be more expensive; byproducts can complicate purification.
Uronium/Aminium Salts HBTU, HATU, TBTU[14]Highly efficient with fast reaction times and low racemization.[13] HATU is particularly effective for challenging couplings.[15]More costly than carbodiimides.
How can I effectively purify the final amide product?

Purification strategies depend on the properties of your product and the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup can remove many common impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic byproducts.[16]

  • Chromatography: Silica gel column chromatography is a common method for purifying amide products. The choice of solvent system will depend on the polarity of your compound.

  • Recrystallization: If the amide product is a solid, recrystallization can be a highly effective purification technique, often providing very pure material.[17] Common solvents to try include ethanol, acetonitrile, or 1,4-dioxane.[17]

Experimental Protocols

Protocol 1: General Amidation using HATU

This protocol is a robust starting point for the amidation of this compound.

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Amidation Workflow

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start Dissolve this compound in anhydrous solvent Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->Add_Coupling_Reagent Pre-activation Stir for 15-30 min (Pre-activation) Add_Coupling_Reagent->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify Final_Product Isolated Amide Product Purify->Final_Product

Caption: A typical workflow for the amidation of this compound.

Troubleshooting Logic Diagram

G Start Amidation Reaction Failed Check_Conversion Low/No Conversion of Starting Acid? Start->Check_Conversion Check_Byproducts Significant Byproducts Observed? Start->Check_Byproducts Inadequate_Activation Inadequate_Activation Check_Conversion->Inadequate_Activation Yes N_Acylurea N_Acylurea Check_Byproducts->N_Acylurea Yes Amine_Deactivation Amine Deactivation? Add_Base Ensure sufficient non-nucleophilic base is used Amine_Deactivation->Add_Base Yes Increase_Coupling_Reagent Increase coupling reagent stoichiometry or pre-activate Hydrolysis Hydrolysis of 2-Chloro Group? Anhydrous_Conditions Use anhydrous solvents and reagents Hydrolysis->Anhydrous_Conditions Yes Add_Additive Add HOBt or OxymaPure Inadequate_Activation->Amine_Deactivation No Inadequate_Activation->Increase_Coupling_Reagent Yes N_Acylurea->Hydrolysis No N_Acylurea->Add_Additive Yes

Caption: A decision tree for troubleshooting failed amidation reactions.

References

  • Fisher Scientific. Amide Synthesis. [Link]
  • StudySmarter. Amide Reactions. [Link]
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Link]
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
  • Organic Chemistry Portal.
  • Aapptec Peptides. Carbodiimides and Additives. [Link]
  • National Institutes of Health.
  • ResearchGate. Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. [Link]
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]
  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • National Institutes of Health. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. [Link]
  • Wikipedia. Carbodiimide. [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • UCL Discovery.
  • ACS Publications. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
  • ResearchGate.
  • Reddit.
  • Reddit. amide coupling help. [Link]
  • Royal Society of Chemistry.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • ResearchGate. Why did my amide syntesis does not work? [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Reddit. Carbodiimide amide coupling reaction sideproduct. [Link]
  • Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A.
  • ResearchGate.
  • Reagentia. This compound. [Link]
  • Royal Society of Chemistry. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
  • Beilstein Journals. Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. [Link]
  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid C
  • MySkinRecipes. This compound. [Link]
  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]
  • Monash University. Organic reactions: Hydrolysis. [Link]
  • Der Pharma Chemica.
  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]
  • ResearchGate. (PDF)
  • Wikipedia. Hydrolysis. [Link]
  • National Institutes of Health.
  • SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]
  • National Institutes of Health. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

Sources

Technical Support Center: Scale-Up Production of 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 2-Chlorooxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to pilot and manufacturing scales. As a key building block in pharmaceutical and agrochemical research, robust and scalable production of this versatile intermediate is critical.[1] This document provides field-proven insights and troubleshooting guidance in a practical question-and-answer format to ensure the successful and efficient scale-up of your process.

Section 1: Synthesis and Reaction Control

The synthesis of this compound, while achievable at the lab scale, presents unique challenges upon scale-up, primarily related to reaction exothermicity, reagent addition, and maintaining optimal reaction conditions in larger vessels.

Frequently Asked Questions (FAQs): Synthesis

Q1: We are observing a significant drop in yield for the cyclization reaction when moving from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

A1: A drop in yield during scale-up is a common issue often attributed to mass and heat transfer limitations.[2] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.[2]

  • Causality: The synthesis of the oxazole ring can be exothermic, and the larger volume-to-surface area ratio of a 50L reactor makes heat dissipation less efficient compared to a 1L flask.[3] This can lead to temperature gradients within the reactor, causing decomposition of starting materials or the product. Inadequate mixing can also result in poor reaction kinetics.

  • Troubleshooting Protocol:

    • Characterize the Exotherm: Perform a reaction calorimetry study to understand the heat flow profile of the reaction. This will help in designing an appropriate cooling strategy for the larger vessel.

    • Optimize Agitation: The stirrer design and agitation speed are critical for maintaining a homogeneous reaction mixture.[2] Ensure that the agitation is sufficient to prevent solids from settling and to facilitate efficient heat transfer from the reaction mass to the reactor jacket. A switch from a magnetic stir bar to an overhead stirrer with a specifically designed impeller (e.g., pitched-blade turbine) is necessary.

    • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition strategy using a dosing pump. This will help to manage the exotherm and maintain a more consistent reaction temperature.

    • Solvent and Concentration Adjustment: A more dilute reaction mixture may be necessary at a larger scale to help control the exotherm and improve mixing.

Q2: We are seeing an increase in a specific impurity, which we suspect is a result of incomplete chlorination. How can we address this?

A2: Incomplete chlorination can result from several factors that are exacerbated at a larger scale, including poor mixing and localized consumption of the chlorinating agent.

  • Causality: The reaction of an amide precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) in a solvent such as dimethylformamide (DMF) can be highly exothermic and produce a viscous reaction mixture.[4][5] In a large reactor, poor mixing can lead to areas where the chlorinating agent is not effectively dispersed, resulting in incomplete reaction.

  • Troubleshooting Protocol:

    • Reverse Addition: Consider adding the amide precursor to the chlorinating agent solution to ensure that the amide is always in the presence of an excess of the chlorinating agent.

    • Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. A temperature that is too low can slow down the reaction rate, while a temperature that is too high can promote side reactions.

    • In-Process Monitoring: Utilize in-process analytical techniques, such as HPLC or UPLC, to monitor the consumption of the starting material and the formation of the product and impurities.[6][7][8] This will allow you to determine the optimal reaction time and ensure complete conversion.

Section 2: Impurity Profile and Management

Changes in the impurity profile are a common challenge during scale-up. Understanding the origin of these impurities is key to developing effective control strategies.

Frequently Asked Questions (FAQs): Impurities

Q1: During our scale-up campaign, we've identified a new impurity that appears to be the decarboxylated version of our product. What causes this and how can we prevent it?

A1: The decarboxylation of heterocyclic carboxylic acids can be a significant issue, particularly at elevated temperatures.[9][10][11][12]

  • Causality: The oxazole ring, especially when substituted with a carboxylic acid group, can be susceptible to decarboxylation under thermal stress.[9] The prolonged heating times and potential for localized hot spots in a large-scale reactor can promote this side reaction. The presence of acidic or basic impurities can also catalyze decarboxylation.

  • Mitigation Strategies:

    • Temperature Control: Strictly control the reaction and work-up temperatures. Avoid prolonged exposure to high temperatures.

    • pH Control: During work-up and isolation, maintain a pH that ensures the stability of the carboxylic acid.

    • Solvent Selection: In some cases, the choice of solvent can influence the rate of decarboxylation. Consider screening alternative solvents that may allow for lower reaction or work-up temperatures. A study on the decarboxylation of indole-2-carboxylic acids found that sulfolane was an effective solvent for clean decarboxylation at high temperatures, highlighting the importance of solvent choice.[9]

Q2: We are struggling with the removal of a polar, water-soluble impurity during work-up. What are our options for large-scale purification?

A2: The removal of polar impurities from a polar product can be challenging. Standard lab-scale purification techniques like silica gel chromatography are often not economically viable at a manufacturing scale.

  • Purification Strategies:

    • Anti-Solvent Crystallization: This is a common technique for purifying APIs.[13] The crude product is dissolved in a solvent in which it is soluble, and then an "anti-solvent" in which the product is insoluble but the impurity is soluble is added to precipitate the pure product.

    • pH-Modulated Extraction: Since your product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then filtered.[14]

    • Recrystallization from a Different Solvent System: Systematically screen a variety of solvents and solvent mixtures to find a system that provides good discrimination between the product and the impurity.[14]

Parameter Lab Scale (1L) Pilot Scale (50L) Rationale for Change
Reaction Time 4 hours6-8 hoursSlower heat transfer and reagent addition rates at scale.[2]
Agitation Magnetic StirrerOverhead Stirrer (Pitched Blade)Ensures homogeneity and efficient heat transfer in a larger volume.[2]
Temperature Control Oil BathJacketed Reactor with ChillerProvides more precise and uniform temperature control.[3]
Purification Column ChromatographyRecrystallization / pH ExtractionScalable and more cost-effective for large quantities.[14]
Caption: Comparison of typical process parameters between lab and pilot scale.

Section 3: Product Isolation and Stability

The final steps of product isolation, including filtration, drying, and storage, are critical for ensuring the quality and stability of this compound.

Frequently Asked Questions (FAQs): Isolation and Stability

Q1: Our product is difficult to filter and dries into hard cakes, leading to handling issues. How can we improve the physical properties of the isolated solid?

A1: The physical properties of an active pharmaceutical ingredient (API), such as particle size and crystal habit, are critical for downstream processing.[15][16] These properties are largely influenced by the crystallization and isolation conditions.

  • Causality: Rapid precipitation or "crashing out" of the product during crystallization often leads to the formation of small, irregular particles that can be difficult to filter and handle. Agglomeration during drying can also be an issue.[15]

  • Improvement Strategies:

    • Controlled Crystallization: Employ a controlled cooling profile or a slow addition of anti-solvent to promote the growth of larger, more uniform crystals. Seeding the solution with a small amount of pure product can also help to control crystallization.[13]

    • Process Analytical Technology (PAT): Utilize PAT tools, such as in-line particle size analyzers (e.g., Focused Beam Reflectance Measurement - FBRM), to monitor and control the crystallization process in real-time.[6][7][8]

    • Optimized Drying: In an agitated filter dryer, the agitation speed, vacuum level, and jacket temperature should be carefully controlled to prevent agglomeration and degradation.[17]

Q2: What are the recommended storage conditions for this compound to prevent degradation?

A2: Based on its structure, this compound is likely susceptible to hydrolysis and decarboxylation, especially in the presence of moisture and at elevated temperatures.

  • Recommended Storage:

    • Temperature: Store in a cool, dry place. Refrigeration may be necessary for long-term storage.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

    • Container: Use well-sealed containers to prevent moisture ingress.

Visualizations

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Issues low_yield Low Yield Observed check_mixing Evaluate Agitation Efficiency low_yield->check_mixing check_temp Analyze Temperature Profile low_yield->check_temp check_reagents Verify Reagent Quality low_yield->check_reagents Increase Agitation / Redesign Impeller Increase Agitation / Redesign Impeller check_mixing->Increase Agitation / Redesign Impeller Improve Cooling / Slow Reagent Addition Improve Cooling / Slow Reagent Addition check_temp->Improve Cooling / Slow Reagent Addition Use Fresh Reagents Use Fresh Reagents check_reagents->Use Fresh Reagents impurity Impurity Detected characterize Characterize Impurity (MS, NMR) impurity->characterize decarboxylation Decarboxylation Product? characterize->decarboxylation other_impurity Other Impurity characterize->other_impurity Control Temperature Control Temperature decarboxylation->Control Temperature Optimize Crystallization Optimize Crystallization other_impurity->Optimize Crystallization

Caption: A decision-making workflow for troubleshooting common scale-up issues.

G precursor Amide Precursor chlorination Chlorination (POCl3/DMF) precursor->chlorination product This compound chlorination->product decarboxylation Decarboxylation (Heat) product->decarboxylation Side Reaction hydrolysis Ring Opening (H2O) product->hydrolysis Side Reaction impurity_decarboxy 2-Chlorooxazole decarboxylation->impurity_decarboxy impurity_hydrolysis Ring-Opened Impurity hydrolysis->impurity_hydrolysis

Caption: Simplified pathway showing the formation of key impurities.

References

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.).
  • Process analytical technology for crystallization of active pharmaceutical ingredients. (n.d.).
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.).
  • Process development of API crystallization: a model-driven approach - Technobis. (2024, October 1).
  • A continuous protodecarboxylation of heteroaromatic carboxylic acids in sulfolane. (n.d.).
  • Process analytical technology in Downstream-Processing of Drug Substances- A review. (2024, August 15).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.).
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • US20100174111A1 - Process for purification of aryl carboxylic acids - Google Patents. (n.d.).
  • The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. (n.d.).
  • Decarboxylation - Organic Chemistry Portal. (n.d.).
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
  • Tuning the Thermal Stability of Tetra‐o–chloroazobenzene Derivatives by Transforming Push‐Pull to Push‐Push Systems - ResearchGate. (2024, September 15).
  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.).
  • (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid † - ResearchGate. (2025, August 7).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Excess enthalpies of binary mixtures with endothermic-exothermic changes in mixing processes: Empirical correlations | Request PDF - ResearchGate. (2025, August 8).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9).
  • Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration | Semantic Scholar. (2016, January 15).
  • Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer | Request PDF - ResearchGate. (2025, August 7).
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. (2020, October 19).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (2020, March 31).
  • Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling | Organic Process Research & Development - ACS Publications. (2022, December 6).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26).
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5).

Sources

Technical Support Center: Analytical Techniques for 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical determination of 2-Chlorooxazole-4-carboxylic acid (CAS: 706789-07-3). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, quality control analysts, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to achieve accurate and robust purity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable primary analytical technique for determining the purity of this compound?

A: The recommended primary method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers excellent resolution for separating the main compound from potential impurities. Given the acidic nature of the analyte, careful control of the mobile phase pH is critical to ensure good peak shape and reproducible retention times.[1][2]

Q2: What are the expected challenges when developing an HPLC method for this compound?

A: Due to the carboxylic acid functional group, the primary challenge is often peak tailing. This occurs from secondary interactions between the analyte and active silanol groups on the silica-based stationary phase.[2] Additionally, as a halogenated heterocyclic compound, careful selection of the stationary phase and mobile phase is necessary to resolve it from structurally similar impurities that may arise during synthesis.[3]

Q3: Is Gas Chromatography (GC) a suitable technique for this analyte?

A: GC is generally not suitable for the direct analysis of this compound. The carboxylic acid group makes the molecule highly polar and non-volatile, leading to poor chromatographic performance. Analysis by GC would require a derivatization step to convert the carboxylic acid into a more volatile ester, which adds complexity and potential for analytical error.

Q4: What are the most important orthogonal techniques for confirming purity and identifying unknown impurities?

A: For comprehensive purity assessment and structural confirmation, two orthogonal techniques are essential:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the parent compound and any impurities, which is invaluable for their identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the chemical structure of the main component and help elucidate the structures of significant impurities.[4][6]

Primary Purity Assay: Reversed-Phase HPLC

RP-HPLC is the workhorse for purity determination of non-volatile organic acids. The methodology below provides a robust starting point for analysis.

Recommended HPLC Protocol

This protocol is designed to provide excellent peak shape and resolution for this compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Mobile Phase Preparation (0.1% Formic Acid) B 2. Standard/Sample Preparation (Dilute in Mobile Phase) C 3. System Equilibration (≥ 30 min) B->C D 4. Inject Sample (5-10 µL) C->D E 5. Data Acquisition (UV Detection @ ~260 nm) D->E F 6. Peak Integration E->F G 7. Purity Calculation (% Area) F->G

Caption: General workflow for HPLC purity analysis.

Parameter Recommended Condition Justification & Expertise
HPLC Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for this type of molecule. A high-purity, end-capped silica is recommended to minimize silanol interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier is crucial. It suppresses the ionization of the carboxylic acid group (pKa ~3-4) and silanols on the stationary phase, leading to symmetrical peaks.[2][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient elution is recommended to ensure that any impurities with significantly different polarities are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.[1]
Detection (UV) 260 nmThe oxazole ring provides a chromophore suitable for UV detection. An initial UV scan (200-400 nm) should be performed to determine the optimal wavelength.
Injection Vol. 5 µLA small injection volume minimizes the risk of column overload, which can cause peak fronting.[7]
Sample Prep. 0.5 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion.[8]
HPLC Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Unstable? Start->Retention Pressure Abnormal Pressure? Start->Pressure Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting No Sol_pH Lower Mobile Phase pH (e.g., 0.1% TFA/Formic Acid) Tailing->Sol_pH Split Split Peak Fronting->Split No Sol_Dilute Dilute Sample (Check for Overload) Fronting->Sol_Dilute Sol_Frit Check/Replace Column Frit Clean System Split->Sol_Frit Drifting Drifting RT Retention->Drifting Yes SuddenShift Sudden Shift in RT Retention->SuddenShift No Sol_Equil Increase Column Equilibration Time Drifting->Sol_Equil Sol_Leak Check for Leaks in Fittings/Pump SuddenShift->Sol_Leak HighP Pressure Too High Pressure->HighP Yes LowP Pressure Too Low Pressure->LowP No HighP->Sol_Frit LowP->Sol_Leak

Caption: Decision tree for common HPLC troubleshooting steps.

Peak Shape Issues

Q: My peak for this compound is exhibiting significant tailing. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds is most commonly caused by secondary ionic interactions with the stationary phase.[2]

  • Causality: The silica backbone of reversed-phase columns has residual silanol groups (-Si-OH). At mid-range pH, these groups can become deprotonated (-Si-O⁻) and interact ionically with any analyte that is not fully protonated. This mixed-mode interaction leads to tailing.

  • Solutions:

    • Decrease Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of your carboxylic acid. Using 0.1% trifluoroacetic acid (TFA) or formic acid will keep the analyte in its neutral, protonated form, minimizing ionic interactions.[7]

    • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups and are more thoroughly end-capped, reducing the potential for these interactions.[2]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry. Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves, the original sample was too concentrated.[7]

Q: My peak is fronting (a sharp rise with a sloping tail). What does this indicate?

A: Peak fronting is typically a sign of column overload or poor sample solubility.

  • Causality: When the sample concentration is too high, it saturates the initial part of the column, causing molecules to travel faster than they should, leading to a fronting peak. Alternatively, if the sample is dissolved in a solvent stronger than the mobile phase (e.g., pure acetonitrile), it can cause the peak to distort.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject.[7]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). This ensures the sample is fully compatible with the chromatographic system.[8]

Retention Time & Baseline Issues

Q: My retention time is drifting to earlier or later times over a series of injections. What's wrong?

A: Drifting retention times usually point to a problem with the column equilibration or the mobile phase composition.

  • Causality: The column chemistry needs to fully equilibrate with the mobile phase. If the equilibration time between gradient runs is too short, the column will not have returned to its initial state, causing retention times to shift.[1] Changes in mobile phase composition due to improper mixing or evaporation of the more volatile component can also cause drift.

  • Solutions:

    • Increase Equilibration Time: Ensure the post-run equilibration time is at least 10 column volumes.

    • Ensure Proper Mobile Phase Mixing: If using an online mixer, ensure it is functioning correctly. Manually preparing the mobile phase can help diagnose if the mixer is the issue.[1] Always cap mobile phase reservoirs to prevent evaporation.

    • Use a Column Oven: Temperature fluctuations can cause significant shifts in retention time. A thermostatically controlled column compartment is essential for reproducible results.[1]

Q: I am seeing extraneous "ghost" peaks in my chromatogram, especially during a gradient run. Where are they coming from?

A: Ghost peaks are typically impurities that are present in your mobile phase or system and elute as the organic solvent concentration increases.

  • Causality: Contaminants can build up on the column from previous injections or from the mobile phase itself. During a gradient, as the solvent strength increases, these contaminants are washed off, appearing as peaks.

  • Solutions:

    • Run a Blank Gradient: Run your gradient method with no injection. If the peaks are still present, the source is the mobile phase or the HPLC system.[7] Use high-purity HPLC-grade solvents and fresh mobile phase daily.

    • Flush the System: If the source is carryover from a previous injection, implement a robust column wash at the end of your sequence (e.g., flushing with 100% acetonitrile).

References
  • BLD Pharm. This compound.
  • Chromatography Online. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • YMC. HPLC Troubleshooting Guide.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Biosynth. 2-Chlorooxazole-4-carboxylicacid.
  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.
  • Aladdin. This compound.
  • MySkinRecipes. This compound.
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • PubMed. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
  • Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • ChemicalBook. This compound.
  • TRC. This compound.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ChemicalBook. This compound Usage And Synthesis.
  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • NIST. 4-Chlorobenzoic acid, TMS derivative.
  • Parchem. This compound (Cas 706789-07-3).
  • Sigma-Aldrich. This compound.

Sources

managing the moisture sensitivity of oxazolone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Oxazolone Intermediates

Welcome to the technical support center for handling and managing oxazolone intermediates. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but highly moisture-sensitive compounds. Our goal is to provide you with a deep understanding of the challenges involved and to offer practical, field-proven solutions to ensure the success and reproducibility of your experiments.

Part 1: Understanding the Challenge - The Inherent Moisture Sensitivity of Oxazolones

Oxazolones, particularly 5(4H)-oxazolones, are crucial intermediates in the synthesis of amino acids, peptides, and various heterocyclic compounds.[1][2][3] However, their utility is intrinsically linked to their primary vulnerability: a high susceptibility to hydrolysis. The electrophilic carbonyl group within the oxazolone ring is a prime target for nucleophilic attack by water.[1] This reaction opens the ring, leading to the formation of the corresponding N-acyl-α-amino acid, which is often an undesired byproduct that complicates purification and significantly reduces the yield of the target molecule.[4] Understanding this fundamental instability is the first step toward mastering the use of these intermediates.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the oxazolone ring, the central issue this guide addresses.

Hydrolysis cluster_reaction Hydrolysis Reaction Oxazolone Oxazolone Intermediate TransitionState Reversible Intermediate Oxazolone->TransitionState Nucleophilic Attack Water H₂O (Moisture) Water->TransitionState Product Ring-Opened Byproduct (N-acyl-α-amino acid) TransitionState->Product Ketonization caption Fig. 1: Mechanism of Oxazolone Hydrolysis.

Caption: Fig. 1: Mechanism of Oxazolone Hydrolysis.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major byproduct with a mass corresponding to my starting material plus water. What is happening?

Answer: This is a classic sign of oxazolone hydrolysis. The presence of even trace amounts of water in your reaction setup can lead to the ring-opening of your intermediate, generating the N-acyl-α-amino acid byproduct.[4] To salvage your synthesis, you must adopt rigorous anhydrous techniques.

Troubleshooting Workflow:

Troubleshooting Start Problem: Low Yield & Byproduct Check1 Is Byproduct Mass = (Oxazolone + H₂O)? Start->Check1 Cause Diagnosis: Hydrolysis Confirmed Check1->Cause Yes Rerun Re-run Reaction Check1->Rerun No (Investigate other side reactions) Action1 Implement Strict Anhydrous Conditions Cause->Action1 Protocol1 Dry All Solvents (See Protocol I) Action1->Protocol1 Protocol2 Use Inert Atmosphere (See Protocol II) Action1->Protocol2 Protocol3 Dry All Reagents & Glassware Action1->Protocol3 Protocol1->Rerun Protocol2->Rerun Protocol3->Rerun caption Fig. 2: Troubleshooting Logic for Hydrolysis.

Caption: Fig. 2: Troubleshooting Logic for Hydrolysis.

Corrective Actions:

  • Solvent Purity: Ensure all solvents are rigorously dried. Commercially available anhydrous solvents are a good starting point, but their water content can increase after opening. It is best practice to dry them in-house. (See Protocol I ).

  • Atmospheric Control: Perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen using a Schlenk line or in a glovebox.[5][6] (See Protocol II ).

  • Reagent & Glassware Preparation: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum immediately before use to remove adsorbed water.[5] Solid reagents should be dried in a vacuum oven.

Question 2: My results are inconsistent from one run to the next, even though I believe I'm following the same procedure. Why?

Answer: Inconsistency is often a result of variable, uncontrolled moisture. The humidity in the lab can change daily, affecting the amount of water introduced into the reaction. Furthermore, the "dryness" of your solvents may vary between bottles or over time. For reproducible results, you must quantify and control the level of moisture.

Corrective Actions:

  • Quantify Solvent Dryness: Do not assume a solvent is dry. The gold standard for determining trace amounts of water in organic solvents is Karl Fischer Titration .[7][8] This technique can accurately measure water content down to the parts-per-million (ppm) level.[8]

  • Establish a Standard: For your specific reaction, establish a maximum allowable water content for your solvents (e.g., < 30 ppm) and verify this standard with Karl Fischer titration before each run.[9][10]

  • Consistent Handling: Use consistent techniques for transferring reagents. Cannula transfers under inert gas are preferable to using syringes, which can introduce air (and moisture) into the system.[11]

SolventCommon Drying Agent(s)Target Residual Water (ppm)Verification Method
Tetrahydrofuran (THF)Sodium/Benzophenone< 30Karl Fischer Titration
Dichloromethane (DCM)Calcium Hydride (CaH₂)< 30Karl Fischer Titration
Acetonitrile (MeCN)Calcium Hydride (CaH₂), 4Å Mol. Sieves< 30Karl Fischer Titration
TolueneSodium/Benzophenone< 30Karl Fischer Titration
This table provides general guidelines; optimal conditions should be determined experimentally.

Question 3: I managed to complete the reaction, but my product degraded during workup or purification. How can I prevent this?

Answer: The sensitivity of oxazolones extends beyond the reaction vessel. Aqueous workups are a primary source of hydrolysis. Purification via chromatography can also introduce water if solvents are not adequately dried.

Corrective Actions:

  • Anhydrous Workup: Avoid aqueous washes if possible. If you must wash to remove water-soluble impurities, use brine (saturated aqueous NaCl) which is less soluble in many organic solvents than pure water, followed immediately by drying with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]

  • Solvent Removal: When removing the solvent under reduced pressure (rotary evaporation), do not heat the flask excessively, as this can sometimes promote degradation.

  • Anhydrous Purification: For column chromatography, use solvents that have been freshly dried and run the column with a positive pressure of inert gas at the head to prevent atmospheric moisture from being absorbed by the silica gel.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How should I store my oxazolone intermediate?

    • A: Store oxazolones under an inert atmosphere (Argon or Nitrogen) in a sealed container, preferably in a freezer (-20°C is common).[13][14][15] For added protection, place this primary container inside a desiccator that is also stored in the freezer. Parafilming the cap of the primary container provides an excellent secondary seal.[16]

  • Q: What are the best general-purpose solvents for oxazolone reactions?

    • A: Aprotic solvents are strongly preferred to minimize the risk of hydrolysis.[4] Common choices include tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile (MeCN). Always ensure they are rigorously dried before use.[17]

  • Q: Can I use molecular sieves to dry my solvents?

    • A: Yes, activated molecular sieves (typically 3Å or 4Å) are excellent for drying solvents, especially for storing previously dried solvents to maintain their anhydrous state.[17] However, for achieving the extremely low water content required for sensitive reactions, distillation from a reactive drying agent is often more effective.[17][18]

  • Q: What are the visual signs that my oxazolone may have degraded?

    • A: While not definitive, signs of degradation can include a change in physical appearance from a free-flowing powder to a clumpy or gummy solid, a change in color, or difficulty dissolving in anhydrous solvents in which it was previously soluble.

Part 4: Key Experimental Protocols

Protocol I: Rigorous Solvent Drying (Example: THF Still)

Objective: To prepare super-dry THF suitable for moisture-sensitive reactions.

Causality: This protocol uses sodium metal to react with water and benzophenone as an indicator. When the solvent is dry, the sodium reduces benzophenone to a radical anion, which imparts a deep blue or purple color, providing a clear visual confirmation of anhydrous conditions.[17][19]

Materials:

  • Pre-dried THF (e.g., stored over 4Å molecular sieves)

  • Sodium metal (wire or chunks)

  • Benzophenone

  • Round-bottom flask with appropriate joints for a distillation apparatus

  • Magnetic stir bar, heating mantle, condenser, inert gas inlet

Procedure:

  • Safety First: Perform this procedure in a fume hood. Sodium is highly reactive with water.

  • Assemble the distillation apparatus and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of Argon or Nitrogen.

  • To a 1 L round-bottom flask, add a magnetic stir bar, ~3-4 g of sodium metal (cut into small pieces), and ~0.5 g of benzophenone.

  • Add ~500 mL of pre-dried THF to the flask.

  • Attach the flask to the condenser and begin refluxing the mixture under a gentle flow of inert gas.

  • Initially, the solution will be colorless or yellow. As the water is consumed by the sodium, the solution will turn a deep, intense blue or purple. This color indicates the solvent is now anhydrous and oxygen-free.

  • Once the color persists, the THF can be distilled directly into the reaction flask for immediate use. Never distill to dryness. Always leave a small amount of solvent in the still.

  • Quenching: To decommission the still, cool it to room temperature, and slowly add isopropanol to quench the remaining sodium, followed by methanol, and finally water.

Protocol II: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

Objective: To exclude atmospheric oxygen and moisture from a reaction vessel.

Causality: A Schlenk line provides a dual manifold system connected to both a vacuum pump and a source of dry, inert gas.[6][20] By cycling between vacuum and inert gas, one can effectively remove the air from the reaction flask and replace it with a protective atmosphere.[5][19]

Materials:

  • Schlenk line with vacuum pump and inert gas (Argon or Nitrogen) source

  • Oven-dried Schlenk flask and other glassware

  • Rubber septa, needles, and cannulas

Procedure:

  • Assemble your reaction glassware (e.g., Schlenk flask with stir bar and condenser) while hot from the oven and cap with rubber septa.

  • Connect the flask to a port on the Schlenk line via thick-walled tubing.

  • Purge Cycle: a. Ensure the inert gas is flowing through the bubbler on the Schlenk line. b. Open the flask's stopcock to the vacuum manifold. Evacuate the flask for 1-2 minutes. You may gently heat the flask with a heat gun to help drive off adsorbed moisture. c. Close the stopcock to the vacuum. d. Slowly open the stopcock to the inert gas manifold. You will see the gas from the bubbler get drawn back as the flask fills. Fill until the pressure is equalized (bubbler activity returns to normal).

  • Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.[19]

  • After the final backfill, maintain a slight positive pressure of inert gas. You are now ready to add your dried solvents and reagents via an airtight syringe or cannula transfer.

References

  • Troubleshooting side reactions in 5(4H)-oxazolone synthesis. Benchchem.
  • Karl Fischer water content titr
  • Water content in organic solvents - Titr
  • Karl Fischer titr
  • Water Determin
  • Karl Fischer Titration Tips: W
  • How to dry solvents for moisture-sensitive reactions. Benchchem.
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
  • Air-free technique. Wikipedia.
  • Oxazolone | Apoptosis | 15646-46-5. InvivoChem.
  • Air Free Techniques | Handling Air-Sensitive M
  • Drying Solvents. Chemistry LibreTexts.
  • Methods for synthesis of oxazolones: A review.
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE.
  • Drying Organic Solutions.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
  • Oxazolone | Colitis Inducer. MedchemExpress.com.
  • Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters.
  • Oxazolone. TargetMol.
  • Drying solvents. Sciencemadness Wiki.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry Group, Leiden University.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. IJPBS.
  • Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys. YouTube.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Is there a practical and efficient way to protect hygroscopic compounds

Sources

preventing decarboxylation of oxazole-4-carboxylic acid derivatives under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acid derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the synthetic challenges associated with this important class of compounds, with a primary focus on preventing unwanted decarboxylation under common reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with oxazole-4-carboxylic acid derivatives.

Q1: My oxazole-4-carboxylic acid is decomposing upon storage/reaction. What is happening and why?

A1: The most common decomposition pathway for certain oxazole-4-carboxylic acids is decarboxylation, the loss of CO₂. This is particularly prevalent in derivatives with a hydroxyl group at the 5-position.[1][2] The instability arises from the tautomerization of the 5-hydroxyoxazole (the enol form) to its keto form, an azlactone. This azlactone structure contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation, especially when heated or exposed to acidic or basic conditions.[1][2]

Q2: What is the underlying chemical mechanism for this decarboxylation?

A2: The decarboxylation of 5-hydroxyoxazole-4-carboxylic acids proceeds through a β-keto acid-type mechanism. The key steps are:

  • Tautomerization: The 5-hydroxyoxazole equilibrates to its more reactive keto tautomer (azlactone).

  • Decarboxylation: The azlactone intermediate undergoes decarboxylation through a cyclic transition state, leading to the loss of carbon dioxide.

  • Protonation: The resulting enolate is protonated to give the final, decarboxylated product.[1]

Decarboxylation Mechanism cluster_0 Tautomerization cluster_1 Decarboxylation & Protonation 5-Hydroxyoxazole 5-Hydroxyoxazole-4-carboxylic acid (Enol form) Azlactone Azlactone Intermediate (Keto form) 5-Hydroxyoxazole->Azlactone Equilibrium Enolate Enolate Intermediate Azlactone->Enolate - CO₂ Decarboxylated_Product Decarboxylated Product Enolate->Decarboxylated_Product + H⁺

Caption: Mechanism of decarboxylation in 5-hydroxyoxazole-4-carboxylic acids.

Q3: How can I prevent or minimize this decarboxylation?

A3: The most effective strategy is to prevent the formation of the reactive azlactone intermediate. This is primarily achieved by protecting the 5-hydroxyl group as an ether (e.g., an ethoxy or benzyloxy group).[1][2] This protection blocks the tautomerization pathway. Additionally, careful control of reaction conditions is crucial:

  • Temperature: Use the lowest possible temperature for your reaction. Many decarboxylation reactions are accelerated by heat.

  • pH: Avoid strongly acidic or basic conditions, as these can catalyze both tautomerization and decarboxylation. For some heteroaromatic carboxylic acids, increased rates of decarboxylation are observed in acidic conditions.[1][3]

Q4: Are other substituted oxazole-4-carboxylic acids also prone to decarboxylation?

A4: While 5-hydroxy derivatives are particularly unstable, other substitution patterns can also influence stability. Electron-withdrawing groups on the oxazole ring can increase the acidity of the carboxylic acid and potentially facilitate decarboxylation under certain conditions. Conversely, electron-donating groups may enhance stability. The thermal stability of the parent oxazole-4-carboxylic acid is moderate, with a melting point of 141–144 °C, but this can be significantly altered by substituents.[4]

II. Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most common reactions performed with oxazole-4-carboxylic acids and a frequent source of decarboxylation. This guide will help you troubleshoot common issues.

Problem Potential Cause Recommended Solution(s)
Low or no yield of desired amide; significant amount of decarboxylated starting material observed. Reaction temperature is too high. Conduct the reaction at 0 °C or room temperature if possible. Avoid prolonged heating.
Inappropriate coupling reagent or conditions. Switch to a milder coupling reagent known to be effective at lower temperatures, such as HATU or COMU.[5][6]
Strongly basic or acidic conditions. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases. Avoid acidic workups where possible.
Formation of N-acylurea byproduct. Using carbodiimide reagents (EDC, DCC) without an additive. The O-acylisourea intermediate can rearrange to a stable N-acylurea.[7][8][9] Always use an additive like HOBt or OxymaPure with carbodiimides to form a more stable active ester, minimizing this side reaction.
Racemization of adjacent chiral centers. Harsh coupling conditions or inappropriate reagents. Use additives like HOBt or OxymaPure, which are known to suppress racemization.[7][10] Uronium/aminium salt-based reagents like HATU are often preferred for sensitive substrates as they can minimize racemization.[10][11]
Difficulty coupling with electron-deficient amines or sterically hindered substrates. Low reactivity of the amine or steric hindrance around the carboxylic acid. Consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH, which can be effective for challenging couplings.[12][13] Alternatively, using a more potent coupling reagent like PyBOP may be beneficial for coupling N-methylamino acids or other sterically demanding partners.[10]

III. Experimental Protocols

Here are detailed protocols for key procedures, designed to minimize the risk of decarboxylation.

Protocol 1: Protection of 5-Hydroxyoxazole-4-carboxylic Acid as a 5-Ethoxy Ether

This protocol is based on a reported synthesis that effectively stabilizes the oxazole ring towards decarboxylation.[2]

Step 1: Oxazole Ring Formation and Protection

  • To a solution of the starting diester (e.g., diethyl 2-(acylamino)malonate) in a suitable solvent (e.g., THF), add iodine (1.2 equiv) and triphenylphosphine (1.2 equiv).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture using standard procedures (e.g., aqueous sodium thiosulfate wash, extraction with an organic solvent, and purification by column chromatography) to isolate the protected 5-ethoxyoxazole-4-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the protected oxazole ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 equiv) to the solution.

  • Stir the mixture at room temperature until the saponification is complete (monitor by TLC).

  • Carefully acidify the reaction mixture with dilute HCl at 0 °C and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the stable 5-ethoxyoxazole-4-carboxylic acid.

Protection_Workflow Start Starting Diester Step1 I₂, PPh₃, THF (Ring Formation & Protection) Start->Step1 Intermediate Protected 5-Ethoxyoxazole Ester Step1->Intermediate Step2 LiOH, THF/H₂O (Saponification) Intermediate->Step2 Product Stable 5-Ethoxyoxazole-4-carboxylic Acid Step2->Product

Caption: Workflow for synthesizing a stable 5-ethoxyoxazole derivative.

Protocol 2: Low-Temperature Amide Coupling using HATU

This protocol is a general procedure for amide bond formation under mild conditions, suitable for sensitive oxazole-4-carboxylic acids.[6][14]

Materials:

  • Oxazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.0-1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the oxazole-4-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 equiv) and then slowly add DIPEA (2.5 equiv) to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (if using DMF), dilute aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by column chromatography.

IV. Comparative Data on Coupling Reagents

Choosing the right coupling reagent is critical. The following table provides a comparison of common reagents for challenging amide couplings.

Coupling Reagent Typical Conditions Advantages Disadvantages Ref.
EDC/HOBt 0 °C to RT, DMF or DCMCost-effective; water-soluble byproducts (with EDC) are easily removed.Can be sluggish for hindered substrates; risk of N-acylurea formation and racemization if not optimized.[7][15]
HATU/DIPEA 0 °C to RT, DMF or DCMHigh coupling efficiency, fast reaction rates, low racemization.[10][11]More expensive than carbodiimides; can cause side reactions with nucleophilic side chains (e.g., Tyr, Lys, Cys) if not used carefully.[16] Potentially explosive.[11][11]
COMU/DIPEA RT, various solventsHigh reactivity, comparable to HATU; non-explosive and better solubility.[5]More expensive than EDC/HOBt.[5]
PyBOP/DIPEA RT, DMF or DCMVery effective for hindered amino acids; byproducts are less hazardous than those from BOP.[10]Can be less efficient than HATU for some standard couplings.[10]
BTFFH/DIPEA Elevated temperatures (e.g., 80 °C)Effective for extremely hindered substrates and electron-deficient amines where other methods fail.[12][13]Requires higher temperatures, which may not be suitable for all oxazole derivatives.[12][13]

V. References

  • Hughes, C. C., & Trauner, D. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 84, 132039. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Badland, M., et al. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Tetrahedron Letters, 59(2), 147-150. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?[Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Badland, M., et al. (2018). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Tetrahedron Letters, 59(2), 147-150. [Link]

  • Hein, J. E., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Moshapo, P. T. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • Kumar, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-149. [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Solvent Dependence of Carboxylic Acid Condensations with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019. [Link]

  • Hughes, C. C., & Trauner, D. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Tetrahedron, 84, 132039. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Tobisu, M., & Chatani, N. (2019). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of chemical research, 52(9), 2715-2725. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of organic chemistry, 87(4), 2315-2323. [Link]

  • Reddit. (2022). Amide coupling help. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(3), 209-224. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Reddy, G. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of organic chemistry, 89(5), 3045-3056. [Link]

  • Rebek, J., & Costello, T. (1987). Reaction of an introverted carboxylic acid with carbodiimide. Tetrahedron letters, 28(43), 5149-5152. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Kumar, A., et al. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1805-1835. [Link]

  • Wu, X. F., & Fang, X. (2019). Recent Advances in Exploring Diverse Decarbonylation, Decarboxylation and Desulfitation Coupling Reactions for Organic Transformations. Chemistry–An Asian Journal, 14(22), 3976-3987. [Link]

  • Murai, K., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic letters, 12(15), 3456-3459. [Link]

  • Carrera, V., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry–A European Journal, 29(28), e202300213. [Link]

  • Abd-El-Aziz, A. S., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Journal of natural products, 83(12), 3698-3703. [Link]

  • Rebek, J., & Costello, T. (1987). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Tetrahedron Letters, 28(43), 5149-5152. [Link]

Sources

Navigating 2-Chlorooxazole Reactions: A Technical Guide to Minimizing Side Products Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to empowering researchers, scientists, and drug development professionals in their work with 2-chlorooxazoles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of solvent selection and minimize the formation of unwanted side products in your reactions. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of 2-Chlorooxazole Reactivity

The 2-chlorooxazole moiety is a valuable building block in medicinal chemistry and materials science due to its susceptibility to nucleophilic substitution at the C2 position. This reactivity allows for the introduction of a wide array of functional groups. However, this desired reactivity is often accompanied by the formation of side products, which can complicate purification and reduce yields. Strategic solvent selection is a critical, yet often overlooked, parameter in controlling the outcome of these reactions. This guide will illuminate the causal relationships between solvent properties and reaction pathways, enabling you to proactively design more efficient and cleaner reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 2-aminooxazole from 2-chlorooxazole and a primary amine. My yields are consistently low, and I am isolating a significant amount of a byproduct. What could be the issue?

Low yields in the synthesis of 2-aminooxazoles from 2-chlorooxazoles are frequently attributed to side reactions, with the choice of solvent playing a pivotal role. The most common side product is the corresponding 2-hydroxyoxazole, formed through hydrolysis of the starting material or the desired product. Another potential issue is the formation of over-alkylated products if the amine nucleophile can react further.[1][2]

Troubleshooting Steps:

  • Solvent Choice: If you are using a protic solvent such as ethanol, methanol, or water, you are likely promoting the hydrolysis of the 2-chlorooxazole. Protic solvents can act as nucleophiles and participate in hydrogen bonding, which can stabilize charged intermediates that may lead to undesired pathways.[3][4][5] We strongly recommend switching to a polar aprotic solvent such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , acetonitrile (MeCN) , or tetrahydrofuran (THF) . These solvents do not have acidic protons and will not directly participate in the reaction as a nucleophile.[3][4][5][6][7]

  • Moisture Control: Ensure that your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Any residual water can lead to the formation of the 2-hydroxyoxazole byproduct.

  • Base Selection: If your reaction requires a base to scavenge the HCl generated, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. This will prevent the base from competing with your amine nucleophile.

Q2: Why is a polar aprotic solvent recommended for nucleophilic substitution on 2-chlorooxazole? What is the mechanistic reason?

The recommendation for polar aprotic solvents in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocycles like 2-chlorooxazole is based on fundamental principles of reaction kinetics.[8] The reaction proceeds through a bimolecular mechanism involving the attack of the nucleophile on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.

The Role of the Solvent:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents possess acidic protons and can form a "solvent cage" around the nucleophile through hydrogen bonding.[4][5] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which in turn slows down the rate of the desired nucleophilic attack. Furthermore, as mentioned, these solvents can act as competing nucleophiles.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents have a high dielectric constant, which helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[7] However, they lack acidic protons and therefore do not strongly solvate the nucleophile.[4][5] This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate for the desired substitution.[4]

Troubleshooting Guide: Common Side Products and Their Mitigation

Problem 1: Formation of 2-Hydroxyoxazole
  • Symptom: A significant peak corresponding to the mass of the hydrolyzed product is observed in the LC-MS analysis of the crude reaction mixture.

  • Cause: This is typically due to the presence of water in the reaction or the use of a protic solvent that can act as a water surrogate.

  • Solutions:

    • Solvent Selection: As detailed above, switch to a high-purity, anhydrous polar aprotic solvent.

    • Reaction Setup: Flame-dry glassware before use. Use freshly distilled or commercially available anhydrous solvents. Run the reaction under an inert atmosphere.

Problem 2: Ring-Opening of the Oxazole Core
  • Symptom: Complex mixture of unidentified byproducts, often with lower molecular weights than expected.

  • Cause: The oxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially with strong nucleophiles or under harsh reaction conditions (e.g., high temperatures).[9][10]

  • Solutions:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction if necessary.

    • Nucleophile Choice: If possible, use a less basic but still sufficiently nucleophilic reagent. The reactivity of the nucleophile can sometimes be modulated by the choice of counter-ion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminooxazoles

This protocol provides a general starting point for the synthesis of 2-aminooxazoles from 2-chlorooxazole using a primary or secondary amine.

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-chlorooxazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 2-chlorooxazole (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 eq).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2-3.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If no reaction is observed at room temperature after several hours, gradually increase the temperature to 50-80 °C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected trend in product distribution based on solvent choice for a typical reaction of 2-chlorooxazole with an amine nucleophile.

SolventSolvent TypeExpected Major ProductPotential Major Side Product(s)Rationale
DMF Polar Aprotic2-AminooxazoleMinimalHigh nucleophile reactivity, no competing solvent nucleophile.[4]
Acetonitrile Polar Aprotic2-AminooxazoleMinimalHigh nucleophile reactivity, no competing solvent nucleophile.[4]
THF Polar Aprotic2-AminooxazoleMinimalGood general-purpose solvent, less polar than DMF or MeCN.
Ethanol Polar Protic2-Aminooxazole2-Hydroxyoxazole, 2-EthoxyoxazoleSolvent acts as a competing nucleophile and solvates the amine, reducing its reactivity.[4]
Water Polar Protic2-Aminooxazole2-HydroxyoxazoleStrong competing nucleophile and potent solvating agent for the amine.[4]

Visualizing the Mechanistic Rationale

The following diagrams illustrate the key concepts discussed in this guide.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Amine Nucleophile (Solvated) Reaction_protic Slow Reaction + Side Products Nu_protic->Reaction_protic Reduced Nucleophilicity Solvent_protic EtOH (H-bonding) Solvent_protic->Nu_protic Solvation Cage Nu_aprotic "Naked" Amine Nucleophile Reaction_aprotic Fast, Clean Reaction Nu_aprotic->Reaction_aprotic High Nucleophilicity Solvent_aprotic DMF (No H-bonding) Solvent_aprotic->Nu_aprotic Minimal Solvation Chlorooxazole 2-Chlorooxazole Chlorooxazole->Reaction_protic Chlorooxazole->Reaction_aprotic

Caption: Solvent effects on nucleophile reactivity.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Start 2-Chlorooxazole Desired_Product 2-Aminooxazole Start->Desired_Product + Amine (Aprotic Solvent) Hydrolysis 2-Hydroxyoxazole Start->Hydrolysis + H2O or ROH (Protic Solvent) RingOpening Ring-Opened Products Start->RingOpening Strong Nucleophile/ High Temperature

Caption: Competing reaction pathways for 2-chlorooxazole.

References

  • Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction.
  • Oxazole - Wikipedia.
  • Microwave medi
  • 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstitute.
  • Table 1 Optimization of the nucleophilic arom
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid.
  • 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles.
  • Polar Protic and Polar Aprotic Solvents.
  • Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical w
  • Polar Protic vs. Polar Aprotic Solvents : r/chemhelp.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Overcoming the Potential Window-Limited Functional Group Compatibility by Altern
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • Nucleophilicity Trends of Amines.
  • Functionalization reactions involving benzoxazole deriv
  • 20.6: Reactions of Amines - Chemistry LibreTexts.
  • amines as nucleophiles.
  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Str
  • C–H functionaliz

Sources

Technical Support Center: Purification of Carboxylic Acids from Neutral and Basic Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxylic Acid Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure carboxylic acids from complex reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

Guiding Principles of Carboxylic Acid Purification

The primary strategy for separating carboxylic acids from neutral and basic impurities hinges on the reversible nature of the carboxyl group's acidity. By manipulating the pH of the reaction environment, we can selectively alter the solubility of the carboxylic acid, allowing for its separation from other components in the mixture.[1][2][3][4]

The core principle is the conversion of the acidic carboxylic acid into its corresponding carboxylate salt. This salt, being ionic, is highly soluble in aqueous solutions, whereas the neutral and basic organic impurities typically remain soluble in an organic solvent.[2][3][4] This difference in solubility is the foundation of the most common purification technique: acid-base liquid-liquid extraction .

Key pKa Considerations:

A foundational understanding of pKa values is crucial for successful purification. The pKa is the pH at which an acid is 50% dissociated.[5] To effectively deprotonate a carboxylic acid (pKa ≈ 4-5) and ensure it moves into the aqueous phase, the pH of the aqueous solution should be at least two to three pH units higher than the pKa of the acid.[6][7][8][9] Conversely, to protonate the carboxylate salt and precipitate the pure carboxylic acid, the pH should be adjusted to be at least two to three units below the pKa.[6]

Functional GroupApproximate pKa RangeReference
Carboxylic Acids4-5[7][8][9]
Phenols~10[7][9]
Ammonium Ions9-10[7]
Alcohols16-18[7]

Purification Workflow: A Decision-Making Guide

The choice of purification technique is dictated by the physical state of your carboxylic acid and the nature of the impurities.[10] This workflow provides a general decision-making framework.

PurificationWorkflow Start Crude Carboxylic Acid Mixture IsSolid Is the Carboxylic Acid a Solid? Start->IsSolid IsLiquid Is the Carboxylic Acid a Liquid? IsSolid->IsLiquid No Recrystallization Recrystallization IsSolid->Recrystallization Yes Distillation Distillation IsLiquid->Distillation Yes Extraction Acid-Base Extraction IsLiquid->Extraction Consider for Both Recrystallization->Extraction If impurities persist PureSolid Pure Solid Carboxylic Acid Recrystallization->PureSolid Distillation->Extraction If impurities have similar boiling points PureLiquid Pure Liquid Carboxylic Acid Distillation->PureLiquid Chromatography Column Chromatography Extraction->Chromatography For challenging separations Extraction->PureSolid If solid Extraction->PureLiquid If liquid Chromatography->PureSolid If solid Chromatography->PureLiquid If liquid

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & FAQs

Section 1: Acid-Base Liquid-Liquid Extraction

This is the most frequently employed technique for purifying carboxylic acids from neutral and basic impurities.[1][10]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).

  • Mixing: Gently invert the funnel multiple times to allow for the transfer of the deprotonated carboxylic acid into the aqueous layer.[10] Crucially, vent the funnel frequently to release pressure buildup from CO₂ evolution if using bicarbonate.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the carboxylate salt.

  • Repeat: Perform a second extraction of the organic layer with a fresh portion of the basic solution to ensure complete removal of the carboxylic acid.[10]

  • Re-acidification: Combine the aqueous extracts and, while cooling in an ice bath, slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with litmus paper).[10] The carboxylic acid should precipitate out.

  • Isolation: Collect the solid carboxylic acid by vacuum filtration, washing with cold water. If the acid is a liquid, extract it back into an organic solvent, dry the organic layer (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.[10]

AcidBaseExtraction Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate Separate Layers AddBase->Separate AqueousLayer Aqueous Layer: Carboxylate Salt Separate->AqueousLayer Aqueous OrganicLayer Organic Layer: Neutral & Basic Impurities Separate->OrganicLayer Organic Acidify Acidify with Strong Acid (e.g., HCl) AqueousLayer->Acidify Isolate Isolate Pure Carboxylic Acid Acidify->Isolate

Caption: Workflow for acid-base extraction of a carboxylic acid.

Troubleshooting Q&A

Q1: I've added the basic solution, but I'm seeing a thick, milky layer (emulsion) between the organic and aqueous phases. What should I do?

A1: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like impurities.[11]

  • Solution 1 (Gentle Mixing): Instead of shaking, gently invert the separatory funnel several times.[10][11]

  • Solution 2 (Salting Out): Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[10][11]

  • Solution 3 (Filtration): For persistent emulsions, you can try filtering the mixture through a plug of glass wool.[11]

  • Solution 4 (Centrifugation): If available, centrifuging the mixture can also effectively separate the layers.[11]

Q2: After re-acidifying the aqueous layer, my carboxylic acid isn't precipitating out, or the yield is very low.

A2: This can happen for several reasons.

  • Incomplete Acidification: Ensure you've added enough strong acid to lower the pH sufficiently. Check with pH paper. The solution should be distinctly acidic.[12]

  • High Water Solubility: Short-chain carboxylic acids (up to four carbons) are highly soluble in water and may not precipitate.[13][14][15] In this case, you will need to extract the acidified aqueous solution with an organic solvent (like diethyl ether or ethyl acetate) multiple times, combine the organic extracts, dry them, and then evaporate the solvent.

  • Insufficient Concentration: If your carboxylic acid is only slightly soluble, it may not precipitate if the concentration is too low. You can try to partially evaporate the water under reduced pressure to concentrate the solution before full precipitation.

Q3: How do I choose between a weak base (like sodium bicarbonate) and a strong base (like sodium hydroxide) for the extraction?

A3: The choice of base depends on the pKa of your carboxylic acid and the presence of other acidic impurities.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally preferred as it is less likely to cause hydrolysis of sensitive functional groups. It will selectively deprotonate carboxylic acids (pKa ~5) but not phenols (pKa ~10).[2]

  • Sodium Hydroxide (NaOH): A strong base is necessary for very weak carboxylic acids or if you also want to remove phenolic impurities. However, be cautious as it can catalyze side reactions like ester hydrolysis.[2]

Section 2: Recrystallization

For solid carboxylic acids, recrystallization is a powerful purification technique.[10][16][17]

Troubleshooting Q&A

Q1: My carboxylic acid oiled out instead of forming crystals upon cooling.

A1: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Solution 1 (Slower Cooling): Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation.

  • Solution 2 (Scratching): Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Solution 3 (Seed Crystals): If you have a small amount of pure product, add a seed crystal to induce crystallization.

  • Solution 4 (Solvent System): The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a different solvent or use a mixed-solvent system.

Q2: I'm getting a low recovery of my recrystallized carboxylic acid.

A2: Low recovery can be due to several factors.

  • Too Much Solvent: Using the minimum amount of hot solvent to dissolve your compound is key. Excess solvent will keep more of your product in solution upon cooling.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (an ice bath is common) to maximize precipitation.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, preheat the funnel and filter paper with hot solvent.[10]

Section 3: Column Chromatography

For challenging separations or when dealing with impurities of similar acidity, column chromatography can be an effective tool.[10]

Troubleshooting Q&A

Q1: My carboxylic acid is streaking badly on the silica gel TLC plate and column.

A1: This is a very common issue due to the acidic nature of both the carboxylic acid and the silica gel.[10]

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase).[10][18] This keeps the carboxylic acid in its protonated state, leading to sharper bands and better separation.

Q2: What stationary phase should I use for purifying a highly polar carboxylic acid?

A2: While normal-phase silica gel can be used with the addition of an acid modifier, reversed-phase chromatography (using a C18 stationary phase) is often more effective for highly polar compounds.[19][20]

  • Reversed-Phase Eluent: A typical mobile phase for reversed-phase chromatography of carboxylic acids is a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) added to both solvents to ensure the carboxylic acid remains protonated.[19]

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify a liquid carboxylic acid?

A1: Yes, distillation is a viable method for purifying liquid carboxylic acids, especially if the impurities have significantly different boiling points.[10][21] For high-boiling or heat-sensitive carboxylic acids, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[21]

Q2: My purified carboxylic acid is a sticky gum instead of a solid. What can I do?

A2: This often indicates the presence of residual solvent or impurities that are disrupting the crystal lattice.

  • Drying: Ensure all solvent has been removed, possibly by drying under high vacuum for an extended period.

  • Re-purification: The "gum" may require another round of purification. Consider a different technique; for example, if you recrystallized first, try an acid-base extraction next.

  • Trituration: Try adding a solvent in which your desired compound is insoluble but the impurities are soluble. Stirring the gum in this solvent may cause it to solidify.

Q3: How does the solubility of a carboxylic acid change with its structure?

A3: The solubility of carboxylic acids is highly dependent on the length of the carbon chain.

  • Water Solubility: Short-chain carboxylic acids (1-4 carbons) are miscible with water due to hydrogen bonding with the carboxyl group.[13][14][15] As the carbon chain length increases, the hydrophobic nature of the alkyl group dominates, and water solubility decreases rapidly.[13][14][15]

  • Organic Solvent Solubility: Carboxylic acids are generally soluble in organic solvents like ethers, alcohols, and aromatic hydrocarbons.[13][14][15] The presence of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[22][23]

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2025, December 16).
  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20).
  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9).
  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31).
  • Acid-Base Extraction Definition - Organic Chemistry Key Term | Fiveable. (n.d.).
  • 25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21).
  • Acid-Base Extraction. (n.d.).
  • Approximate pKa chart of the functional groups: values to know. (n.d.).
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.).
  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.).
  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome - Chemistry LibreTexts. (2021, December 15).
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
  • Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil. (2025, May 14).
  • Bordwell pKa Table - Organic Chemistry Data. (n.d.).
  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing). (2024, August 2).
  • Recrystallization and Crystallization. (n.d.).
  • The pKa in Organic Chemistry. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). - ResearchGate. (n.d.).
  • I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? | ResearchGate. (2014, March 13).
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Purifying ionic compounds by flash column chromatography - Biotage. (2023, February 10).
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019, April 18).
  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025, February 11).

Sources

Technical Support Center: Strategies for the Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Section 1: Chromatography-Based Purification

Chromatography is a cornerstone of purification in modern laboratories. However, the inherent polarity and ionizable nature of carboxylic acids present unique challenges. This section will address common issues encountered in various chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique, but achieving good peak shape and retention for polar carboxylic acids can be challenging.[1]

Troubleshooting Guide: RP-HPLC
Problem Potential Cause Solution
Poor Retention (Analyte elutes in the void volume) The analyte is too polar for the stationary phase and has minimal hydrophobic interaction.- Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the water content. Modern RP columns are designed to be stable in highly aqueous conditions. - Employ a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase for alternative selectivity.[2] - Utilize Ion-Pairing Agents: Introduce an ion-pairing agent to the mobile phase to increase the hydrophobicity of the analyte (see FAQ section for more details).
Peak Tailing - Analyte Ionization: The carboxylic acid is partially ionized, leading to a mixed population of charged and uncharged species. - Secondary Interactions: The analyte is interacting with residual silanol groups on the silica-based stationary phase.[3][4][5]- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is fully protonated and in a single, less polar form.[3] - Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the activity of residual silanols.[3] - Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer exposed silanol groups, minimizing secondary interactions.[3][4]
Split Peaks The pH of the mobile phase is too close to the pKa of the analyte, resulting in the presence of both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single species is present.
FAQs: RP-HPLC

Q1: What is the role of pKa in the purification of carboxylic acids by RP-HPLC?

The pKa of a carboxylic acid is the pH at which it is 50% in its protonated (R-COOH) form and 50% in its deprotonated (R-COO⁻) form.[6] In RP-HPLC, the protonated form is less polar and will have better retention on a non-polar stationary phase. By controlling the mobile phase pH to be significantly lower than the pKa, we can ensure the carboxylic acid is predominantly in its protonated state, leading to improved retention and peak shape.[3][7][8]

Q2: What are ion-pairing agents and when should I use them?

Ion-pairing agents are additives to the mobile phase that have a hydrophobic region and an ionic region. For acidic compounds, a positively charged ion-pairing agent (e.g., tetrabutylammonium) is used. This agent forms a neutral ion pair with the deprotonated carboxylic acid, increasing its hydrophobicity and thus its retention on a reversed-phase column.[9][10][11]

  • Pros: Can significantly improve the retention of highly polar, poorly retained carboxylic acids.

  • Cons: Can be difficult to remove from the column, potentially altering its selectivity for future use.[10][12] They can also cause signal suppression in mass spectrometry detection.[12] It is often recommended to dedicate a column for ion-pairing applications.[10]

Anion Exchange Chromatography (AEX)

AEX is a powerful technique that separates molecules based on their net negative charge. It is particularly well-suited for the purification of carboxylic acids, which are anionic at a pH above their pKa.[13]

Troubleshooting Guide: AEX
Problem Potential Cause Solution
No Binding to Column - Incorrect Buffer pH: The pH of the loading buffer is below the pKa of the carboxylic acid, so the analyte is not charged. - High Salt Concentration in Sample: The salt concentration in the sample is too high, preventing the analyte from binding to the resin.- Adjust Buffer pH: Ensure the loading buffer pH is at least 1-2 units above the pKa of the carboxylic acid. - Desalt Sample: Desalt the sample before loading using dialysis or a desalting column.
Poor Resolution - Steep Elution Gradient: The salt or pH gradient is too steep, causing co-elution of the target analyte with impurities. - Column Overloading: Too much sample has been loaded onto the column.- Optimize Elution Gradient: Use a shallower gradient to improve separation. - Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Low Recovery - Strong Binding: The analyte is binding too strongly to the resin. - Precipitation on Column: The analyte is precipitating on the column during elution.- Increase Elution Strength: Increase the maximum salt concentration or use a stronger displacing salt in the elution buffer. For pH gradient elution, ensure the final pH is well below the pKa of the carboxylic acid. - Modify Elution Buffer: Add a small amount of an organic solvent to the elution buffer to improve the solubility of the analyte.
Experimental Protocol: Anion Exchange Chromatography of a Carboxylic Acid
  • Resin Selection and Column Packing: Choose a suitable anion exchange resin (e.g., a strong anion exchanger like a quaternary ammonium-based resin). Prepare a slurry and pack it into a column according to the manufacturer's instructions.[14]

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the loading buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the effluent match the loading buffer.[14]

  • Sample Preparation and Loading: Dissolve the sample in the loading buffer and filter it through a 0.22 µm or 0.45 µm filter. Load the sample onto the column.[14]

  • Washing: Wash the column with 5-10 column volumes of the loading buffer to remove unbound impurities.[14]

  • Elution: Elute the bound carboxylic acid using a linear salt gradient (e.g., 0-1 M NaCl in loading buffer over 20 column volumes) or a decreasing pH gradient.[14]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target carboxylic acid.

  • Column Regeneration: Regenerate the column with a high salt wash (e.g., 1-2 M NaCl) followed by deionized water.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., water).

Troubleshooting Guide: HILIC
Problem Potential Cause Solution
Insufficient Retention - Mobile Phase Water Content is Too High: A higher water content in the mobile phase leads to decreased retention in HILIC. - Incorrect Choice of Stationary Phase: The stationary phase is not polar enough for the analyte.- Increase Organic Content: Increase the percentage of the organic solvent in the mobile phase.[15] - Select a More Polar Stationary Phase: For acidic analytes, a stationary phase with anion exchange properties can increase retention.[15]
Retention Time Drift - Column Not Fully Equilibrated: HILIC columns require longer equilibration times than RP columns to establish a stable water layer on the stationary phase.[15][16] - Mobile Phase pH Close to Analyte pKa: This can cause inconsistent ionization and retention.- Increase Equilibration Time: Use at least 20 column volumes for post-gradient re-equilibration.[15] For new columns, a conditioning run is recommended.[16] - Adjust Mobile Phase pH: Move the mobile phase pH further away from the analyte's pKa.[15]
Poor Peak Shape - Injection Solvent Mismatch: The sample is dissolved in a solvent that is too strong (too much water), causing band broadening. - Column Overloading: Injecting too much sample.- Match Injection Solvent to Mobile Phase: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[17] - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[15]
Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[18] This allows for the simultaneous separation of compounds with a wide range of polarities and charges, making it a versatile tool for purifying polar carboxylic acids.

FAQs: MMC

Q1: How does mixed-mode chromatography improve the retention of polar carboxylic acids?

MMC columns can have both hydrophobic (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities. This dual nature allows for retention through both hydrophobic interactions and electrostatic interactions. For a polar carboxylic acid, the ion-exchange mechanism provides a strong retention mechanism that is often lacking in traditional RP-HPLC.[18]

Q2: What are the key parameters to adjust for method development in MMC?

The beauty of MMC lies in its tunability. By adjusting the mobile phase, you can influence the dominant retention mechanism:

  • pH: Controls the ionization of the carboxylic acid and the stationary phase, impacting ion-exchange interactions.[19]

  • Buffer Concentration: Higher buffer concentrations can shield ionic interactions, reducing retention from the ion-exchange mechanism.[19]

  • Organic Modifier Concentration: Affects the hydrophobic interactions, similar to RP-HPLC.

Section 2: Extraction-Based Purification

Liquid-Liquid Extraction (LLE)

LLE, particularly acid-base extraction, is a fundamental and effective technique for separating carboxylic acids from neutral or basic impurities.[20]

Troubleshooting Guide: LLE
Problem Potential Cause Solution
Emulsion Formation - Presence of Surfactant-like Molecules: High concentrations of fats, lipids, or proteins can stabilize emulsions.[21] - Vigorous Shaking: Excessive agitation can promote emulsion formation.- "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[22] - Centrifugation: Centrifuge the mixture to help separate the layers.[22] - Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking.
Poor Recovery of Carboxylic Acid - Incomplete Deprotonation/Protonation: The pH of the aqueous phase is not sufficiently basic or acidic. - Insufficient Extractions: Not enough extractions were performed to transfer the analyte completely.- Check pH: Ensure the pH of the basic aqueous solution is at least 2 units above the pKa of the carboxylic acid for deprotonation, and the pH of the acidic solution is at least 2 units below the pKa for protonation. - Perform Multiple Extractions: Perform at least three extractions with fresh solvent to ensure complete transfer of the analyte.
Difficulty Identifying Layers The densities of the two solvents are very similar.Add a small amount of water to each layer; the layer in which the water dissolves is the aqueous layer.[23]
Experimental Protocol: Acid-Base Extraction of a Carboxylic Acid from a Neutral Impurity
  • Dissolution: Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification and Extraction: Add a sufficient amount of an aqueous basic solution (e.g., 5% NaOH or saturated NaHCO₃) to the separatory funnel. Gently invert the funnel several times, venting frequently.[20]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the carboxylate salt into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base. Combine the aqueous extracts.[20]

  • Acidification and Isolation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic. The carboxylic acid should precipitate.[20]

  • Collection: Collect the solid carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.[20]

Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample clean-up and concentration. For polar carboxylic acids, anion exchange or mixed-mode SPE cartridges are often employed.

Troubleshooting Guide: SPE
Problem Potential Cause Solution
Low Recovery - Inappropriate Sorbent: The chosen sorbent does not have sufficient affinity for the analyte. - Analyte Breakthrough during Loading: The flow rate is too high, or the sample volume is too large. - Analyte Eluted during Wash Step: The wash solvent is too strong.- Select a Suitable Sorbent: For carboxylic acids, consider strong anion exchange (SAX) or mixed-mode sorbents.[24] - Optimize Loading Conditions: Decrease the flow rate and/or the sample volume. - Optimize Wash Step: Use a weaker wash solvent that will remove impurities but not the analyte.
Elution of Impurities with Analyte - Wash Step is Ineffective: The wash solvent is not strong enough to remove the impurities. - Non-specific Binding: Impurities are binding non-specifically to the sorbent.- Optimize Wash Step: Use a stronger wash solvent or a series of washes with different solvents. - Modify Sample Matrix: Adjust the pH or ionic strength of the sample to minimize non-specific binding of impurities.

Section 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is the selection of an appropriate solvent.

FAQs: Recrystallization

Q1: How do I choose the best solvent for recrystallizing a polar carboxylic acid?

The ideal solvent should dissolve the carboxylic acid when hot but have low solubility when cold.[20][25] For polar compounds like carboxylic acids, polar solvents are a good starting point.[1][26]

  • Good Single Solvents to Try: Water, ethanol, methanol, or acetic acid.[27][28]

  • Solvent Pairs: If a single solvent is not suitable, a solvent pair can be used. Common pairs for polar compounds include ethanol/water and acetone/water.[1][25] In this technique, the compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and then the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated to redissolve the solid and allowed to cool slowly.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Add More Solvent: Reheat the solution and add more of the "good" solvent to keep the compound dissolved at a higher temperature.[26]

  • Use a Lower Boiling Point Solvent: A solvent with a lower boiling point may prevent the solution from reaching the melting point of the compound.

  • Change Solvents: The chosen solvent may not be appropriate for your compound.

Section 4: Visual Workflows and Diagrams

Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Polar Carboxylic Acid is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes lle Liquid-Liquid Extraction (Acid-Base) is_solid->lle No is_pure Is it pure? recrystallize->is_pure end Pure Compound is_pure->end Yes chromatography Consider Chromatography (RP-HPLC, AEX, HILIC, MMC) is_pure->chromatography No lle->chromatography chromatography->is_pure

Caption: A general decision-making workflow for selecting a purification strategy for polar carboxylic acids.

Anion Exchange Chromatography Workflow

AEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation pack_column Pack Column with AEX Resin equilibrate Equilibrate with Loading Buffer (pH > pKa) pack_column->equilibrate prep_sample Prepare Sample in Loading Buffer equilibrate->prep_sample load_sample Load Sample prep_sample->load_sample wash Wash (remove unbound impurities) load_sample->wash elute Elute (Salt or pH Gradient) wash->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions collect_fractions->analyze regenerate Regenerate Column analyze->regenerate

Caption: The key steps involved in a typical anion exchange chromatography workflow for carboxylic acid purification.

References

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Orlovsky, V., & Zelechonok, Y. (2011, August/September). Evolution of Mixed-Mode Chromatography. SIELC Technologies.
  • Tung, L. A. (1993). Recovery of carboxylic acids at pH greater than pKa (Thesis/Dissertation). OSTI.GOV.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • ResearchGate. (2025, August 6). Ion pairing - Blessing or curse? [Dataset].
  • Ncube, S., Dlangamandla, N., & Okonkwo, J. O. (2018). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Molecules, 23(10), 2465.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2012, July 13). A new reversed-phase/strong anion-exchange mixed-mode stationary phase based on polar-copolymerized approach and its application in the enrichment of aristolochic acids.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.pdf.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2025, August 6). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin [Dataset].
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • ResearchGate. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography.
  • PubMed. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Snyder, L. R. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
  • Restek. (n.d.). How to Avoid Common Problems with HILIC Methods.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Agilent. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube.
  • van der Zalm, E., van der Graaf, M., de Haan, A. B., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Separation and Purification Technology, 203, 1-11.
  • Graz University of Technology. (2022, June 3). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.
  • Cytiva. (n.d.). Ion Exchange Chromatography.
  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. (2025, August 6). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy [Dataset].
  • Oreate AI Blog. (2025, December 19). Understanding the pKa of Carboxyl Groups: A Deep Dive.
  • ResearchGate. (n.d.). Reversible pKa Modulation of Carboxylic Acids in Temperature-Responsive Nanoparticles through Imprinted Electrostatic Interactions.

Sources

Validation & Comparative

A Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromooxazole-4-Carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Halogen in Oxazole Scaffolds

The 2-halooxazole-4-carboxylic acid framework is a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of complex therapeutic agents. These building blocks are particularly pivotal in the development of kinase inhibitors, such as those targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory and oncogenic signaling pathways[1][2][3]. The choice of the halogen at the C2 position—typically chlorine or bromine—is a critical decision that profoundly influences reaction efficiency, yield, and the overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 2-chlorooxazole-4-carboxylic acid and its 2-bromo counterpart. Moving beyond a simple list of protocols, we will dissect the mechanistic underpinnings of their reactivity in the two most common synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis is designed to equip researchers with the predictive understanding needed to select the optimal reagent and design robust, efficient, and scalable synthetic routes.

Part 1: The Theoretical Framework of Reactivity

The reactivity of the halogen at the C2 position of the oxazole ring is governed by the electron-deficient nature of the heterocycle and the intrinsic properties of the carbon-halogen bond. The nitrogen atom at position 3 and the oxygen atom at position 1 act as powerful electron-withdrawing groups, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for displacing the C2-halogen with nucleophiles like amines, thiols, or alkoxides is the SNAr mechanism. This is a two-step addition-elimination process[4].

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the oxazole ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial.

  • Elimination Step (Fast): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

In this mechanism, two opposing factors are at play. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, which can lower the activation energy for the initial nucleophilic attack. However, the C-Br bond is significantly weaker than the C-Cl bond, making bromide a better leaving group during the elimination step. For highly activated, electron-deficient systems like the oxazole ring, the initial nucleophilic attack is generally the rate-determining step, yet the facility of C-X bond cleavage remains a significant contributing factor to the overall reaction rate[5][6].

dot

Caption: The two-step Addition-Elimination mechanism of SNAr reactions.

Palladium-Catalyzed Cross-Coupling

For the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, palladium-catalyzed cross-coupling is the premier method. The catalytic cycle typically begins with the oxidative addition of the halo-oxazole to a Pd(0) complex[7][8].

This initial, often rate-determining, step involves the insertion of the palladium atom into the carbon-halogen bond. The efficiency of this step is directly correlated with the weakness of the C-X bond. Consequently, the reactivity trend for halides in oxidative addition is unambiguously: I > Br > Cl > F . This principle is the most critical differentiator between the bromo and chloro derivatives in this context.

Part 2: Experimental Comparison and Performance Data

While direct, side-by-side kinetic studies on these specific title compounds are not prevalent in the literature, a robust comparison can be constructed from established principles and representative data from analogous heterocyclic systems.

Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

In Suzuki coupling, the superior reactivity of the 2-bromo derivative is pronounced. The weaker C-Br bond facilitates a more rapid and efficient oxidative addition to the palladium catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the 2-chloro analog[9][10]. Activating the more robust C-Cl bond typically requires more specialized, electron-rich phosphine ligands and higher temperatures to achieve comparable yields.

Table 1: Representative Performance in a Suzuki-Miyaura Reaction

Parameter 2-Bromooxazole-4-carboxylic acid This compound Rationale for Performance Difference
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf) Pd₂(dba)₃ + SPhos/XPhos C-Cl bond activation requires more electron-rich, bulky phosphine ligands.
Typical Temp. 80 - 90 °C 100 - 110 °C Lower C-Br bond dissociation energy allows for lower temperature activation.
Reaction Time 2 - 6 hours 12 - 24 hours Faster oxidative addition step leads to shorter overall reaction times.

| Typical Yield | 75 - 95% | 50 - 80% | More efficient conversion and fewer side reactions (e.g., hydrodehalogenation). |

Note: The data presented is illustrative, collated from typical outcomes for halo-heterocycles to demonstrate the well-established reactivity trend.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromooxazole-4-carboxylic acid

This protocol is a representative procedure adapted from established methods for similar substrates[11].

  • Reagent Preparation: To a flame-dried Schlenk tube, add 2-bromooxazole-4-carboxylic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (3.0 mmol, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Causality: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle[12].

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product Product Release ArX Ar-X (Halo-oxazole) ArX->OA_Complex Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, such as amination, the 2-bromo derivative generally remains more reactive, although the difference may be less dramatic than in cross-coupling. The high electrophilicity of the oxazole C2 position ensures that even the 2-chloro compound is a viable substrate[13]. However, the greater polarizability and superior leaving group ability of bromide often result in faster reaction rates and allow for the use of less aggressive conditions (e.g., lower temperatures or weaker bases)[14].

Table 2: Representative Performance in an Amination Reaction (SNAr)

Parameter 2-Bromooxazole-4-carboxylic acid This compound Rationale for Performance Difference
Base K₂CO₃ or DIPEA NaH or KHMDS Weaker C-Br bond requires a less potent base to facilitate the reaction.
Typical Temp. 60 - 80 °C 80 - 100 °C The overall activation barrier is lower for the bromo derivative.
Reaction Time 4 - 8 hours 8 - 16 hours Faster elimination of the better leaving group (Br⁻) contributes to a higher rate.

| Typical Yield | 80 - 98% | 70 - 90% | Milder conditions can lead to cleaner reactions and higher isolated yields. |

Note: This illustrative data is based on general principles of SNAr on electron-deficient heterocycles.

Detailed Protocol: Amination of 2-Bromooxazole-4-carboxylic acid

This protocol is a representative procedure for SNAr amination, designed as a self-validating system.

  • Reagent Setup: In a sealed reaction vial, combine 2-bromooxazole-4-carboxylic acid (1.0 mmol, 1.0 eq.), the desired amine (1.5 mmol, 1.5 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF (5 mL).

    • Causality: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive[5].

  • Reaction: Seal the vial and heat the mixture in a preheated block to 80 °C with magnetic stirring for 6 hours. The progress should be monitored by LC-MS to confirm the consumption of the starting material and formation of the product mass.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Precipitation/Extraction: Acidify the solution with 1M HCl to a pH of 4-5. The product, now a zwitterion or protonated acid, will often precipitate. If it does, collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield the final 2-aminooxazole-4-carboxylic acid.

dot

Caption: A generalized experimental workflow for substitution/coupling reactions.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromooxazole-4-carboxylic acid is a strategic decision that balances reactivity against cost and availability.

  • 2-Bromooxazole-4-carboxylic acid is the demonstrably more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions where the weaker C-Br bond is a decisive advantage. It consistently allows for milder conditions, shorter reaction times, and often provides higher, cleaner yields. It should be the default choice for complex, multi-step syntheses where maximizing yield and minimizing harsh conditions are paramount.

  • This compound , while less reactive, remains a highly viable and often more economical starting material. Its utility is most pronounced in SNAr reactions where the inherent activation of the oxazole ring can compensate for the stronger C-Cl bond. Its use in cross-coupling is feasible but requires more specialized and forceful conditions. It is a suitable option for process chemistry or when raw material cost is a primary driver, provided the subsequent reaction steps can tolerate the required higher temperatures and stronger reagents.

Ultimately, this guide empowers researchers to make an informed, data-driven decision, aligning their choice of starting material with the specific demands of their synthetic targets and project goals.

References

  • Nucleophilic Substitution Reactions. (n.d.).
  • Ranu, B. C., & Chattopadhyay, K. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis, 9(4), 484-502.
  • Wang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 12(3), 439-445.
  • Ashenhurst, J. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry.
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. (n.d.). SynArchive.
  • Kumar, N. S. S., et al. (2025). Discovery of novel compound IGYZT01060 for inhibition of IRAK-4 enzyme for the treatment of sepsis. Biotechnology Letters.
  • CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloarenes.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube.
  • Isherwood, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(21), 14616-14626.
  • do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings.
  • de Luna Martins, D., & do Amaral e Silva, N. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate.
  • Vedejs, E., & Lu, S. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907.
  • Chen, G., et al. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters, 98, 153832.
  • Moody, C. J., & Rees, C. W. (1983). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
  • WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease. (2022). Google Patents.
  • Boonen, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3248.
  • Klapars, A., et al. (2005). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Letters, 7(6), 1185-1188.
  • Tsybizova, A., et al. (2015). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of Mass Spectrometry, 50(7), 902-909.
  • Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
  • Li, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2977.
  • Kaser, D., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 25(21), 5163.
  • Singh, R., et al. (2016). A comprehensive review on IRAK-4 inhibitors. ResearchGate.
  • Carey, J. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Zhang, L., et al. (2015). Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Beilstein Journal of Organic Chemistry, 11, 2306-2312.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Li, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134.
  • Li, H., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 55(10), 2353-2361.

Sources

A Comparative Guide to Alternative Synthetic Routes for 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-disubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to act as a stable bioisostere contribute to its prevalence.[1][3] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance. This guide provides an in-depth comparison of classical and modern synthetic strategies for preparing 2,4-disubstituted oxazoles, offering insights into their mechanisms, scope, and practical application.

Section 1: Classical Approaches to Oxazole Synthesis

Traditional methods for oxazole synthesis have been foundational in organic chemistry. While often robust, they can be limited by harsh reaction conditions and poor functional group tolerance, which curtails their use in complex molecule synthesis.

The Robinson-Gabriel Synthesis

One of the most established methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[4][5][6] The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride, which facilitate the intramolecular cyclization followed by dehydration to form the oxazole ring.[4][7][8]

Mechanism Insight: The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack from the enol or enolate of the adjacent ketone. This forms a five-membered cyclic intermediate (an oxazoline derivative), which then dehydrates under the acidic conditions to yield the aromatic oxazole.[6]

Advantages:

  • Utilizes readily available starting materials.

  • A straightforward and well-documented procedure.

Limitations:

  • Requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃), limiting functional group tolerance.[7][8][9]

  • The synthesis of the prerequisite 2-acylamino ketone can add steps to the overall sequence.[5]

Section 2: Modern Strategies for Enhanced Efficiency and Scope

Contemporary methods have focused on overcoming the limitations of classical syntheses by employing milder conditions, improving substrate scope, and increasing overall efficiency through metal catalysis and multicomponent strategies.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Catalysts based on palladium, copper, and gold have enabled novel disconnections and milder reaction pathways.

A powerful modern approach involves the direct C-H functionalization of a pre-formed oxazole ring or the palladium-catalyzed cyclization of precursors. For instance, a 4-substituted oxazole can be directly arylated at the C2 position using a palladium catalyst with an appropriate ligand and base.[10] This strategy allows for late-stage modification of the oxazole core.

Alternatively, palladium catalysts can mediate the cyclization of amides and ketones.[9] These methods often proceed through a dehydration/C-H bond functionalization/C-O bond formation cascade, offering a direct route from more readily available precursors.[9]

Causality in Catalyst Selection: The choice of ligand and solvent system is critical for controlling regioselectivity in direct arylation reactions. For example, polar solvents may favor C-5 arylation, while nonpolar solvents can promote C-2 arylation, depending on the phosphine ligand used.[11] This control is crucial for accessing specific isomers required for drug development.

Gold catalysts, known for their high efficiency and selectivity, have emerged as powerful tools for oxazole synthesis.[1][12] One notable method involves the gold-catalyzed intermolecular oxidation of alkynes in the presence of a nitrile, which serves as both a reactant and solvent.[8][13] This [2+2+1] annulation assembles the oxazole ring from a terminal alkyne, a nitrile, and an oxygen atom from an oxidant under mild conditions.[13] This approach advantageously replaces hazardous α-diazoketones, which are used in other methods, with stable and commercially available alkynes.[8][13]

Another elegant gold-catalyzed strategy is the [3+2] cycloaddition of alkynyl triazenes with dioxazoles.[1][12] This protocol is distinguished by its use of readily available starting materials, mild conditions, and the potential for further derivatization of the resulting oxazole product.[1][12]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, embody the principles of green chemistry by maximizing atom economy and procedural efficiency.[14][15] Several MCRs have been developed for the synthesis of highly substituted oxazoles.

An acid-promoted, three-component reaction of arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles can produce fully substituted oxazoles.[16] This method leverages a Robinson-Gabriel type reaction as the key cyclization step and demonstrates wide functional group diversity.[16] The efficiency and convergence of MCRs make them highly attractive for building libraries of diverse oxazole derivatives for high-throughput screening.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile and widely used method for synthesizing oxazoles, particularly 5-substituted and 4,5-disubstituted variants.[17][18] The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldehyde in the presence of a base.[19][20]

Mechanism Insight: The reaction initiates with the deprotonation of TosMIC, followed by its addition to the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. Subsequent base-promoted elimination of the tosyl group yields the oxazole.[17][19][20] This pathway allows for the construction of the oxazole ring under relatively mild conditions. The use of microwave assistance can further enhance reaction rates and yields.[17]

Section 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and required functional group tolerance.

Method Precursors Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, POCl₃, PCl₅[7][8]High temperature, harsh acidSimple, well-establishedPoor functional group tolerance, harsh conditions[9]
Fischer Synthesis Cyanohydrins, AldehydesAnhydrous HCl[21][22]Anhydrous, acidicAccess to 2,5-disubstituted oxazolesLimited to specific precursors, harsh acid[21]
Van Leusen Reaction Aldehydes, TosMICK₂CO₃, other bases[17]Mild, often reflux in MeOHGood for 5- and 4,5-substituted oxazoles, mild conditions[17][18]TosMIC reagent required
Pd-Catalyzed C-H Arylation 4-Substituted oxazoles, Aryl halidesPd(OAc)₂, phosphine ligand, base[10][11]110 °C, inert atmosphereLate-stage functionalization, good scopeCatalyst/ligand screening needed for regioselectivity
Gold-Catalyzed Oxidation Terminal alkynes, Nitriles, OxidantAu(I) or Au(III) catalyst[13][23]Mild (e.g., 60 °C)Avoids hazardous reagents, broad scope, mild[8][13]Requires specific gold catalyst
Multicomponent Reactions Arylglyoxals, Nitriles, NucleophilesAcid promoter (e.g., TfOH)[16]Varies, can be mildHigh efficiency, diversity-oriented, atom economical[14]Optimization can be complex

Section 4: Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles[13]

This protocol describes a general procedure for the gold-catalyzed [2+2+1] annulation of a terminal alkyne and a nitrile.

  • To a solution of the alkyne (0.30 mmol) in the appropriate nitrile (3 mL), add 8-methylquinoline N-oxide (0.39 mmol, 62.0 mg).

  • Add the gold catalyst, Au(PPh₃)NTf₂ (11.1 mg, 0.015 mmol), to the mixture.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 3 hours to overnight.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2,5-disubstituted oxazole product.

Self-Validation: This method provides a safer alternative to protocols using α-diazoketones.[13] Expected yields are generally good to excellent, and the procedure demonstrates broad substrate scope and functional group tolerance.[13]

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles[17]

This protocol outlines a microwave-assisted Van Leusen synthesis.

  • In a microwave vial, dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 equiv) as the base.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the 5-substituted oxazole.

Causality: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating, often leading to higher yields and shorter reaction times.[17] Potassium carbonate is a sufficiently strong base to deprotonate TosMIC, initiating the reaction sequence.

Section 5: Visualization of Key Mechanisms and Workflows

Mechanism: Gold-Catalyzed Oxazole Synthesis

Gold-Catalyzed Oxazole Synthesis cluster_cycle Catalytic Cycle Alkyne Alkyne Intermediate_A Gold Carbene Intermediate Alkyne->Intermediate_A Au(I), Oxidant Oxidant Oxidant Au_cat Au(I) Catalyst Au_cat->Intermediate_A Intermediate_B Nitrilium Adduct Intermediate_A->Intermediate_B + Nitrile Nitrile Nitrile Nitrile->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Product 2,5-Disubstituted Oxazole Intermediate_C->Product Rearrangement Product->Au_cat - Catalyst

Caption: Catalytic cycle for the gold-catalyzed synthesis of oxazoles.

Workflow: Synthetic Route Selection

Route_Selection start Define Target 2,4-Disubstituted Oxazole q1 Late-stage functionalization needed? start->q1 q2 High functional group tolerance required? q1->q2 No pd Pd-Catalyzed C-H Arylation q1->pd Yes q3 Building a diverse library? q2->q3 No modern Consider Modern Methods (Au, MCR, etc.) q2->modern Yes mcr Multicomponent Reaction (MCR) q3->mcr Yes classical Classical Methods (Robinson-Gabriel) q3->classical No

Caption: Decision workflow for selecting an oxazole synthesis strategy.

Conclusion

The synthesis of 2,4-disubstituted oxazoles has evolved significantly from classical, harsh methods to sophisticated, mild, and highly selective modern strategies. While the Robinson-Gabriel synthesis remains a valuable tool for certain applications, metal-catalyzed reactions (particularly with palladium and gold) and multicomponent reactions now offer superior functional group tolerance, efficiency, and substrate scope. The Van Leusen reaction provides a reliable route with its own unique advantages. The selection of an optimal synthetic route requires careful consideration of the target molecule's complexity, the desired substitution pattern, and the principles of efficiency and green chemistry. This guide serves as a starting point for researchers to navigate these choices and design effective syntheses for this important heterocyclic scaffold.

References

  • Zhang, Z., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances.
  • Shaikh, et al. (n.d.). A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. ChemistrySelect.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Zhou, R.-R., et al. (2020). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry.
  • He, W., Li, C., & Zhang, L. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society.
  • (n.d.). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Bioorganic & Medicinal Chemistry Letters.
  • (n.d.). Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. Synfacts.
  • Zhang, Z., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. SciSpace.
  • Garcı́a, P., et al. (2005). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters.
  • (n.d.). Robinson-Gabriel Synthesis. SynArchive.
  • (n.d.). Fischer oxazole synthesis. Wikipedia.
  • Regalla, R., et al. (2022). Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. ResearchGate.
  • (n.d.). Robinson–Gabriel synthesis. Wikipedia.
  • Shaikh, A. A., et al. (2023). Multicomponent synthesis of steroidal oxazole derivatives. ResearchGate.
  • (n.d.). 5-Iii) Sem 4. Scribd.
  • Sharma, H., et al. (2024). Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate.
  • (n.d.). Fischer oxazole synthesis. Encyclo.
  • Yan, Z.-L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • (n.d.). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. ResearchGate.
  • Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters.
  • (n.d.). Oxazole.pdf. CUTM Courseware.
  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
  • Joshi, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • (n.d.). Fischer oxazole synthesis. Semantic Scholar.
  • (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • (n.d.). Van Leusen reaction. Wikipedia.
  • Yan, Z.-L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Singh, A., & Singh, R. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
  • Morita, Y., et al. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry.
  • Kenny, P., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters.
  • Gudzera, O., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science.
  • Patel, D. A., et al. (2022). Metal‐free synthesis of 2,4‐disubstituted and 2,4,5‐trisubstituted oxazoles (10) derivatives with reaction mechanism. ResearchGate.
  • Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters.
  • Thery, A., et al. (2014). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry.
  • Pramanik, A., et al. (2017). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances.
  • Zhang, H.-L., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. Organic Letters.
  • Wang, X., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications.
  • Reddy, M. R., et al. (2019). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. The Journal of Organic Chemistry.

Sources

A Comparative Guide to Chlorinating Agents for the Synthesis of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chlorooxazole-4-carboxylic Acid

This compound is a highly functionalized heterocyclic compound that serves as a crucial building block in the synthesis of complex molecules.[1][2] Its structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, offers two distinct points for chemical modification. This versatility makes it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[2] In medicinal chemistry, the oxazole core is a privileged scaffold found in numerous bioactive natural products and synthetic drugs. The ability to introduce substituents regioselectively, often via palladium-catalyzed coupling reactions using intermediates derived from this compound, is instrumental in generating libraries of potential therapeutic agents.[3]

This guide provides an in-depth comparison of common chlorinating agents for the synthesis of this compound, presumably from its logical precursor, 2-hydroxyoxazole-4-carboxylic acid. We will delve into the mechanistic underpinnings, practical considerations, and performance of three primary reagents: Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), and Oxalyl Chloride ((COCl)₂). The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal reagent and conditions for this critical transformation.

The Synthetic Challenge: Chlorination of a Hydroxyoxazole

The direct chlorination of a hydroxyl group on an electron-rich heterocyclic ring like an oxazole presents a distinct chemical challenge compared to the simple conversion of a carboxylic acid to an acyl chloride. The starting material, 2-hydroxyoxazole-4-carboxylic acid, exists in tautomeric equilibrium with its keto form, 2-oxazolidinone-4-carboxylic acid. The choice of chlorinating agent must account for the reactivity of this tautomeric system and the potential for side reactions.

Synthetic_Transformation start 2-Hydroxyoxazole-4-carboxylic acid (Starting Material) end This compound (Target Molecule) start->end Chlorinating Agent (POCl₃, SOCl₂, or (COCl)₂)

Caption: The target transformation from the hydroxy precursor.

Comparative Analysis of Chlorinating Agents

The selection of a chlorinating agent is a critical decision that impacts reaction efficiency, substrate compatibility, and the ease of product purification. Below, we compare the three most relevant reagents for this synthesis.

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and frequently used reagent for the deoxygenative chlorination of hydroxyl groups on heterocyclic rings.[4][5] Its high reactivity and high boiling point (105.8 °C) allow it to be used as both a reagent and a solvent for difficult transformations that require elevated temperatures.

  • Mechanism & Rationale: The reaction proceeds through the formation of a phosphate ester intermediate by attacking the hydroxyl group of the oxazole. This transforms the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate moiety, yielding the chlorinated product.[5] This powerful mechanism is often necessary to chlorinate the relatively unreactive hydroxyl groups on heteroaromatic rings.

  • Advantages:

    • High Reactivity: Effective for unreactive substrates where milder reagents fail.

    • Versatility: Widely used in heterocyclic chemistry for chlorination and in Vilsmeier-Haack formylation reactions.[4]

  • Disadvantages:

    • Harsh Conditions: Often requires high temperatures (reflux), which can be detrimental to sensitive functional groups.[6]

    • Difficult Workup: The reaction produces phosphoric acid byproducts that must be carefully neutralized and removed, often by quenching the reaction mixture in ice water followed by extraction.[6]

    • High Corrosivity and Toxicity: Requires careful handling in a well-ventilated fume hood.

Thionyl Chloride (SOCl₂)

Thionyl chloride is arguably the most common reagent for converting carboxylic acids to their corresponding acyl chlorides.[7][8] It is also capable of chlorinating activated hydroxyl groups.

  • Mechanism & Rationale: When reacting with an alcohol or the hydroxy tautomer of the oxazole, SOCl₂ forms an intermediate chlorosulfite ester. The reaction can then proceed via an Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the chlorosulfite, liberating gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9] The evolution of these gaseous byproducts helps drive the reaction to completion according to Le Châtelier's principle. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[10]

  • Advantages:

    • Volatile Byproducts: The gaseous byproducts (SO₂, HCl) are easily removed from the reaction mixture, simplifying purification.[11]

    • Cost-Effective: It is a relatively inexpensive and readily available reagent.

  • Disadvantages:

    • Acidity: The generation of HCl makes the reaction conditions highly acidic, which may not be suitable for acid-labile substrates.

    • Moderate Reactivity: May require elevated temperatures (reflux) for less reactive heterocyclic hydroxyl groups.[12]

    • Toxicity: SOCl₂ is toxic and lachrymatory, reacting violently with water.[9]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, typically used with a catalytic amount of DMF, is known for being a milder and more selective alternative to thionyl chloride for the synthesis of acyl chlorides.[13][14]

  • Mechanism & Rationale: The reaction does not proceed with oxalyl chloride alone. A catalyst, almost always DMF, is required. Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack intermediate, a highly reactive chloroiminium ion.[13][14] This intermediate is the true active chlorinating agent that reacts with the hydroxyl group. The reaction is highly efficient, and the byproducts are all gaseous: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

  • Advantages:

    • Mild Conditions: Reactions are often rapid and can be performed at low temperatures (0 °C) or room temperature, which is ideal for thermally sensitive substrates.[14]

    • Volatile Byproducts: Like SOCl₂, the gaseous byproducts simplify the workup procedure.[15]

    • High Selectivity: Generally considered more selective and less prone to side reactions than SOCl₂ or POCl₃.[13]

  • Disadvantages:

    • Cost: It is significantly more expensive than thionyl chloride, making it more suitable for smaller-scale, fine chemical synthesis.[13]

    • Toxicity: Oxalyl chloride is highly toxic and corrosive. Its reaction with water produces toxic CO gas.

    • Safety Concern: The decomposition of the DMF catalyst can produce dimethylcarbamoyl chloride, a potent carcinogen.[13]

Quantitative Data Summary

The following table provides a side-by-side comparison of the key performance and handling characteristics of each chlorinating agent.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Primary Use Case Deoxygenative chlorination of heteroaromatic -OHGeneral purpose chlorination (acids, alcohols)Mild chlorination of acids, especially for sensitive substrates
Typical Conditions Neat or high-boiling solvent, reflux (80-110 °C)[6]Neat or inert solvent (DCM, Toluene), reflux (40-80 °C)[10]Inert solvent (DCM, THF), cat. DMF, 0 °C to room temp[14]
Reactivity Very HighHighHigh (with catalyst)
Byproducts Phosphoric acids (solid/liquid)[8]SO₂(g), HCl(g)[9]CO(g), CO₂(g), HCl(g)
Workup Complexity High (Quenching, neutralization, extraction)Low (Evaporation of excess reagent and byproducts)Low (Evaporation of excess reagent and byproducts)
Relative Cost ModerateLowHigh
Key Safety Issues Highly corrosive, reacts with waterToxic, lachrymator, reacts violently with water[9]Highly toxic, produces CO with water, potential carcinogen byproduct[13]

Experimental Protocols

The following are representative, step-by-step protocols. Note: These are generalized procedures and must be optimized for the specific synthesis of this compound. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from general procedures for the chlorination of hydroxy-heterocycles.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxyoxazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the cooled reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization.

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)

This protocol is a standard procedure for converting carboxylic acids to acyl chlorides and can be adapted for this synthesis.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-hydroxyoxazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (5-10 eq) neat, or suspend the starting material in an inert solvent like toluene and add SOCl₂ (2-3 eq).

  • Catalyst (Optional): Add a catalytic amount (1-2 drops) of DMF to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, or until gas evolution ceases. Monitor the reaction by TLC or LC-MS.

  • Concentration: Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent by distillation or evaporation under reduced pressure (a rotary evaporator connected to a base trap is ideal).

  • Final Product: The resulting crude this compound is often used directly in the next step without further purification. If purification is needed, high-vacuum distillation or crystallization may be attempted, though thermal stability is a concern.

Protocol 3: Chlorination using Oxalyl Chloride ((COCl)₂)

This protocol is favored for its mild conditions.[14][15]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-hydroxyoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount (1 drop) of anhydrous DMF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentration: Remove the solvent and all volatile byproducts under reduced pressure to yield the crude product.

  • Final Product: The product is typically of high purity and can often be used without further purification.

Workflow and Mechanistic Visualizations

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification Phase Setup 1. Combine Reactant & Solvent Reagent 2. Add Chlorinating Agent (POCl₃, SOCl₂, or (COCl)₂) Setup->Reagent React 3. Heat or Stir (Monitor Progress) Reagent->React Workup_POCl3 Quench on Ice Neutralize Extract React->Workup_POCl3 For POCl₃ Workup_Gas Evaporate Excess Reagent & Volatiles React->Workup_Gas For SOCl₂ or (COCl)₂ Purify Purify Crude Product (Chromatography/Recrystallization) Workup_POCl3->Purify Workup_Gas->Purify

Caption: Comparative experimental workflow for different chlorinating agents.

Mechanism_Comparison Simplified Key Intermediates in Chlorination cluster_POCl3 POCl₃ Pathway cluster_SOCl2 SOCl₂ Pathway cluster_COCl2 (COCl)₂ / DMF Pathway HetOH Het-OH Oxazole Hydroxyl Group node_POCl3 O=P(Cl₂)O-Het Phosphate Ester Intermediate HetOH:f0->node_POCl3:f0 POCl₃ node_SOCl2 O=S(Cl)O-Het Chlorosulfite Intermediate HetOH:f0->node_SOCl2:f0 SOCl₂ node_COCl2 [Me₂N=CHCl]⁺Cl⁻ Vilsmeier Reagent HetOH_COCl2 Het-OH Oxazole Hydroxyl Group node_COCl2:f0->HetOH_COCl2:f0 Reacts with

Caption: Key reactive intermediates formed by each chlorinating agent.

Conclusion and Recommendation

The choice of chlorinating agent for the synthesis of this compound is a trade-off between reactivity, reaction conditions, cost, and ease of purification.

  • For thermally robust substrates on a large scale where cost is a primary concern, Thionyl Chloride (SOCl₂) is a pragmatic choice. Its volatile byproducts are a significant advantage for purification.

  • For sensitive substrates that may degrade at high temperatures , Oxalyl Chloride with catalytic DMF is the superior option.[14] The mild reaction conditions and clean conversion often justify the higher cost, particularly in the context of drug discovery and fine chemical synthesis.

  • Phosphorus Oxychloride (POCl₃) should be reserved for cases where both SOCl₂ and oxalyl chloride fail to yield the desired product. Its power is offset by harsh conditions and a more demanding workup procedure.

For a new synthesis, it is advisable to begin with the mildest conditions. Therefore, the recommended starting point for investigation would be Oxalyl Chloride and catalytic DMF . If this proves ineffective, Thionyl Chloride (with and without DMF) should be attempted before resorting to the more forceful conditions required by Phosphorus Oxychloride. This systematic approach ensures the highest chance of success while minimizing potential degradation of a valuable heterocyclic intermediate.

References

  • Vedejs, E., & Luchetta, L. M. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907.
  • Gilchrist, T. L., & Rees, C. W. (1977). Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1, 1763-1766.
  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3).
  • Sciencemadness Wiki. (n.d.). Oxalyl chloride.
  • Anshul Specialty Molecules Private Limited. (n.d.). Oxalyl Chloride.
  • Wikipedia. (n.d.). Oxalyl chloride.
  • Ciufolini, M. A., et al. (2004). Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Organic Letters, 6(21), 3793-3796.
  • Romo, D., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society, 136(18), 6829–6832.
  • Mohammadkhani, L., & Heravi, M. M. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Current Organic Synthesis, 16(3), 364-389.
  • Ghorbani-Vaghei, R., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(38), 21356-21361.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.
  • ResearchGate. (n.d.). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation.
  • Morin, M. D., et al. (2017). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 58(32), 3127-3129.
  • Kıbrız, İ. E., Saçmacı, M., & Yıldırım, İ. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Bozok Journal of Science, 1(2), 81–86.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[17][18]oxathioles and their transformations.
  • R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions.
  • Ghorai, M. K., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN113461635A - 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Amerigo Scientific. (n.d.). 2-[(4-Chlorophenyl)amino]-1,3-oxazole-4-carboxylic acid.
  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8996.
  • Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-Chlorooxazole-4-Carboxylic Acid Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of drug discovery, the heterocyclic scaffold of oxazole presents a compelling starting point for the development of novel therapeutic agents.[1] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 2-chlorooxazole-4-carboxylic acid analogs, a class of compounds with burgeoning potential in oncology. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative analysis grounded in experimental data to empower your research and development endeavors.

The this compound Scaffold: A Privileged Starting Point

This compound is a versatile building block in medicinal chemistry. Its inherent reactivity, stemming from the chloro substituent at the 2-position and the carboxylic acid at the 4-position, provides two key handles for synthetic modification. This allows for the systematic generation of diverse analog libraries, a cornerstone of any successful SAR study. The oxazole core itself is a bioisostere of other important five-membered heterocycles and is known to participate in various non-covalent interactions with biological targets, making it a "privileged" structure in drug design.[2]

Crafting the Analogs: Synthetic Strategies

The primary route to generating a library of this compound analogs involves the amidation of the carboxylic acid functionality. This creates a diverse set of 2-chlorooxazole-4-carboxamides, where the nature of the appended amine can be systematically varied to probe its impact on biological activity.

A general synthetic approach is outlined below:

Synthetic_Scheme start This compound reagent1 SOCl2 or (COCl)2 start->reagent1 intermediate 2-Chlorooxazole-4-carbonyl chloride reagent1->intermediate Acyl chloride formation reagent2 R-NH2, Base (e.g., Et3N) intermediate->reagent2 product 2-Chloro-N-(R)-oxazole-4-carboxamide reagent2->product Amidation

Figure 1: General synthesis of 2-chlorooxazole-4-carboxamide analogs.

This straightforward two-step process, involving the initial conversion of the carboxylic acid to a more reactive acyl chloride followed by amidation, allows for the introduction of a wide array of substituents (R-groups) at the 4-position. These R-groups can be selected to explore the effects of steric bulk, electronics, and hydrophobicity on the molecule's biological profile.

Decoding the Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are intricately linked to the nature of the substituents at both the 2- and 4-positions of the oxazole ring.

Modifications at the 4-Position: The Amide Moiety

The amide linkage at the 4-position is a critical determinant of activity. The nature of the R-group in the N-substituted carboxamide can dramatically influence biological outcomes.

  • Aromatic and Heteroaromatic Substituents: The introduction of various substituted phenyl or heteroaromatic rings can lead to potent anticancer activity. For instance, in related thiazole carboxamide series, the presence of methoxy or fluoro substituents on a phenyl ring has been shown to modulate activity against different cancer cell lines.[3] This suggests that the electronic properties and hydrogen bonding potential of the substituent play a key role.

  • Alkyl and Cycloalkyl Groups: While aromatic groups often provide opportunities for π-π stacking and other favorable interactions within a target's binding pocket, the impact of alkyl and cycloalkyl groups should not be underestimated. These groups can probe hydrophobic pockets and influence the overall solubility and pharmacokinetic properties of the molecule.

The Role of the 2-Chloro Substituent

The chlorine atom at the 2-position is not merely a synthetic handle; it significantly contributes to the electronic character of the oxazole ring and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. While direct SAR data on the replacement of this chlorine in the context of this compound analogs is limited, studies on related heterocyclic systems indicate that this position is sensitive to substitution. For instance, replacement of a chloro group can impact the overall potency and selectivity profile of kinase inhibitors.

SAR_Diagram cluster_0 2-Chlorooxazole-4-Carboxamide Core cluster_1 Position 2 cluster_2 Position 4 Core Oxazole Ring Pos2 Cl Pos4 C(O)NH-R SAR_Pos2 - Halogen bonding potential - Influences ring electronics - Substitution can modulate activity Pos2->SAR_Pos2 SAR_Pos4 - R-group is critical for activity - Aromatic/heteroaromatic groups can   enhance potency - Probes steric and electronic requirements   of the binding pocket Pos4->SAR_Pos4 SAR_Points Key SAR Points SAR_Points->SAR_Pos2 SAR_Points->SAR_Pos4

Figure 2: Conceptual SAR summary for 2-chlorooxazole-4-carboxamide analogs.

Comparative Analysis: Benchmarking Against Established Scaffolds

To contextualize the potential of this compound analogs, it is instructive to compare their performance against established anticancer agents with structural similarities. Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have demonstrated significant anticancer properties.[4][5][6] Notably, the sulindac sulfide amide (SSA) analog, where the carboxylic acid is replaced with an amide, shows enhanced anticancer activity with reduced COX-related toxicity.[7][8] This provides a relevant benchmark for our oxazole series, which also features a key amide modification.

Compound ClassExample CompoundTarget Cancer Cell LinesReported IC50 (µM)Reference
2-Chlorooxazole Analog (Hypothetical) 2-Chloro-N-(4-methoxyphenyl)oxazole-4-carboxamideColon, Prostate, Breast(To be determined)-
Sulindac Sulfide Amide SSAColon, Prostate, Breast~2-5[8]
Sulindac Sulfide Sulindac SulfideColon, Prostate, Breast~44-52[8]

This table presents a framework for comparison. The activity of the hypothetical 2-chlorooxazole analog would need to be determined experimentally.

This comparative approach underscores the potential of the 2-chlorooxazole-4-carboxamide scaffold. If analogs from this series can achieve IC50 values comparable to or better than SSA, they would represent a promising new avenue for anticancer drug development.

Unraveling the Mechanism: Targeting Kinase Signaling

A growing body of evidence suggests that many heterocyclic compounds, including oxazole derivatives, exert their anticancer effects through the inhibition of protein kinases.[9][10][11] Key oncogenic kinases such as VEGFR-2 and c-Met are attractive targets due to their central role in tumor angiogenesis, proliferation, and metastasis.[12][13][14][15][16] The 2-chlorooxazole-4-carboxamide scaffold is well-suited to interact with the ATP-binding pocket of these kinases.

Kinase_Signaling_Pathway ligand Growth Factor (e.g., VEGF, HGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) ligand->receptor autophosphorylation Autophosphorylation receptor->autophosphorylation inhibitor 2-Chlorooxazole-4-carboxamide Analog inhibitor->receptor Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) autophosphorylation->downstream cellular_response Cellular Responses: - Proliferation - Angiogenesis - Survival - Metastasis downstream->cellular_response

Figure 3: Conceptual kinase inhibition pathway.

The binding of these analogs to the kinase active site would competitively inhibit ATP binding, thereby blocking the downstream signaling cascades that drive cancer progression.

Essential Experimental Protocols

To facilitate your research, we provide a summary of standard protocols for evaluating the anticancer and kinase inhibitory activity of your this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[17]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of your oxazole analogs (typically 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[3][18][19][20]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Incubation: In a microplate, pre-incubate the kinase with varying concentrations of your oxazole analogs or a known inhibitor (positive control) for a defined period.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate.

  • Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate using a fluorescence-based method (e.g., using a phosphorylation-specific antibody labeled with a fluorophore).

  • Data Analysis: Measure the fluorescence signal and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for systematic modification at the 2- and 4-positions make it an ideal candidate for SAR-driven drug discovery. By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the therapeutic potential of this exciting class of compounds. The key to unlocking their full potential lies in a rigorous and iterative process of design, synthesis, and biological evaluation, with a keen eye on the comparative landscape of existing and emerging cancer therapies.

References

Click to expand
  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). PubMed. [Link]
  • Diverse amide analogs of sulindac for cancer tre
  • Amine Containing Analogs of Sulindac for Cancer Prevention. Bentham Science. [Link]
  • Diverse amide analogs of sulindac for cancer tre
  • Small molecule inhibitors of KDR (VEGFR-2)
  • Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in R
  • A Novel Sulindac Derivative Inhibits Lung Adenocarcinoma Cell Growth Through Suppression of Akt/mTOR Signaling and Induction of Autophagy. PubMed. [Link]
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
  • VEGFR-2 inhibitor - Wikipedia. Wikipedia. [Link]
  • 3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. Bentham Science. [Link]
  • A comprehensive review on biological activities of oxazole deriv
  • Definition of MET tyrosine kinase inhibitor SAR125844 - NCI Drug Dictionary.
  • c-Met inhibitor - Wikipedia. Wikipedia. [Link]
  • The Selective Intravenous Inhibitor of the MET Tyrosine Kinase SAR125844 Inhibits Tumor Growth in MET-Amplified Cancer. AACR Journals. [Link]
  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. [Link]
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [Link]
  • KINASE PROFILING & SCREENING - Reaction Biology. Reaction Biology. [Link]
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
  • Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]
  • Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
  • SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prost
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed. [Link]
  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. Reddit. [Link]
  • 2-Chlorooxazole-4-carboxamide | CAS#:1025468-33-0 | Chemsrc. Chemsrc. [Link]
  • 2-Chlorooxazole-4-carboxamide - CAS:1025468-33-0 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]

Sources

A Comparative Analysis of Palladium Catalysts for C-C Bond Formation with 2-Chlorooxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Consequently, the efficient and selective functionalization of the oxazole ring is of paramount importance. The formation of carbon-carbon (C-C) bonds at the 2-position of oxazoles, often starting from readily available 2-chlorooxazoles, provides a powerful strategy for elaborating these heterocycles. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this transformation, offering a broad substrate scope and functional group tolerance.[1]

This guide provides a comparative analysis of various palladium catalyst systems for C-C bond formation with 2-chlorooxazoles, focusing on the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to empower researchers in designing efficient and robust synthetic routes.

The Challenge of Activating the C-Cl Bond

Historically, aryl and heteroaryl chlorides were considered challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond.[2] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is significantly more facile for iodides and bromides. However, the economic and environmental advantages of using chlorides as starting materials have driven the development of highly active catalyst systems capable of cleaving the inert C-Cl bond.[3] For electron-deficient heteroaromatics like oxazoles, this activation is somewhat facilitated, but optimal catalyst selection remains crucial for achieving high efficiency.[4]

The Crucial Role of Ligands: Enabling Catalysis with Chloro-Heterocycles

The breakthrough in the coupling of aryl chlorides was the development of bulky, electron-rich phosphine ligands.[5] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in the oxidative addition step.[6] Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in this regard.[5][7]

Comparative Analysis of Palladium-Catalyzed Coupling Reactions

The choice of the most suitable palladium-catalyzed cross-coupling reaction depends on several factors, including the nature of the coupling partner, functional group tolerance, and the availability and toxicity of reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[8][9]

Catalyst Selection: For the Suzuki coupling of 2-chlorooxazoles, catalyst systems that are effective for other challenging aryl chlorides are the most promising.

  • Palladium Precatalysts: Buchwald's palladium precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G2) are highly active and are often the catalysts of choice for demanding couplings.[8] These precatalysts readily generate the active monoligated Pd(0) species.

  • In-situ Generated Catalysts: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos is also highly effective.[5]

Illustrative Data: While direct comparative studies on 2-chlorooxazoles are not abundant in the literature, data from couplings of structurally similar chloro-heterocycles provide valuable insights. For instance, in the Suzuki coupling of 2-chloropyrimidines, catalyst systems employing bulky biarylphosphine ligands consistently outperform those with less sterically demanding ligands like PPh₃.[4]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene/H₂O100High[5]
Pd₂(dba)₃ / SPhos SPhosK₃PO₄Dioxane100High
XPhos-Pd-G2 XPhosK₂CO₃t-AmylOH110High[8]

Causality Behind Experimental Choices: The use of bulky and electron-donating biaryl phosphine ligands like XPhos and SPhos is critical. The steric bulk promotes the formation of the 12-electron L₁Pd(0) active species, while the electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition into the strong C-Cl bond.[6] The choice of a strong inorganic base like K₃PO₄ or K₂CO₃ is necessary to activate the boronic acid for the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorooxazole

  • Reaction Setup: To a flame-dried Schlenk tube, add the 2-chlorooxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%) or the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling of a 2-chlorooxazole.

Stille Coupling

The Stille reaction couples an organotin reagent (stannane) with an organic halide. A key advantage of Stille coupling is the high functional group tolerance and the stability of organostannanes to air and moisture.[10] However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts.[11]

Catalyst Selection: Similar to the Suzuki coupling, effective catalyst systems for the Stille coupling of 2-chlorooxazoles involve bulky, electron-rich phosphine ligands.

  • Catalyst Systems: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or P(t-Bu)₃ has been shown to be effective for the Stille coupling of aryl chlorides.[12] The use of copper(I) salts as additives can sometimes accelerate the reaction.[13]

Illustrative Data:

Catalyst SystemLigandAdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / XPhos XPhos-Dioxane100Good to Excellent[12]
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃CuINMP120High[14]

Causality Behind Experimental Choices: The mechanistic principles for activating the C-Cl bond are the same as in the Suzuki coupling. The choice of solvent can be critical in Stille couplings; polar aprotic solvents like NMP or DMF are often used at elevated temperatures to facilitate the reaction.

Experimental Protocol: General Procedure for Stille Coupling of 2-Chlorooxazole

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the 2-chlorooxazole (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous solvent (e.g., dioxane or NMP, 5 mL).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). If applicable, add the copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture at the desired temperature (e.g., 100-120 °C) under an inert atmosphere.

  • Work-up and Purification: After completion, cool the reaction, and if necessary, quench with an aqueous KF solution to precipitate the tin byproducts. Filter the mixture through celite, and perform an aqueous work-up. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an organic halide and an alkene.[15] This reaction is particularly useful for the synthesis of substituted alkenes.

Catalyst Selection: For the Heck reaction of 2-chlorooxazoles, palladacycles and catalyst systems with bulky phosphine ligands are often employed.

  • Palladacycles: Herrmann's catalyst and other palladacycles have shown high activity in the Heck reaction of aryl chlorides.[15]

  • Ligand Systems: A combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or adamantyl-based phosphines can be effective.[16]

Illustrative Data:

Catalyst SystemLigand/CatalystBaseSolventTemp (°C)Yield (%)Reference
Herrmann's Catalyst PalladacycleK₂CO₃NMP120Good[15]
Pd(OAc)₂ / P(t-Bu)₃ P(t-Bu)₃Cs₂CO₃Dioxane120Good[16]

Causality Behind Experimental Choices: The high temperatures often required for Heck reactions with aryl chlorides necessitate thermally stable catalysts. Palladacycles are known for their robustness under such conditions.[15] The choice of a strong base is crucial for the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an organic halide and a terminal alkyne, providing access to valuable alkynyl-substituted oxazoles.[17][18]

Catalyst Selection: The Sonogashira coupling of 2-chlorooxazoles is challenging and often requires highly active catalyst systems.

  • Advanced Catalyst Systems: Systems employing bulky phosphine ligands like XPhos or P(t-Bu)₃ in combination with a palladium source and a copper(I) co-catalyst are generally required.[19] Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts.[20]

Illustrative Data:

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / XPhos XPhosCuIEt₃NToluene100Moderate to Good[19]
Pd(OAc)₂ / P(t-Bu)₃ P(t-Bu)₃-Cs₂CO₃Dioxane110Moderate to Good[20]

Causality Behind Experimental Choices: The dual catalytic cycle of the traditional Sonogashira reaction involves both palladium and copper.[18] The palladium catalyst facilitates the oxidative addition to the 2-chlorooxazole, while the copper co-catalyst activates the terminal alkyne. For challenging substrates like 2-chlorooxazoles, highly active palladium catalysts with bulky ligands are necessary to drive the initial oxidative addition step.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Chlorooxazole) PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M (Organoboron, Organotin, etc.) PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Active Catalyst Product R¹-R² RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

The palladium-catalyzed C-C bond formation with 2-chlorooxazoles is a powerful tool for the synthesis of complex, biologically active molecules. While the inertness of the C-Cl bond presents a challenge, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like the Buchwald biaryl phosphines, has largely overcome this hurdle.

For the Suzuki-Miyaura coupling of 2-chlorooxazoles, the use of Buchwald precatalysts or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or SPhos is highly recommended. Similar catalyst systems are effective for the Stille coupling, although the toxicity of organotin reagents is a significant consideration. The Heck and Sonogashira couplings of 2-chlorooxazoles are generally more challenging and require highly active and thermally stable catalysts.

Future research in this area will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued exploration of new ligand architectures and the application of high-throughput screening methods will undoubtedly lead to further advancements in this important area of synthetic chemistry.

References

  • Ikeda, H., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2021. [Link]
  • Sharma, A., et al. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org, 2021. [Link]
  • Singh, U. P., & Singh, R. P. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Optimization of reaction conditions for the Sonogashira reaction.
  • Sonogashira coupling. Wikipedia. [Link]
  • Tani, M., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, 2020. [Link]
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes.
  • Gogoi, P., et al.
  • Bhaskaran, S., et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 2020. [Link]
  • Espinosa, M., et al. Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Espinosa, M., et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • Heck Reaction—State of the Art.
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society, 2021. [Link]
  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
  • Stille Cross-Coupling. J&K Scientific LLC. [Link]
  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 2021. [Link]
  • Stille reaction. Wikipedia. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018. [Link]
  • The Stille Reaction. Organic Reactions, 1997. [Link]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2014. [Link]
  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews, 2022. [Link]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. [Link]
  • heck coupling Latest Research Papers.
  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 2023. [Link]
  • Parallel Synthesis of Pyrazolone-Fused Cinnolines by the Palladium-Catalyzed [4 + 2] Annulation of Pyrazol-3-ones with Substituted Allenoates.

Sources

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Chlorooxazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical synthesis.[1][2] The integrity of synthetic processes and the quality of the final products rely on accurate and reliable analytical methods for such intermediates. Therefore, rigorous validation of these methods is not merely a procedural step but a cornerstone of quality assurance in a regulated environment.[3]

This document will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] We will delve into the rationale behind chromatographic choices and present supporting experimental data to offer a clear comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for selecting and validating a suitable analytical method for this and similar compounds.

The Analyte: this compound

This compound is a member of the oxazole family, a class of heterocyclic compounds with significant biological and pharmacological relevance.[7] Its structure, featuring both a reactive chlorine atom and a carboxylic acid group, makes it a versatile intermediate.[2] The carboxylic acid moiety imparts acidic properties, influencing its solubility and chromatographic behavior.[8][9] Understanding these physicochemical properties is paramount in developing a robust HPLC method.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods were developed and validated to provide a comparative analysis. The primary difference lies in the stationary phase chemistry, which is a critical factor in achieving optimal separation and peak shape for polar acidic compounds.

Method A: The Universal C18 Approach

  • Column: Standard C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B)

  • Rationale: C18 columns are the workhorses of reversed-phase chromatography, offering broad applicability. The use of a low pH mobile phase, achieved with phosphoric acid, is crucial to suppress the ionization of the carboxylic acid group, thereby promoting retention and ensuring a symmetrical peak shape.

Method B: The Alternative Phenyl-Hexyl Approach

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Methanol (Solvent B)

  • Rationale: Phenyl-Hexyl columns provide an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the oxazole ring of the analyte. This can be advantageous in separating the analyte from closely related impurities. Formic acid is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[5][10] The workflow followed for both Method A and Method B is depicted below.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Parameters cluster_3 Final Assessment Dev Method Development (Column, Mobile Phase) Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Suitability Method Suitability Assessment Report->Suitability

Caption: A flowchart illustrating the systematic workflow for HPLC method validation.

Experimental Protocols & Validation Parameters

System Suitability

Before any validation run, the chromatographic system's performance must be verified.[11][12] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

Protocol:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the solution six replicate times.

  • Calculate the relative standard deviation (%RSD) for peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[13][14] Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[15][16]

Protocol:

  • Expose solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess the chromatograms for peak purity of the parent analyte and resolution between the parent peak and any degradation products.

Rationale: These conditions mimic potential scenarios during manufacturing and storage. The ability to separate the main peak from any newly formed peaks is crucial for a stability-indicating method.[17][18] Oxazole rings and carboxylic acids can be susceptible to hydrolytic ring-opening or decarboxylation under certain stress conditions.[19]

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[3][20]

Protocol:

  • Prepare a series of at least five standard solutions of this compound, typically covering 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value.[13][14] It is typically determined by spiking a placebo with known amounts of the analyte.

Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[3][20] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-analyst/Inter-day): Assesses variations within the same laboratory (e.g., different days, different analysts).

Protocol:

  • Repeatability: Prepare and analyze six individual samples at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the %RSD for the results at both levels.

Acceptance Criteria:

  • %RSD for Repeatability and Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][20]

Protocol:

  • Introduce small variations to the nominal method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits.

Comparative Validation Data Summary

The following tables summarize the illustrative validation data for the two proposed HPLC methods.

Table 1: System Suitability and Chromatographic Performance

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (min)5.87.2-
%RSD of Peak Area0.450.52≤ 2.0%
Tailing Factor1.21.1≤ 2.0
Theoretical Plates8,5009,200≥ 2000

Table 2: Linearity, Accuracy, and Precision

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Linearity (r²)0.99950.9998≥ 0.999
Accuracy (% Recovery)99.5% - 101.2%99.8% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.65%0.58%≤ 2.0%
- Intermediate0.88%0.75%≤ 2.0%

Table 3: Sensitivity and Forced Degradation

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Comments
LOQ (µg/mL)0.250.20Method B shows slightly better sensitivity.
SpecificityPassedPassedBoth methods resolved the parent peak from all degradants.
Resolution (critical pair)2.5 (from major degradant in base hydrolysis)3.1 (from major degradant in base hydrolysis)Method B provided superior resolution from degradation products.

Discussion and Method Selection

Both Method A and Method B were successfully validated according to ICH guidelines and are suitable for the quantitative analysis of this compound.

  • Method A (C18) represents a reliable and robust choice, utilizing a very common and well-understood stationary phase. It meets all acceptance criteria and would be perfectly adequate for routine quality control where the impurity profile is well-characterized.

  • Method B (Phenyl-Hexyl) demonstrated superior performance in two key areas: sensitivity (lower LOQ) and specificity. The alternative selectivity of the phenyl-hexyl phase provided better resolution between the parent analyte and its degradation products, particularly the major degradant formed under basic hydrolysis. This enhanced resolving power is a significant advantage for a stability-indicating method, as it provides greater confidence that no co-eluting impurities are affecting the accuracy of the assay.

Method Selection Logic cluster_methods Proposed Methods cluster_criteria Key Performance Indicators Start Start: Need for an HPLC Method MethodA Method A (C18) Start->MethodA MethodB Method B (Phenyl-Hexyl) Start->MethodB Validation Perform Full Validation (ICH Q2 Guidelines) MethodA->Validation MethodB->Validation Specificity Specificity & Resolution Validation->Specificity Sensitivity Sensitivity (LOQ) Validation->Sensitivity Robustness Robustness Validation->Robustness Decision Is superior separation of degradants critical? Specificity->Decision Sensitivity->Decision Robustness->Decision SelectA Select Method A: Reliable for Routine QC Decision->SelectA No SelectB Select Method B: Optimal for Stability Studies & Impurity Profiling Decision->SelectB Yes

Caption: Decision tree for selecting the optimal HPLC method based on validation outcomes.

Conclusion

For the analysis of this compound, both the universal C18-based method and the alternative Phenyl-Hexyl-based method are viable options. However, this comparative guide demonstrates the value of exploring alternative column chemistries. Method B, utilizing a Phenyl-Hexyl column, is the recommended choice for development and stability studies due to its superior resolving power for degradation products and slightly better sensitivity. For routine analysis of batches with a known and controlled impurity profile, the more conventional Method A offers a robust and cost-effective solution.

This guide underscores that method validation is not a one-size-fits-all process. By objectively comparing performance based on rigorous, data-driven validation, scientists can select the most appropriate analytical tool for the specific needs of their project, ensuring data integrity and product quality.

References

  • U.S. Pharmacopeia.
  • Agilent.
  • U.S. Food and Drug Administration.
  • ECA Academy.
  • U.S. Food and Drug Administration. Q2(R2)
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • ProPharma.
  • ResearchGate. (PDF)
  • Pharmaguideline.
  • MySkinRecipes. This compound. [Link]
  • AMSbiopharma.
  • YouTube. Understanding ICH Q2(R2)
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH guideline Q2(R2)
  • MedCrave online.
  • National Institutes of Health.
  • Austin Publishing Group.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Asian Journal of Chemistry.
  • Journal of Pharmaceutical Research International.
  • National Institutes of Health. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Link]
  • ResearchGate.
  • Google Patents.
  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • MDPI. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. [Link]
  • Research and Reviews.
  • ResearchGate. (a)
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. [Link]

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to Substituted Oxazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The efficient and cost-effective synthesis of substituted oxazoles is therefore a critical consideration for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of three classical and widely utilized synthetic pathways to substituted oxazoles: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and, most importantly, evaluate their relative cost-effectiveness based on reagent costs, reaction yields, energy consumption, and waste generation.

At a Glance: A Comparative Overview of Oxazole Syntheses

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Robinson-Gabriel Synthesis α-Acylamino ketonesStrong dehydrating agents (e.g., H₂SO₄, POCl₃, PPA)[1], often requiring high temperatures.Moderate to Good[2][3]Starting materials can be readily prepared[1]; a well-established and versatile method.Harsh reaction conditions can limit functional group tolerance; can generate significant acidic waste.
Fischer Oxazole Synthesis Aldehyde cyanohydrins and aldehydesAnhydrous acid (e.g., HCl) in an inert solvent (e.g., ether)[4].Moderate[2][3]A classic method suitable for the synthesis of 2,5-disubstituted oxazoles[4].Requires the handling of highly toxic cyanohydrins; anhydrous conditions are crucial[4].
Van Leusen Oxazole Synthesis Aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃) in a protic solvent (e.g., methanol) under mild conditions[5][6].Good to Excellent[5][7]Mild reaction conditions, broad substrate scope, and high yields[5][7].The key reagent, TosMIC, can be relatively expensive[8]; potential for side reactions if not optimized[9].

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of each synthetic route, including mechanistic diagrams, step-by-step experimental protocols, and a discussion of their respective cost-effectiveness profiles.

Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring[1].

The reaction is typically catalyzed by a strong acid or dehydrating agent. The mechanism involves the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole. The choice of a strong dehydrating agent is crucial to drive the equilibrium towards the product.

Robinson_Gabriel cluster_start Starting Material cluster_reaction Reaction cluster_product Product alpha-Acylamino_ketone α-Acylamino ketone Protonation Protonation of ketone carbonyl alpha-Acylamino_ketone->Protonation H⁺ Cyclization Intramolecular nucleophilic attack Protonation->Cyclization Amide O attack Dehydration Elimination of water Cyclization->Dehydration -H₂O Oxazole Substituted Oxazole Dehydration->Oxazole

Figure 1: Simplified workflow of the Robinson-Gabriel Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-benzamidoacetophenone (1.0 eq) in a minimal amount of concentrated sulfuric acid (H₂SO₄) with cooling.

  • Reaction: Slowly heat the reaction mixture to 100°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with water until neutral, and then washed with a cold, dilute solution of sodium bicarbonate.

  • Purification: The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyloxazole.

  • Reagent Cost: The starting α-acylamino ketones are typically prepared from readily available amino acids and acylating agents, making their cost moderate. The primary cost driver is the dehydrating agent, with phosphorus-based reagents like POCl₃ and PPA being more expensive than sulfuric acid.

  • Yields: Yields for the Robinson-Gabriel synthesis are generally in the moderate to good range (50-80%), but can be highly substrate-dependent[2][3].

  • Energy Consumption: The requirement for high temperatures (often >100°C) for extended periods contributes to higher energy consumption compared to milder methods.

  • Waste Generation (E-Factor & PMI): This method generates a significant amount of acidic waste, which requires neutralization and disposal, leading to a relatively high E-factor and Process Mass Intensity (PMI). The use of phosphorus-based reagents also contributes to phosphorus-containing waste streams.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis involves the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride[4].

The reaction proceeds through the formation of an intermediate imine from the aldehyde, which is then attacked by the cyanohydrin. Subsequent cyclization and dehydration lead to the formation of the oxazole ring. The use of anhydrous conditions is critical to prevent the hydrolysis of the cyanohydrin and other intermediates.

Fischer_Oxazole cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde_Cyanohydrin Aldehyde Cyanohydrin Nucleophilic_Attack Cyanohydrin attack Aldehyde_Cyanohydrin->Nucleophilic_Attack Aldehyde Aldehyde Imine_Formation Imine formation Aldehyde->Imine_Formation Anhydrous HCl Imine_Formation->Nucleophilic_Attack Cyclization_Dehydration Cyclization & Dehydration Nucleophilic_Attack->Cyclization_Dehydration -H₂O Oxazole Substituted Oxazole Cyclization_Dehydration->Oxazole

Figure 2: Simplified workflow of the Fischer Oxazole Synthesis.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a dropping funnel, and a calcium chloride drying tube, dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for 1-2 hours. Allow the mixture to stand at room temperature overnight.

  • Work-up: The precipitated 2,5-diphenyloxazole hydrochloride is collected by filtration, washed with anhydrous ether, and dried.

  • Purification: The free base can be obtained by treating the hydrochloride salt with a weak base, such as sodium bicarbonate solution, followed by extraction with an organic solvent and subsequent purification by recrystallization.

  • Reagent Cost: While aldehydes are generally inexpensive, the cost and safe handling of cyanohydrins are significant considerations. Cyanohydrins are often prepared in situ from the corresponding aldehyde and a cyanide source (e.g., KCN or NaCN), which introduces the handling of highly toxic reagents[10][11]. The cost of specific substituted benzaldehyde cyanohydrins can vary[12][13][14].

  • Yields: Yields for the Fischer synthesis are typically moderate[2][3].

  • Energy Consumption: The reaction is often carried out at low to ambient temperatures, leading to lower energy consumption compared to the Robinson-Gabriel synthesis.

  • Waste Generation (E-Factor & PMI): The primary waste streams include the acidic workup solutions and any unreacted toxic cyanide reagents. The need for strictly anhydrous conditions can also increase solvent usage for drying, impacting the PMI.

Van Leusen Oxazole Synthesis

Developed in the 1970s, the Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base[5][6].

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to afford the aromatic oxazole. The mild reaction conditions are a key advantage of this method.

Van_Leusen cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Nucleophilic_Addition Nucleophilic addition to aldehyde Aldehyde->Nucleophilic_Addition TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Deprotonation->Nucleophilic_Addition Cyclization_Elimination Cyclization & Elimination of TosH Nucleophilic_Addition->Cyclization_Elimination Oxazole 5-Substituted Oxazole Cyclization_Elimination->Oxazole

Figure 3: Simplified workflow of the Van Leusen Oxazole Synthesis.

  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently reflux until the reaction is complete as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reagent Cost: Aldehydes are generally inexpensive. The main cost contributor is the TosMIC reagent, with prices in the range of $30-50 for 5 grams[12]. However, its high efficiency and the mild reaction conditions can offset this cost.

  • Yields: The Van Leusen synthesis typically provides good to excellent yields, often exceeding 80%[5][7]. Microwave-assisted protocols can further enhance yields and reduce reaction times[15].

  • Energy Consumption: The reaction proceeds under mild conditions, often at room temperature or with gentle heating, resulting in low energy consumption.

  • Waste Generation (E-Factor & PMI): The primary byproduct is p-toluenesulfinic acid, which is relatively benign and can be removed during workup. The use of a catalytic amount of base and a recyclable solvent like methanol contributes to a lower E-factor and PMI compared to the other methods. The development of one-pot procedures and the use of recyclable ionic liquids can further improve the greenness of this synthesis[3].

Green Chemistry and Industrial Scalability

From a green chemistry perspective, the Van Leusen synthesis is generally the most favorable of the three classical methods due to its mild conditions, high atom economy (in the cyclization step), and the generation of a relatively benign byproduct. The use of microwave irradiation can further enhance the green credentials of this and other oxazole syntheses by reducing reaction times and energy consumption[7].

For industrial-scale synthesis, factors such as reagent safety, cost, and process robustness are paramount. While the Fischer synthesis suffers from the toxicity of cyanides, and the Robinson-Gabriel from harsh conditions and waste, the Van Leusen synthesis offers a more scalable and environmentally friendly alternative. However, the cost of TosMIC at a large scale could be a limiting factor, and process optimization to minimize its usage would be crucial.

Conclusion and Future Outlook

The choice of a synthetic pathway for substituted oxazoles is a multifactorial decision that requires careful consideration of cost, efficiency, safety, and environmental impact.

  • The Robinson-Gabriel Synthesis remains a viable option, particularly when starting materials are readily available and functional group tolerance is not a major concern.

  • The Fischer Oxazole Synthesis , while historically significant, is often avoided due to the hazards associated with cyanide handling.

  • The Van Leusen Oxazole Synthesis emerges as a highly attractive option for many applications, offering a balance of high yields, mild conditions, and a favorable environmental profile, despite the higher initial cost of the key reagent.

The future of oxazole synthesis will likely focus on the development of even more sustainable and cost-effective methods. This includes the use of catalytic, one-pot procedures, and the exploration of novel, less expensive reagents to replace TosMIC in Van Leusen-type reactions. The principles of green chemistry will continue to drive innovation in this important area of synthetic organic chemistry.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided at the end of the final response.)

Sources

assessing the drug-like properties of compounds derived from 2-Chlorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Assessing the Drug-Like Properties of Compounds Derived from the 2-Chlorooxazole-4-Carboxylic Acid Backbone

For researchers navigating the complex terrain of drug discovery, the selection of a promising molecular scaffold is a critical first step. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive framework for assessing the drug-like properties of compounds derived from the versatile this compound scaffold. By integrating experimental data with in silico predictions, we offer a technical narrative to guide the rational design and selection of oxazole-based drug candidates with favorable pharmacokinetic profiles.

The Foundational Blueprint: Lipinski's Rule of Five

Before delving into complex experimental assays, a preliminary assessment of a compound's "drug-likeness" can be achieved through computational methods. One of the most influential guidelines in this area is Lipinski's Rule of Five. This rule of thumb helps to predict the oral bioavailability of a drug candidate by evaluating key physicochemical properties. An orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • An octanol-water partition coefficient (log P) that does not exceed 5.

Compounds that adhere to these rules tend to have a higher probability of possessing good absorption and permeation properties. However, it is important to note that this is a guideline and not a strict rule, as many successful drugs, particularly those in the "beyond Rule of Five" space, are exceptions.

A Multi-Faceted Approach to Characterizing Drug-Like Properties

A comprehensive assessment of a compound's drug-like properties requires a battery of in vitro assays that evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The following sections detail the key experimental workflows and provide comparative data for a series of heterocyclic compounds.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity (light scattering) at a specific wavelength (e.g., 620 nm) over time using a plate reader. The concentration at which precipitation is observed is determined as the kinetic solubility.

Data Presentation: Comparative Solubility of Oxadiazole Derivatives

CompoundR1 GroupR2 GroupAqueous Solubility (µg/mL at pH 7.4)[2]
7a 4-fluorophenyl4-pyridyl45.9 ± 7.2
7b 4-chlorophenyl4-pyridyl56.6 ± 9.5
7e 4-methoxyphenyl4-pyridyl67.8 ± 6.4
7m 4-(trifluoromethyl)phenyl4-pyridylNot Reported

This data is for a series of 1,2,4-oxadiazole derivatives and is used here as a representative example.

Permeability: Crossing the Biological Barriers

Once dissolved, a drug must be able to permeate across the intestinal epithelium to reach the systemic circulation. In vitro permeability assays are crucial for predicting this absorption.

Experimental Workflow: Assessing Permeability

G cluster_0 In Vitro Permeability Assessment PAMPA PAMPA Assay (Passive Diffusion) Decision Permeability Classification (Low, Medium, High) PAMPA->Decision Predicts passive transport Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->Decision Accounts for passive, active, and efflux mechanisms

Caption: Workflow for in vitro permeability assessment.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method that models passive diffusion across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.

  • Compound Addition: The test compounds are added to the donor wells of the filter plate.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium, including the presence of active transporters and efflux pumps.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-28 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (acceptor) side over time. To assess efflux, the experiment can be reversed (basolateral to apical).

  • Quantification and Calculation: The concentration of the compound is measured by LC-MS/MS, and the Papp is calculated.

Data Presentation: Comparative Permeability of Oxadiazole Derivatives

CompoundR1 GroupR2 GroupCaco-2 Permeability (Papp, 10⁻⁶ cm/s)[2]Lipophilicity (LogD)[2]
7a 4-fluorophenyl4-pyridyl1 - 51 - 3
7b 4-chlorophenyl4-pyridyl1 - 51 - 3
7e 4-methoxyphenyl4-pyridyl>17>5
7m 4-(trifluoromethyl)phenyl4-pyridyl1 - 51 - 3

This data is for a series of 1,2,4-oxadiazole derivatives and is used here as a representative example.

The data illustrates a correlation between lipophilicity (LogD) and permeability. Compound 7e , with a higher LogD value, exhibits significantly higher permeability. This highlights the importance of balancing lipophilicity to achieve optimal permeability without compromising other drug-like properties.

Metabolic Stability: Predicting In Vivo Half-Life

The metabolic stability of a compound provides an indication of its persistence in the body. Rapid metabolism can lead to a short half-life and reduced efficacy.

Experimental Workflow: In Vitro Metabolic Stability

G cluster_1 Metabolic Stability Assessment Microsomes Liver Microsomes (Phase I Metabolism) Analysis LC-MS/MS Analysis (Compound Disappearance) Microsomes->Analysis Hepatocytes Hepatocytes (Phase I & II Metabolism) Hepatocytes->Analysis Calculation Calculate Half-life (t½) & Intrinsic Clearance (Clint) Analysis->Calculation

Caption: Workflow for assessing metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[3]

  • Incubation Mixture: A mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Data Presentation: Comparative Metabolic Stability of Oxadiazole Derivatives

CompoundR1 GroupR2 GroupHalf-life (t½) in Liver Microsomes (min)[2]
7a 4-fluorophenyl4-pyridyl30 - 60
7b 4-chlorophenyl4-pyridyl30 - 60
7e 4-methoxyphenyl4-pyridyl30 - 60
7m 4-(trifluoromethyl)phenyl4-pyridyl30 - 60

This data is for a series of 1,2,4-oxadiazole derivatives and is used here as a representative example.

The representative data indicates that these compounds exhibit moderate stability in liver microsomes. A longer half-life is generally desirable for a drug candidate, as it may allow for less frequent dosing.

Cytotoxicity: Assessing the Safety Profile

Early assessment of a compound's potential to cause cell toxicity is crucial to avoid late-stage failures in drug development.

Experimental Protocol: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[4][5]

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for maximum LDH release (e.g., a lysis buffer).

  • LDH Measurement: Transfer an aliquot of the cell culture supernatant to a new plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Data Acquisition: Incubate the plate and then measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color change is proportional to the amount of LDH released.

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls.

Data Presentation: Comparative Cytotoxicity of Oxazole and Oxadiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
2,5-Disubstituted Oxazole-4-Carboxylic Acid DerivativesMixed Cancer Cell Lines23 (for a 1:2 mixture)[6]
1,3,4-Oxadiazole DerivativesHepG2 (Liver Cancer)0.7 - 3.3[7]
1,3,4-Oxadiazole DerivativesMCF-7 (Breast Cancer)1.8 - 11.2[8]

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that oxazole and oxadiazole derivatives can exhibit a wide range of cytotoxic activities, with some compounds showing potent anticancer effects in the low micromolar to nanomolar range. It is crucial to also assess cytotoxicity against normal cell lines to determine the therapeutic window.

Integrating In Silico Predictions for a Holistic View

In addition to experimental assays, a variety of in silico tools can provide valuable predictions of ADME properties. These tools can be used for virtual screening of large compound libraries and to prioritize candidates for synthesis and experimental testing.

Popular Free Online ADME Prediction Tools:

  • SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9]

  • ADMETlab 3.0: A comprehensive platform for evaluating ADMET-related parameters.[10]

Commercial Software for In-Depth Analysis:

  • QikProp (Schrödinger): An advanced tool for predicting a wide range of pharmaceutically relevant ADME properties based on the full 3D molecular structure.[11][12]

By combining the predictive power of these tools with robust experimental data, researchers can build a comprehensive understanding of a compound's potential as a drug candidate.

Conclusion: Charting a Course for Success

The assessment of drug-like properties is a cornerstone of modern drug discovery. The this compound scaffold offers a promising starting point for the development of novel therapeutics. This guide has outlined a systematic approach to evaluating the key ADME properties of its derivatives, integrating both experimental and computational methodologies. By carefully considering solubility, permeability, metabolic stability, and cytotoxicity, and by leveraging the predictive power of in silico tools, researchers can more effectively navigate the challenging path from a promising scaffold to a successful drug candidate. The provided protocols and comparative data for related heterocyclic systems serve as a practical roadmap for making informed decisions and ultimately increasing the probability of success in the quest for new medicines.

References

  • Schrödinger. QikProp. [Link]
  • NodePit. QikProp. [Link]
  • G.K., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Pharmaceuticals, 15(5), 569. [Link]
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Medicinal Chemistry. [Link]
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(23), 5733. [Link]
  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals, 16(1), 113. [Link]
  • ADMETlab 3.0. [Link]
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022). Journal of Applied Pharmaceutical Research. [Link]
  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society. [Link]
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022).
  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules, 25(23), 5497. [Link]
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. (2025). Viruses, 17(11), 2777. [Link]
  • SwissADME. [Link]
  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. (2022). Journal of Applied Pharmaceutical Research. [Link]
  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2020). Journal of Medicinal Chemistry, 63(17), 9384-9415. [Link]
  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (2022). Journal of the Indian Chemical Society, 99(11), 100755. [Link]
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Molecules, 27(9), 2947. [Link]
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022).
  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2018). Research Journal of Science and Technology. [Link]
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2019). Pesticide Biochemistry and Physiology, 157, 60-68. [Link]
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(32), 29288-29304. [Link]
  • LDH Cytotoxicity Assay Kit. (n.d.). Canvax Biotech. [Link]
  • LDH Cytotoxicity Assay. (n.d.).
  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). PubMed. [Link]
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 119. [Link]
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PubMed. [Link]
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2019). Journal of Medicinal Chemistry, 62(17), 8036-8057. [Link]
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).
  • Structure activity relationship of synthesized compounds. (2023).
  • Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024). Tetrahedron Letters, 145, 155301. [Link]
  • Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2847. [Link]

Sources

comparative spectroscopic analysis of 2-Chlorooxazole-4-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-chlorooxazole-4-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By understanding the influence of substituent changes on the oxazole core, this guide aims to facilitate the identification, characterization, and application of this important class of heterocyclic compounds.

Introduction: The Significance of Substituted Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of biological activities.[1] this compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[2][3] A thorough understanding of its spectroscopic signature, and how it compares to its analogs, is crucial for unambiguous structure elucidation, reaction monitoring, and quality control.

This guide will focus on a comparative analysis of three key compounds:

  • This compound: The primary molecule of interest.

  • Ethyl 2-chlorooxazole-4-carboxylate: An ester analog, to observe the effect of modifying the carboxylic acid group.

  • Oxazole-4-carboxylic acid: An analog lacking the chloro substituent, to highlight the influence of the halogen on the spectroscopic properties.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecule's connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. For carboxylic acids, DMSO-d₆ is often preferred due to the exchangeable nature of the acidic proton.

  • Instrument Parameters (Typical):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR: Acquire 16-32 scans. The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).

    • ¹³C NMR: Acquire 1024 or more scans due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is standard for most organic molecules.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Comparative ¹H NMR Analysis

The ¹H NMR spectra of the three analogs reveal distinct differences, primarily in the chemical shift of the oxazole ring proton and the presence or absence of the carboxylic acid and ethyl ester protons.

CompoundH5 Proton (δ, ppm)Carboxylic Acid Proton (δ, ppm)Ethyl Group Protons (δ, ppm)
This compound~8.7 (predicted)>12 (broad, predicted)-
Ethyl 2-chlorooxazole-4-carboxylate8.28[4]-4.48 (q), 1.47 (t)[4]
Oxazole-4-carboxylic acid~8.5 (predicted)>12 (broad, predicted)-

Note: Predicted values are generated using computational models and should be considered as estimates.

The downfield shift of the H5 proton in the chloro-substituted analogs compared to the parent oxazole-4-carboxylic acid is attributed to the electron-withdrawing inductive effect of the chlorine atom. The carboxylic acid proton, when observable, typically appears as a very broad singlet at a high chemical shift due to hydrogen bonding.[1][5] The characteristic quartet and triplet of the ethyl group are clearly identifiable in the ester analog.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the oxazole ring carbons are particularly sensitive to the substituents.

CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Carboxyl C (δ, ppm)Ethyl C (δ, ppm)
This compound~155~140~120~162-
Ethyl 2-chlorooxazole-4-carboxylate(predicted)(predicted)(predicted)(predicted)-
Oxazole-4-carboxylic acid~150~142~118~164-

Note: All values are predicted using computational models.

The presence of the chlorine atom at the C2 position is expected to cause a significant downfield shift for this carbon due to the deshielding effect of the halogen. Conversely, the C2 carbon in oxazole-4-carboxylic acid appears at a more upfield position. The carboxyl and ester carbonyl carbons resonate at the expected downfield region for sp² hybridized carbons in such functional groups.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR Spectroscopy (Thin Film Method)
  • Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6][7]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Comparative IR Analysis

The IR spectra of the three compounds will be dominated by vibrations of the oxazole ring and the carboxylic acid or ester functional groups.

Functional GroupThis compound (cm⁻¹)Ethyl 2-chlorooxazole-4-carboxylate (cm⁻¹)Oxazole-4-carboxylic acid (cm⁻¹)
O-H stretch (Carboxylic acid)~3300-2500 (broad)-~3300-2500 (broad)
C=O stretch (Carboxylic acid)~1710-~1710
C=O stretch (Ester)-~1730-
C=N stretch (Oxazole)~1580~1580~1580
C-O stretch (Ring)~1100~1100~1100
C-Cl stretch~750~750-

Note: These are typical frequency ranges and can vary slightly based on the specific molecular environment and intermolecular interactions.

The most prominent feature in the IR spectra of the carboxylic acid analogs will be the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers.[8] The C=O stretching frequency of the ester is typically at a higher wavenumber than that of the carboxylic acid. The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Comparative UV-Vis Analysis

The oxazole ring is an aromatic system, and its UV-Vis absorption is sensitive to the attached functional groups.

CompoundPredicted λ_max (nm)Expected Effect of Substituent
This compound~250-270The chloro and carboxyl groups are expected to cause a bathochromic (red) shift compared to oxazole.
Ethyl 2-chlorooxazole-4-carboxylate~250-270Similar absorption to the carboxylic acid, with minor shifts due to the ester group.
Oxazole-4-carboxylic acid~240-260The carboxyl group will cause a red shift compared to unsubstituted oxazole.

Note: Predicted values are based on general principles of substituent effects on aromatic systems.

The introduction of substituents onto the oxazole ring generally leads to a bathochromic shift (a shift to longer wavelengths) and can also affect the molar absorptivity. The polarity of the solvent can also influence the λ_max, with more polar solvents often causing a shift in the absorption maximum.[9][10]

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Comparative MS Analysis

The mass spectra of the three compounds will show distinct molecular ion peaks and characteristic fragmentation patterns.

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Pathways
This compound147/149 (approx. 3:1)Loss of CO₂ (-44), loss of Cl radical (-35/37), cleavage of the oxazole ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.
Ethyl 2-chlorooxazole-4-carboxylate175/177 (approx. 3:1)Loss of ethoxy radical (-45), loss of ethylene (-28) via McLafferty rearrangement, loss of CO₂Et (-73), loss of Cl radical (-35/37).
Oxazole-4-carboxylic acid113Loss of CO₂ (-44), cleavage of the oxazole ring.

The presence of a chlorine atom in this compound and its ethyl ester will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying halogenated compounds. The fragmentation of carboxylic acids often involves the loss of the carboxyl group as CO₂, while esters can undergo various cleavages, including the loss of the alkoxy group.

Visualizing the Concepts

Workflow for Comparative Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison prep_nmr Dissolve in Deuterated Solvent nmr NMR Spectroscopy (¹H & ¹³C) prep_nmr->nmr prep_ir Create Thin Film on Salt Plate ir FTIR Spectroscopy prep_ir->ir prep_uv Prepare Dilute Solution uv UV-Vis Spectroscopy prep_uv->uv prep_ms Direct Insertion or GC Inlet ms Mass Spectrometry prep_ms->ms analysis Comparative Analysis of: - Chemical Shifts - Vibrational Frequencies - λ_max - Fragmentation Patterns nmr->analysis ir->analysis uv->analysis ms->analysis structure Structure Elucidation & Substituent Effect Determination analysis->structure

Caption: Workflow for the comparative spectroscopic analysis of oxazole derivatives.

Influence of Substituents on Spectroscopic Properties

G oxazole Oxazole-4-carboxylic acid ¹H NMR: H5 ~8.5 ppm ¹³C NMR: C2 ~150 ppm IR: C=O ~1710 cm⁻¹ MS (M⁺): 113 m/z chloro This compound ¹H NMR: H5 ~8.7 ppm (downfield shift) ¹³C NMR: C2 ~155 ppm (downfield shift) IR: C-Cl ~750 cm⁻¹ MS (M⁺): 147/149 m/z (Cl isotope pattern) oxazole->chloro + Cl at C2 ester Ethyl 2-chlorooxazole-4-carboxylate ¹H NMR: H5 8.28 ppm, Ethyl signals present IR: C=O ~1730 cm⁻¹ MS (M⁺): 175/177 m/z (Cl isotope pattern) chloro->ester -COOH -> -COOEt

Caption: Key spectroscopic differences arising from substituent modifications.

Conclusion

This guide has provided a comprehensive comparative analysis of the spectroscopic properties of this compound and its key analogs. By examining the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we have elucidated the significant influence of the chloro and carboxylic acid/ester substituents on the spectroscopic signatures of the oxazole core. The detailed experimental protocols and comparative data tables serve as a valuable resource for researchers in the synthesis, characterization, and application of these and related heterocyclic compounds. The principles outlined herein can be extended to the analysis of a broader range of substituted oxazoles, aiding in the rapid and accurate determination of their chemical structures.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy.
  • IR Spectroscopy of Solids - Organic Chemistry
  • Ethyl 2-chlorooxazole-4-carboxylate | C6H6ClNO3 | CID 2763184 - PubChem. [Link]
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Carboxylic Acids - Spectroscopy. [Link]
  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Scientific Research in Science and Technology, 2022, 9(4), 345-351. [Link]
  • Solvents and solvent effect in UV - Vis Spectroscopy. [Link]
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 20.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene - NIH. [Link]
  • What Is Solvent Effect In UV Spectroscopy? - Chemistry For Everyone - YouTube. [Link]
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... [Link]
  • NMR and Mass Spectroscopy of Carboxylic Acids | Organic Chem | Video Textbooks. [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
  • CH 336: Carboxylic Acid Spectroscopy - Oregon St
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [Link]
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Complex Oxazoles: Evaluating the Efficiency of One-Pot Versus Stepwise Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Oxazoles in Modern Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are found in a vast array of natural products and are integral to the development of novel pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] As the demand for structurally diverse and complex oxazole-containing molecules grows, particularly in drug discovery, the efficiency of their synthesis becomes a critical parameter. This guide provides an in-depth evaluation of two primary synthetic philosophies: the traditional, linear stepwise approach and the increasingly prevalent, convergent one-pot strategy. We will explore the mechanistic underpinnings, practical execution, and comparative efficiencies of these methods, offering researchers the data-driven insights needed to select the optimal path for their synthetic targets.

The Foundational Approach: Stepwise Synthesis of Oxazoles

Stepwise synthesis represents the classical paradigm of organic chemistry. This methodology involves the sequential execution of reactions, where each intermediate is isolated, purified, and fully characterized before proceeding to the next step. This linear approach offers a high degree of control and predictability. Several venerable and reliable methods for constructing the oxazole ring fall under this category.

Classic Stepwise Methodologies
  • Robinson-Gabriel Synthesis: First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclization and dehydration of an α-acylamino ketone using a strong acid, such as sulfuric acid or phosphorus pentachloride.[3][4][5] The reaction proceeds through the protonation of the ketone, followed by an intramolecular nucleophilic attack from the amide oxygen to form a cyclic intermediate, which then dehydrates to yield the aromatic oxazole.[6][7]

  • Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[8][9][10] It was one of the earliest methods developed for producing 2,5-disubstituted oxazoles.[8][11] The mechanism is initiated by the formation of an iminochloride intermediate from the cyanohydrin and HCl, which then reacts with the aldehyde, undergoes cyclization, and eliminates water to form the oxazole ring.[8]

  • Cornforth Rearrangement: This reaction involves the thermal rearrangement of a 4-acyloxazole, where the acyl group at the 4-position and the substituent at the 5-position exchange places.[12] The mechanism proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closure to form the isomeric oxazole.[12][13]

Workflow and Causality in Stepwise Synthesis

The deliberate, sequential nature of stepwise synthesis allows for the rigorous optimization of each individual transformation. By isolating intermediates, chemists can confirm their structure and purity, which is crucial for troubleshooting and ensuring the success of a long synthetic sequence. This methodical approach minimizes the risk of carrying impurities forward, which could complicate subsequent reactions or the final purification.

Stepwise_Workflow A Starting Material A R1 Reaction 1 A->R1 B Starting Material B B->R1 I1 Isolate & Purify Intermediate 1 R1->I1 R2 Reaction 2 I1->R2 I2 Isolate & Purify Intermediate 2 R2->I2 R3 Final Reaction I2->R3 P Final Product R3->P OnePot_Workflow cluster_0 Single Reaction Vessel A Starting Material A R_All Sequential Reactions A->R_All B Starting Material B B->R_All C Starting Material C C->R_All P Final Product (after single purification) R_All->P Robinson_Gabriel cluster_mech Robinson-Gabriel Mechanism start α-Acylamino Ketone protonation Protonation (H+) start->protonation 1. Acid Catalysis intermediate1 Hemiaminal Intermediate protonation->intermediate1 2. Intramolecular   Cyclization dehydration1 Dehydration (-H2O) intermediate1->dehydration1 3. Protonation & Loss   of Water final_product Oxazole dehydration1->final_product 4. Aromatization intermediate2 Oxazolinium Cation deprotonation Deprotonation (-H+)

Sources

The Strategic Imperative of Bioisosteric Replacement: A Comparative Guide for 2-Chlorooxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Lead Compounds by Navigating the Nuances of Carboxylic Acid Bioisosteres.

The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous therapeutics, prized for its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets.[1] However, this functional group is a double-edged sword, often contributing to unfavorable pharmacokinetic profiles, including poor membrane permeability, metabolic instability, and potential for idiosyncratic toxicities.[2][3][4][5] For researchers working with 2-chlorooxazole-4-carboxylic acid derivatives, a versatile scaffold in medicinal chemistry, the strategic replacement of the carboxylic acid group with a suitable bioisostere is a critical step in the optimization of lead candidates.[6] This guide provides an in-depth, objective comparison of key bioisosteric replacements, supported by experimental data and detailed protocols, to empower drug development professionals in making informed decisions.

The Rationale for Moving Beyond the Carboxyl Group

The liabilities of the carboxylic acid group are well-documented. Its ionization at physiological pH can limit passive diffusion across biological membranes, a significant hurdle for oral bioavailability and central nervous system penetration.[2][7] Furthermore, the carboxylic acid moiety is susceptible to metabolic transformations, most notably the formation of reactive acyl glucuronides, which have been implicated in drug toxicity.[2][5][8] Bioisosteric replacement aims to mitigate these challenges by substituting the carboxylic acid with a functional group that mimics its essential biological interactions while possessing improved physicochemical and pharmacokinetic properties.[2][3] The success of this strategy is highly context-dependent, and a thorough evaluation of various bioisosteres is paramount.[2][3]

A Comparative Analysis of Key Carboxylic Acid Bioisosteres

This section details the most promising bioisosteric replacements for the carboxylic acid group in this compound derivatives, comparing their synthesis, physicochemical properties, and potential pharmacological impact.

The Tetrazole Ring: A Classic and Potent Mimic

The 5-substituted 1H-tetrazole ring is arguably the most widely recognized non-classical bioisostere of the carboxylic acid.[3] Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.[9]

Rationale for Selection: Tetrazoles offer several advantages, including increased lipophilicity and metabolic stability compared to carboxylic acids.[3][10] They are less prone to the formation of reactive acyl glucuronides, instead undergoing N-glucuronidation, which is not associated with the same toxicological concerns.[2][9]

Synthesis of 2-Chloro-4-(1H-tetrazol-5-yl)oxazole:

A common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide source with a nitrile.

Experimental Protocol:

  • Nitrile Formation: Convert the carboxylic acid of this compound to the corresponding primary amide, followed by dehydration to the nitrile (2-chlorooxazole-4-carbonitrile).

  • Cycloaddition: Treat the 2-chlorooxazole-4-carbonitrile with sodium azide and a Lewis acid (e.g., zinc chloride or triethylammonium chloride) in a suitable solvent like DMF or toluene.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted and purified by crystallization or chromatography.

Physicochemical Properties Comparison:

PropertyThis compound2-Chloro-4-(1H-tetrazol-5-yl)oxazole
pKa ~3-4~4.5-5
Calculated logP LowerHigher
Metabolic Stability Susceptible to glucuronidationMore resistant to oxidative metabolism

Pharmacological Considerations: While tetrazoles can effectively mimic the interactions of a carboxylate, it's important to note that the hydrogen-bonding environment around a tetrazole extends further from the core of the molecule.[11] This may require adjustments in the binding pocket of the target protein to accommodate the tetrazole.[11]

Acylsulfonamides: Modulating Acidity and Interaction Strength

Acylsulfonamides have emerged as valuable carboxylic acid bioisosteres, offering a means to fine-tune the acidity and hydrogen-bonding capabilities of a molecule.[3][12]

Rationale for Selection: Acylsulfonamides are typically more acidic than carboxylic acids and can act as both hydrogen bond donors and acceptors.[1] This can lead to stronger interactions with the target protein and potentially altered selectivity.[1]

Synthesis of N-(2-Chlorooxazole-4-carbonyl)benzenesulfonamide:

Acylsulfonamides are readily prepared by the acylation of a sulfonamide with a carboxylic acid derivative.

Experimental Protocol:

  • Acid Chloride Formation: Convert this compound to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Acylation: React the 2-chlorooxazole-4-carbonyl chloride with a sulfonamide (e.g., benzenesulfonamide) in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent.

  • Purification: Purify the resulting acylsulfonamide by standard techniques such as crystallization or column chromatography.

Physicochemical Properties Comparison:

PropertyThis compoundN-(2-Chlorooxazole-4-carbonyl)benzenesulfonamide
pKa ~3-4~2-3
Calculated logP LowerGenerally Higher
Permeability Can be lowOften not enhanced despite higher lipophilicity

Pharmacological Considerations: The increased acidity of acylsulfonamides can be advantageous for potency but may negatively impact membrane permeability.[1][13] The choice of the sulfonamide component allows for modulation of these properties.

Hydroxamic Acids: Introducing Metal Chelation and Altered Acidity

Hydroxamic acids are another important class of carboxylic acid bioisosteres, characterized by their weaker acidity and ability to chelate metal ions.[2]

Rationale for Selection: The lower pKa of hydroxamic acids can lead to improved membrane permeability due to a lower degree of ionization at physiological pH.[1] Their metal-chelating properties can be exploited for targets that are metalloenzymes.[2]

Synthesis of 2-Chloro-N-hydroxyoxazole-4-carboxamide:

Hydroxamic acids are typically synthesized by the reaction of an activated carboxylic acid derivative with hydroxylamine.

Experimental Protocol:

  • Acid Activation: Activate this compound, for instance, by forming the acid chloride or using a coupling agent like EDC/HOBt.

  • Reaction with Hydroxylamine: Treat the activated acid with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl.

  • Isolation: The product is typically isolated by precipitation or extraction and can be purified by recrystallization.

Physicochemical Properties Comparison:

PropertyThis compound2-Chloro-N-hydroxyoxazole-4-carboxamide
pKa ~3-4~8-9
Calculated logP LowerHigher
Metabolic Stability Susceptible to glucuronidationCan be susceptible to hydrolysis and glucuronidation

Pharmacological Considerations: While offering potential benefits in permeability, hydroxamic acids can be metabolically labile.[2] Their propensity for metal chelation can also lead to off-target effects and toxicity.[1]

Experimental Workflows for Comparative Evaluation

To objectively compare the performance of these bioisosteres, a series of standardized in vitro assays are essential.

Physicochemical Property Determination
  • pKa Determination: Potentiometric titration or UV-metric methods.

  • Lipophilicity (logP/logD) Measurement: Shake-flask method or reverse-phase HPLC.

In Vitro ADME Assays
  • Metabolic Stability: Incubation with human liver microsomes followed by LC-MS/MS analysis to determine the rate of parent compound depletion.[1]

  • Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[1]

Visualizing the Bioisosteric Relationships

Bioisosteres cluster_bioisosteres Bioisosteric Replacements Carboxylic_Acid 2-Chlorooxazole-4- carboxylic acid Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Similar pKa, Improved Stability Acylsulfonamide Acylsulfonamide Carboxylic_Acid->Acylsulfonamide Increased Acidity, Stronger H-bonding Hydroxamic_Acid Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Decreased Acidity, Metal Chelation

Caption: Key bioisosteric replacements for the carboxylic acid group.

Conclusion

The replacement of the carboxylic acid group in this compound derivatives with a suitable bioisostere is a powerful strategy to overcome common ADME and toxicity issues. There is no one-size-fits-all solution; the optimal choice depends on the specific biological target and the desired property improvements. A systematic and data-driven approach, comparing a panel of bioisosteres like tetrazoles, acylsulfonamides, and hydroxamic acids, is crucial for successful lead optimization. This guide provides the foundational knowledge and experimental framework to navigate this critical aspect of drug discovery, ultimately enabling the development of safer and more effective therapeutics.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
  • Bioisosteres for carboxylic acid groups - Hypha Discovery.
  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online.
  • Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing).
  • Tetrazole is one of the most commonly used bioisosteres - Online Inhibitor.
  • Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate.
  • Acid Bioisosteres - Cambridge MedChem Consulting.
  • Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed.
  • LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates.
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - ORCA – Online Research @ Cardiff.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - Research With Rutgers.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar.
  • Carboxylic Acid Bioisosteres - Chemspace.
  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications.
  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PubMed Central.
  • Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor - CORA.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - eScholarship.org.
  • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases | ACS Omega - ACS Publications.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • This compound - MySkinRecipes.
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed.

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among these, the 2-aminooxazole core has emerged as a promising pharmacophore, often investigated as a bioisosteric replacement for the well-established 2-aminothiazole moiety.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of various 2-aminooxazole derivatives, supported by experimental data from recent studies. We will delve into their activity against a range of pathogens, explore structure-activity relationships, and provide detailed protocols for assessing their antimicrobial efficacy.

The Rise of 2-Aminooxazoles: A Privileged Scaffold

The 2-aminooxazole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. Its isosteric relationship with the 2-aminothiazole ring allows it to mimic the biological activity of the latter while potentially offering advantages in terms of physicochemical properties.[1][2] Notably, the replacement of the sulfur atom in the thiazole ring with an oxygen atom can lead to decreased lipophilicity (lower ClogP) and consequently improved aqueous solubility.[1][2] Furthermore, the absence of an oxidizable sulfur atom may result in a more favorable metabolic profile.[1][2]

Comparative Antimicrobial Spectrum

The antimicrobial activity of 2-aminooxazole derivatives has been evaluated against a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as mycobacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds from various studies, showcasing the breadth and potency of this chemical class.

Gram-Positive and Gram-Negative Bacteria
DerivativeTest OrganismMIC (µM)Reference
AB15 (2-chloro-N-(oxazol-2-yl)isonicotinamide) Staphylococcus aureus (MRSA, ATCC 43300)62.5[3]
Staphylococcus epidermidis (ATCC 12228)62.5[3]
Escherichia coli (ATCC 25922)62.5[3]
Acinetobacter baumannii (ATCC 19606)62.5[3]
Acinetobacter baumannii (MDR clinical isolate)15.63[3]
Substituted N-oxazolylcarboxamides (e.g., 6b, 7b) Staphylococcus aureus31.25 - 62.5[4]
Bacillus subtilis>62.5[4]
Escherichia coli>62.5[4]
Pseudomonas aeruginosa>62.5[4]

Note: The specific structures of compounds 6b and 7b can be found in the cited reference.

The data indicates that while some 2-aminooxazole derivatives exhibit broad-spectrum activity, others show more targeted effects. For instance, the chlorinated derivative AB15 demonstrates promising activity against the problematic ESKAPE pathogen Acinetobacter baumannii, including multidrug-resistant strains.[3] In contrast, the N-oxazolylcarboxamides investigated in another study showed more pronounced activity against Gram-positive bacteria.[4]

Mycobacteria

A significant area of investigation for 2-aminooxazole derivatives has been in the context of antitubercular agents. Several studies have highlighted their potent activity against Mycobacterium tuberculosis.

DerivativeTest OrganismMIC (µg/mL)Reference
Substituted N-oxazolylcarboxamides Mycobacterium tuberculosis H37Ra3.13[4][5]
N-substituted 4-phenyl-2-aminooxazoles (e.g., 30, 34, 36) Mycobacterium tuberculosisPromising activity (specific values not detailed in abstract)[1][2]

Note: The specific structures of the compounds can be found in the cited references.

The oxazole-containing compounds, in general, have demonstrated high activity against mycobacteria, including multidrug-resistant strains.[4][5][6] This underscores the potential of the 2-aminooxazole scaffold in the development of new treatments for tuberculosis.

Structure-Activity Relationships (SAR)

The antimicrobial activity of 2-aminooxazole derivatives is intricately linked to the nature and position of substituents on the core ring system. While a comprehensive SAR is still evolving, several key trends can be discerned from the available data:

  • Substituents on the Amine: The group attached to the 2-amino position plays a crucial role in determining both the potency and spectrum of activity. Acyl groups, particularly substituted benzoyl moieties, have been shown to be important for antitubercular activity in the analogous 2-aminothiazole series.[7]

  • Substitution at the 4- and 5-positions: Modifications at these positions of the oxazole ring can influence the overall shape and electronic properties of the molecule, thereby affecting its interaction with the biological target.

  • Isosteric Replacement: The direct comparison of 2-aminooxazoles with their 2-aminothiazole counterparts has often revealed that the antitubercular activity is maintained or even improved, confirming the validity of this bioisosteric approach.[1]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible methodologies. The following is a detailed protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (typically in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Positive control (bacterial culture without compound)

  • Negative control (broth medium only)

  • Reference antibiotic (e.g., ciprofloxacin, gentamicin)[3]

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions, the positive control well, and the reference antibiotic wells.

    • Add 200 µL of sterile broth to the negative control wells.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours in a humidified atmosphere.[3]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_comp Prepare Compound Dilutions in 96-well Plate start->prep_comp prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action: Targeting Bacterial Processes

While the precise mechanism of action for many 2-aminooxazole derivatives is still under investigation, some studies have pointed towards the inhibition of essential bacterial enzymes. For instance, molecular docking and dynamics simulations have suggested that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) could be a probable target for some N-oxazolylcarboxamides.[4] FabH is a crucial enzyme involved in the initiation of the fatty acid synthesis II (FAS-II) pathway, which is essential for mycobacterial survival and is absent in humans, making it an attractive drug target.[4]

FabH_Inhibition_Pathway cluster_pathway Fatty Acid Synthesis II (FAS-II) Pathway acetyl_coa Acetyl-CoA fabH FabH (β-ketoacyl-acyl carrier protein synthase III) acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH elongation Elongation Cycles fabH->elongation mycolic_acids Mycolic Acids elongation->mycolic_acids cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall inhibitor 2-Aminooxazole Derivative inhibitor->fabH Inhibition

Caption: Proposed Mechanism of Action via FabH Inhibition.

Conclusion and Future Perspectives

2-Aminooxazole derivatives represent a versatile and promising class of antimicrobial agents with a demonstrable spectrum of activity against clinically relevant pathogens. Their favorable physicochemical properties compared to their 2-aminothiazole counterparts make them attractive candidates for further development. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective compounds, elucidating their precise mechanisms of action, and evaluating their efficacy in in vivo models of infection. The continued exploration of this privileged scaffold holds significant potential for the discovery of novel anti-infective therapies.

References

  • A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. PubMed Central.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health (NIH).
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Semantic Scholar.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.
  • A minimum inhibitory concentration of the compounds against bacteria. ResearchGate.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives | Request PDF. ResearchGate.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH).
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Institutes of Health (NIH).
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate.
  • Minimum inhibitory concentration (MIC) of the selected compounds against microbial strains (lg/ml). ResearchGate.
  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... ResearchGate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Imperative of Structural Integrity

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring system serves as a privileged structure, present in numerous biologically active compounds. 2-Chlorooxazole-4-carboxylic acid is a particularly valuable and versatile starting material, offering two distinct reactive sites—the electrophilic C2-chloro position and the C4-carboxylic acid—for the divergent synthesis of novel compound libraries.

However, the synthesis of novel molecules is merely the first step. The unambiguous confirmation of the proposed chemical structure is a non-negotiable prerequisite for any further investigation, be it biological screening or preclinical development. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the rigorous validation of novel structures derived from this compound. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating system of analysis. We will use a plausible synthetic target to illustrate the workflow, from initial mass confirmation to the definitive elucidation of connectivity and stereochemistry.

Illustrative Synthesis Pathway

To ground our validation discussion in a practical context, we propose a hypothetical two-step synthesis starting from this compound to yield a novel derivative, N-morpholino-2-(benzylamino)oxazole-4-carboxamide (3) . This pathway involves a nucleophilic aromatic substitution followed by an amide coupling.

Synthetic_Workflow start 2-Chlorooxazole-4- carboxylic acid (1) p1 start->p1 intermediate 2-(benzylamino)oxazole-4- carboxylic acid (2) p2 intermediate->p2 final Target Compound (3) N-morpholino-2-(benzylamino)oxazole-4-carboxamide p1->intermediate Benzylamine, K₂CO₃, DMF p2->final Morpholine, EDC, HOBt, DIPEA

Caption: Synthetic route to the target compound (3).

The Analytical Trinity: A Multi-faceted Approach to Structural Validation

No single analytical technique can, in isolation, provide the absolute certainty required for structural validation. Instead, we rely on a triumvirate of methods—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—that provide orthogonal and complementary data. This collective evidence forms the bedrock of a trustworthy structural assignment.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is the initial and indispensable step, providing the molecular weight of the synthesized compound.[1] Its primary role is to confirm that the target molecule has been formed and to provide its elemental composition.

  • Expertise & Causality: While standard, low-resolution MS can confirm the molecular weight, it is insufficient for novel compounds where the elemental formula is unknown. We employ High-Resolution Mass Spectrometry (HRMS) , typically using Time-of-Flight (TOF) or Orbitrap analyzers, to obtain a highly accurate mass measurement (typically to four or five decimal places).[1] This precision allows for the unambiguous determination of the molecular formula, a critical piece of the puzzle that distinguishes our target from potential impurities or byproducts with the same nominal mass. For our target compound 3 (C₁₅H₁₈N₄O₃), the expected exact mass provides a clear empirical formula to validate against.

  • Trustworthiness: The data from HRMS serves as a self-validating check. If the experimentally determined mass does not match the calculated mass for the proposed formula within a narrow tolerance (e.g., < 5 ppm), the proposed structure is immediately called into question, preventing further investment in a flawed hypothesis. MS is also exceptionally sensitive for detecting impurities and degradation products, ensuring the purity of the sample being analyzed.[2]

Table 1: HRMS Data for Target Compound (3)

Parameter Value Interpretation
Proposed Formula C₁₅H₁₈N₄O₃ Based on synthetic route
Calculated Mass [M+H]⁺ 303.14516 Theoretical exact mass of the protonated molecule
Observed Mass [M+H]⁺ 303.14552 Experimental result from HRMS

| Mass Error | 1.2 ppm | High confidence in the assigned formula |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution.[3] For a novel heterocyclic structure, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential to assemble the molecular puzzle.[4][5]

  • Expertise & Causality:

    • ¹H NMR: This is the starting point. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring proton relationships (spin-spin coupling). For compound 3 , we would expect to see distinct signals for the benzyl protons, the morpholine protons, and the single oxazole ring proton.

    • ¹³C NMR & DEPT-135: These experiments identify the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This provides a complete carbon skeleton inventory.

    • 2D NMR - The Connectivity Maps: This is where the structure is truly built.

      • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It would clearly show the connectivity within the benzyl group's ethylenic fragment (if present) and within the morpholine rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton and carbon skeletons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for novel scaffolds. It reveals correlations between protons and carbons that are two or three bonds away. This is how we connect the different fragments of the molecule. For example, the HMBC spectrum would show a correlation from the benzyl CH₂ protons to the C2 carbon of the oxazole ring, proving the substitution occurred at the correct position. It would also show correlations from the morpholine protons adjacent to the nitrogen to the amide carbonyl carbon, confirming the successful amide coupling.

  • Trustworthiness: The combination of these NMR techniques creates a highly redundant and self-validating dataset. The proposed structure must be consistent with every single correlation observed in the COSY, HSQC, and HMBC spectra.[6] Any inconsistency invalidates the proposed structure. This rigorous cross-examination prevents misinterpretation and builds high confidence in the final assignment.

Table 2: Key Expected NMR Correlations for Validating Compound (3)

Experiment Key Correlation Structural Information Confirmed
¹H NMR Signal ~5.0 ppm (singlet) Confirms the single proton on the oxazole ring (H5)
¹³C NMR Signal ~160 ppm Indicates the presence of the amide carbonyl carbon
HSQC H5 proton correlates to C5 carbon Links the proton and carbon of the oxazole ring
HMBC Benzyl CH₂ protons correlate to oxazole C2 Crucial: Confirms C-N bond formation at the C2 position

| HMBC | Morpholine CH₂ protons correlate to amide C=O | Crucial: Confirms successful formation of the morpholine amide |

Single-Crystal X-ray Crystallography: The Ultimate Arbiter

When absolute, unambiguous proof of structure, including stereochemistry, is required, single-crystal X-ray crystallography is the definitive method.[7][8] It provides a 3D model of the molecule as it exists in the crystal lattice.

  • Expertise & Causality: While NMR and MS provide powerful evidence for connectivity, they do not directly "see" the 3D arrangement of atoms. For molecules with stereocenters, complex ring conformations, or where NMR data is ambiguous, X-ray crystallography is the gold standard.[9] It is the only technique that can definitively determine the absolute configuration of a chiral molecule without reference to other chiral standards.[7][10] While our hypothetical compound 3 is achiral, if a chiral amine had been used in the synthesis, X-ray crystallography would be essential to confirm the stereochemistry.

  • Trustworthiness: The output of an X-ray diffraction experiment is a detailed 3D structure with precise bond lengths, bond angles, and torsional angles.[11] This provides an unparalleled level of confidence and serves as the final, irrefutable validation of the proposed structure. The primary challenge is often technical: obtaining a single, high-quality crystal suitable for diffraction.[8]

Validation_Logic start Synthesized Crude Product ms HRMS Analysis start->ms formula Molecular Formula Confirmed? ms->formula nmr 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) formula->nmr  Yes revisit Re-evaluate Synthesis or Purify Sample formula->revisit No connectivity Connectivity Unambiguous? nmr->connectivity xray_decision Chiral or Structurally Complex? connectivity->xray_decision  Yes connectivity->revisit No xray X-ray Crystallography xray_decision->xray  Yes validated Structure Validated xray_decision->validated No xray->validated

Caption: Logical workflow for structural validation.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Analysis: Determine the monoisotopic mass of the most abundant peak corresponding to the protonated molecule. Use the instrument's software to calculate the elemental composition that best fits the observed accurate mass with the lowest ppm error.

2D NMR Spectroscopy (HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra first.

    • Set up a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Systematically analyze the cross-peaks to build connectivity between molecular fragments identified in the 1D spectra.

Conclusion: A Commitment to Scientific Rigor

The validation of a novel chemical structure is a methodical process of evidence accumulation and critical evaluation. By synergistically applying the powerful techniques of High-Resolution Mass Spectrometry, a full suite of 1D and 2D NMR experiments, and, when necessary, Single-Crystal X-ray Crystallography, researchers can achieve the highest level of confidence in their results. This rigorous, multi-pronged approach ensures the scientific integrity of the data and provides a solid foundation for the subsequent stages of drug discovery and development. It transforms a proposed structure from a hypothesis into a validated fact.

References

  • Pharma Focus America.
  • National Center for Biotechnology Information. Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 2013.
  • ESA-IPB.
  • BenchChem. A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods. 2025.
  • BenchChem. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. 2025.
  • Spectroscopy Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. 2024.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis.
  • Azo Life Sciences. Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • MIT Department of Chemistry.
  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
  • ResearchGate.
  • ETH Zurich.
  • Wesleyan University.
  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

Sources

Safety Operating Guide

Disposal and Safety Protocol for 2-Chlorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Responsible Management

This document provides a comprehensive, technically grounded protocol for the safe handling and proper disposal of 2-Chlorooxazole-4-carboxylic acid (CAS No. 706789-07-3). As a halogenated heterocyclic compound, this reagent requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Core Principle: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. Its chemical structure—containing both a carboxylic acid group and a chlorinated organic moiety—dictates its primary risks and disposal pathway. The principal concern is its classification as a halogenated organic compound , which requires a specific and regulated disposal stream.

Thermal decomposition can lead to the release of highly irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas[1]. Therefore, improper disposal methods such as incineration without specialized off-gas scrubbing are unacceptable.

Table 1: Hazard Identification Summary

Hazard Class GHS Category Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation[2].
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[1][2].

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1][2]. |

Mandatory Personal Protective Equipment (PPE) and Handling

Prior to handling this compound in any capacity—from weighing to disposal—the following PPE is mandatory. The rationale for each is to create a complete barrier against the identified chemical hazards.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield. Protects against splashes and airborne dust, preventing serious eye irritation[3][4].
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents direct skin contact and subsequent irritation. Always consult the glove manufacturer's compatibility chart[5].
Body Standard laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | Required if handling outside a fume hood or if dust is generated. | A NIOSH-approved respirator is necessary to prevent inhalation of the powder, which can cause respiratory tract irritation[3]. |

Handling Causality: All handling of solid this compound should occur within a certified chemical fume hood to contain dust and potential vapors[5]. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

The Critical Path: Waste Segregation and Collection Protocol

The single most important step in the proper disposal of this compound is correct waste segregation. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste .

  • Why Segregation is Crucial: Halogenated organic waste cannot be mixed with non-halogenated waste. The reason is rooted in the required disposal technology: high-temperature incineration[6][7]. During incineration, the chlorine atom is converted to hydrogen chloride (HCl), an acid gas that must be neutralized and "scrubbed" from the incinerator's exhaust to prevent air pollution. This scrubbing process is energy-intensive and expensive. Mixing non-halogenated waste into this stream needlessly increases the volume of waste requiring this specialized treatment.

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and any solvents used (e.g., High-Density Polyethylene - HDPE).

  • Label Accurately: Affix a hazardous waste tag to the container before adding any waste[8]. Clearly write the full chemical name, "this compound," and list any solvents present with their approximate percentages[9].

  • Deposit Waste: Carefully transfer the waste chemical (whether solid or in solution) into the designated container.

  • Keep Container Closed: The waste container must remain securely sealed at all times, except when actively adding waste[9]. This prevents the release of vapors and protects the container's contents from contamination.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases[1][3].

Proactive Response: Spill Management Protocol

In the event of a spill, a structured and immediate response is essential to mitigate exposure and prevent environmental contamination. The procedure varies based on the scale of the spill.

Minor Spill (Solid, <5g) Cleanup
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear all PPE as specified in Table 2.

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne. Do NOT use combustible materials like paper towels[10].

  • Collect: Carefully sweep or scoop the material and absorbent into a suitable, sealable container[1][2].

  • Dispose: Label the container as "Spill Debris: this compound" and dispose of it as halogenated organic waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning cloth in the same waste container.

  • Remove PPE: Remove all PPE and dispose of gloves and any other contaminated items as hazardous waste. Wash hands thoroughly.

Major Spill (>5g or any solution spill)
  • Evacuate: Immediately evacuate the area. If the substance is dissolved in a volatile solvent, evacuate the entire lab.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services immediately[5].

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill_Response_Workflow spill Spill Detected assess Assess Severity (Quantity, Volatility, Location) spill->assess minor_spill Minor Spill (<5g solid, non-volatile) assess->minor_spill Is it minor? major_spill Major Spill (>5g, any solution, volatile) assess->major_spill Is it major? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) minor_spill->ppe Yes evacuate EVACUATE AREA major_spill->evacuate Yes contain Contain & Collect Spill (Use inert absorbent) ppe->contain dispose Package & Label Waste (Halogenated Spill Debris) contain->dispose decon Decontaminate Area & Self dispose->decon report Complete Incident Report decon->report notify Notify EH&S and Emergency Services evacuate->notify

Caption: Chemical Spill Response Workflow.

Final Disposal Pathway

All properly segregated, sealed, and labeled containers of this compound waste must be transferred to your institution's designated hazardous waste management program. This is typically handled by the EH&S department, which arranges for pickup by a licensed hazardous waste disposal contractor.

The ultimate fate of this waste is destruction via controlled, high-temperature incineration at a facility permitted to handle halogenated organic materials[6][7]. This ensures the complete breakdown of the molecule into simpler, less harmful components and that the resulting acid gases are captured and neutralized, in full compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA).

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). U.S. Environmental Protection Agency.
  • Standard Operating Procedure for Chemical Spills. (n.d.). University of California Merced, Environmental Health & Safety.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet: Ethyl 2-chlorooxazole-4-carboxylate. (2025, December 25). Acros Organics.
  • Safety Data Sheet: 2-Chlorothiazole-4-carboxylic acid. (2025, December 22). Fisher Scientific.
  • Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University.
  • Safety Data Sheet: Oxazole-4-carboxylic acid. (2021, December 26). Fisher Scientific.
  • Chemical Spill Procedures. (n.d.). Clarkson University, Environmental Health & Safety.
  • This compound Product Information. (n.d.). MySkinRecipes.
  • Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid. (n.d.). TCI Chemicals.
  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology, Environmental Health & Safety.
  • Chemical Spill Cleanup Procedures. (2021, September 2). J&K Scientific LLC.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College, Environmental Health and Safety.
  • Halogenated Waste Guide. (n.d.). University of Wisconsin-Milwaukee, Department of University Safety & Assurances.

Sources

A Researcher's Guide to Handling 2-Chlorooxazole-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety grounded in scientific understanding. This guide provides essential, immediate safety and logistical information for handling 2-Chlorooxazole-4-carboxylic acid, a versatile oxazole cross-coupling unit.[1] Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research. This document is structured to provide a comprehensive framework, from hazard assessment to disposal, built on the principles of expertise, trustworthiness, and authoritative grounding.

Hazard Assessment: Understanding the Risks of this compound
  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[2][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2][5][6]

This hazard profile necessitates a stringent adherence to appropriate personal protective equipment (PPE) protocols to mitigate exposure risks.

Core Personal Protective Equipment (PPE) Requirements

A foundational layer of PPE is mandatory at all times when handling this compound in a laboratory setting. This baseline protection is designed to prevent accidental contact and minimize exposure during routine procedures.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] For tasks with a higher splash risk, chemical splash goggles should be worn.[7] A face shield may be necessary for large-volume transfers.[7][8]Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[2][5][6]
Hand Protection Nitrile gloves are the standard recommendation for handling this compound, offering good resistance to a variety of chemicals.[9][10] Always inspect gloves for tears or punctures before use.Prevents skin contact, which can lead to irritation.[2][5][6]
Body Protection A long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[9]Provides a removable barrier in the event of a spill and prevents the spread of contamination outside the laboratory.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[8]Protects feet from spills and falling objects.
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to meticulous handling procedures is critical to minimizing exposure risk. All manipulations of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.[5][6]

Workflow for Weighing and Transferring Solid Compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Core PPE Prep_Workstation Prepare Workstation in Fume Hood Don_PPE->Prep_Workstation Ensure proper ventilation Weigh_Compound Weigh Compound Prep_Workstation->Weigh_Compound Use anti-static weigh boat Transfer_Compound Transfer to Reaction Vessel Weigh_Compound->Transfer_Compound Minimize dust creation Clean_Spatula Clean Spatula and Weigh Boat Transfer_Compound->Clean_Spatula Rinse with appropriate solvent Segregate_Waste Segregate Contaminated Waste Clean_Spatula->Segregate_Waste Into designated solid waste container Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Wipe down surfaces Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Follow proper doffing procedure

Caption: Workflow for handling solid this compound.

In the event of a spill, prompt and proper decontamination is crucial. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[6] The area should then be wiped down with soap and water.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

Contaminated clothing should be removed immediately, and the affected skin should be washed thoroughly with soap and water for at least 15 minutes.[5][6] If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][6]

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[5][6] Waste should be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[11]

Logical Flow for Waste Disposal:

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Solvents Liquid_Container Designated Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Label_Waste Label Containers Clearly Solid_Container->Label_Waste Liquid_Container->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste EH_S_Pickup Arrange for EHS Pickup Store_Waste->EH_S_Pickup

Caption: Waste segregation and disposal workflow.

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.

References

  • Ethyl 2-chlorooxazole-4-carboxylate Safety Data Sheet.
  • This compound Hazard Information. Fluorochem.
  • GHS07 Safety Data Sheet.
  • 4-Chlorobenzoic acid Safety Data Sheet. MilliporeSigma.
  • 2-Aminooxazole-5-carboxylic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • 2-Chlorothiazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific.
  • 4-Chlorobenzoic acid Safety Data Sheet. Fisher Scientific.
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific.
  • 4'-Hydroxyazobenzene-2-carboxylic Acid Safety Data Sheet. TCI EUROPE N.V.
  • This compound | 706789-07-3. ChemicalBook.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • 3-Chloroperoxybenzoic acid Safety Data Sheet. Fisher Scientific.
  • 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid Safety Data Sheet. Sigma-Aldrich.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • Lab Safety Equipment & PPE. ChemTalk.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.